molecular formula C5H5N3O4 B1329978 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 5334-38-3

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B1329978
CAS No.: 5334-38-3
M. Wt: 171.11 g/mol
InChI Key: RFGSRUNVFVKCGD-UHFFFAOYSA-N
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Description

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 75103-81-0) is a high-value nitro-substituted pyrazole derivative serving as a key synthetic building block in organic chemistry and drug discovery . This compound, with a molecular formula of C 5 H 5 N 3 O 4 and a molecular weight of 171.11 g/mol, is a versatile precursor for the synthesis of more complex heterocyclic structures . Its molecular structure incorporates both a carboxylic acid and a nitro group on the pyrazole ring, making it a versatile intermediate for further functionalization, such as esterification to yield derivatives like methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 27116-86-5) . As a heterocyclic building block, its primary research value lies in the exploration and development of novel pharmacologically active molecules, particularly in medicinal chemistry programs targeting a range of diseases . Researchers utilize this compound to create potential enzyme inhibitors or other bioactive molecules by leveraging its reactive functional groups. The nitro group can serve as a precursor to amines, while the carboxylic acid can be readily converted to amides or esters. Proper handling procedures should be observed. This product is intended for research purposes by professionally qualified personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C5H5N3O4/c1-2-4(8(11)12)3(5(9)10)7-6-2/h1H3,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGSRUNVFVKCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30901137
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Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5334-38-3
Record name 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-
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Record name 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a three-step process commencing with the construction of the pyrazole core, followed by electrophilic nitration, and culminating in the hydrolysis of the ester to yield the target carboxylic acid. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthetic Strategy

The synthesis of this compound is strategically designed in three key stages. The overall synthetic scheme is depicted below. The initial step involves the condensation of ethyl 2,4-dioxovalerate with hydrazine hydrate to form the pyrazole ring of Ethyl 5-methyl-1H-pyrazole-3-carboxylate. The second stage is the regioselective nitration of this intermediate at the C4 position of the pyrazole ring using a potent nitrating agent. The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis A Ethyl 2,4-dioxovalerate C Ethyl 5-methyl-1H-pyrazole-3-carboxylate A->C EtOH/AcOH, 0°C to rt B Hydrazine hydrate B->C D Ethyl 5-methyl-1H-pyrazole-3-carboxylate F Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate D->F 0-10°C E Fuming HNO3 / H2SO4 E->F G Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate I This compound G->I Reflux, then acidification H NaOH (aq) / EtOH H->I

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This procedure details the formation of the pyrazole ring through the condensation of a β-dicarbonyl compound with hydrazine.

Methodology:

  • To a solution of ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL), hydrazine monohydrate (5.4 mL, 110.68 mmol) is added dropwise at 0 °C with stirring.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 15 hours.

  • Upon completion, the mixture is poured into water (50 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate (5 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white solid.[1]

Quantitative Data:

ProductFormYield1H NMR (CDCl3, 250 MHz)EI-MS
Ethyl 5-methyl-1H-pyrazole-3-carboxylateWhite solid74%δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H)m/z = 155 [M+1]+
Step 2: Nitration of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol describes the electrophilic nitration of the pyrazole ring at the C4 position. The procedure is adapted from the nitration of a structurally similar pyrazole derivative.

Methodology:

  • In a flask equipped with a dropping funnel and a thermometer, concentrated sulfuric acid (20 mL) is cooled to 0 °C.

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate (5.0 g, 32.4 mmol) is added portion-wise, ensuring the temperature does not exceed 10 °C.

  • A pre-cooled mixture of fuming nitric acid (5 mL) and concentrated sulfuric acid (10 mL) is added dropwise to the reaction mixture, maintaining the temperature between 0 and 10 °C.

  • The mixture is stirred at this temperature for 1-2 hours, and the progress of the reaction is monitored by thin-layer chromatography.

  • Once the reaction is complete, the mixture is carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried to afford Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate.

Logical Workflow for Nitration:

Nitration_Workflow A Cool H2SO4 to 0°C B Add Ethyl 5-methyl-1H-pyrazole-3-carboxylate A->B D Add nitrating mixture dropwise at 0-10°C B->D C Prepare nitrating mixture (fuming HNO3 / H2SO4) and cool C->D E Stir for 1-2 hours at 0-10°C D->E F Monitor reaction by TLC E->F G Pour mixture onto crushed ice F->G Reaction complete H Filter the precipitate G->H I Wash with cold water until neutral H->I J Dry the product I->J

Caption: Experimental workflow for the nitration of Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Step 3: Hydrolysis of Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate

The final step involves the saponification of the ethyl ester to the target carboxylic acid. This procedure is adapted from the hydrolysis of a similar pyrazole ester.[2]

Methodology:

  • Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate (4.0 g, 20.1 mmol) is dissolved in ethanol (150 mL).

  • A 10% aqueous solution of sodium hydroxide (100 mL) is added to the solution.

  • The mixture is heated at reflux for 2 hours. The reaction progress can be monitored by TLC.

  • After completion, the excess ethanol is removed under reduced pressure.

  • The aqueous residue is cooled in an ice bath and acidified to pH 2-3 with 2N hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data Summary:

Starting MaterialReagentsProductExpected Yield
Ethyl 2,4-dioxovalerate, Hydrazine hydrateEtOH, AcOHEthyl 5-methyl-1H-pyrazole-3-carboxylate~74%
Ethyl 5-methyl-1H-pyrazole-3-carboxylateFuming HNO₃, H₂SO₄Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate-
Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylateNaOH (aq), EtOH, HCl (aq)This compound-

Note: The yields for the nitration and hydrolysis steps are not explicitly reported in the searched literature for this specific substrate and would need to be determined experimentally.

Characterization Data of the Final Product

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular FormulaC₅H₅N₃O₄
Molecular Weight171.11 g/mol
AppearanceExpected to be a solid

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and analyzed to confirm the structure.

Safety Considerations

  • Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (fuming nitric acid and concentrated sulfuric acid). It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (safety goggles, acid-resistant gloves, and a lab coat). The temperature must be strictly controlled to avoid runaway reactions.

  • General Handling: All chemicals should be handled with care, following standard laboratory safety procedures. Material Safety Data Sheets (MSDS) for all reagents should be consulted before commencing any experimental work.

This technical guide provides a robust framework for the synthesis of this compound. The outlined protocols are based on established chemical transformations and can be adapted and optimized by researchers in a laboratory setting.

References

An In-depth Technical Guide to 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a substituted pyrazole derivative, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization. The pyrazole scaffold is a well-established pharmacophore known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties. The introduction of a nitro group and a carboxylic acid moiety to the 5-methylpyrazole core modifies its electronic and steric properties, potentially leading to novel therapeutic agents or functional materials. This document details the available physicochemical data, provides a plausible synthetic route with experimental considerations, and discusses the expected spectral characteristics.

Chemical and Physical Properties

This compound (CAS No. 5334-38-3) is a solid organic compound.[1][2] While experimentally determined physical properties are not extensively reported in publicly available literature, calculated values provide valuable insights into its characteristics.

PropertyValueSource
Molecular Formula C₅H₅N₃O₄[1][2]
Molecular Weight 171.11 g/mol [1][2]
CAS Number 5334-38-3[1][2]
Density (calculated) 1.683 g/cm³
Boiling Point (calculated) 466.2 °C at 760 mmHg
Flash Point (calculated) 235.8 °C
LogP (calculated) 0.84770

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a two-step process, beginning with the synthesis of the precursor, 5-methyl-1H-pyrazole-3-carboxylic acid, followed by its nitration.

Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid

A common method for the synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid involves the oxidation of 3,5-dimethylpyrazole.

Experimental Protocol:

  • Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole in water and heat the solution to approximately 70 °C.

  • Oxidation: Slowly add potassium permanganate to the heated solution while maintaining the temperature below 90 °C. The reaction is an oxidation of one of the methyl groups to a carboxylic acid.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Acidification and Isolation: Acidify the filtrate to a pH of 2 with a suitable acid, such as dilute hydrochloric acid. The product, 3,5-pyrazoledicarboxylic acid, will precipitate out and can be collected by filtration. To obtain 5-methyl-1H-pyrazole-3-carboxylic acid, the remaining aqueous filtrate is neutralized to a pH of 5-6, leading to the precipitation of the desired product, which is then collected by filtration and washed.[2]

Nitration of 5-Methyl-1H-pyrazole-3-carboxylic acid

Proposed Experimental Protocol:

  • Dissolution: Dissolve 5-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent, such as concentrated sulfuric acid, under controlled cooling in an ice bath.

  • Nitration: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining a low temperature to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The solid precipitate of this compound can then be collected by filtration, washed with cold water until the washings are neutral, and dried.

It is important to note that the nitration of pyrazoles can be a vigorous reaction and requires careful control of temperature and addition rates. The use of alternative nitrating agents, such as 5-methyl-1,3-dinitro-1H-pyrazole, has been reported for the nitration of various aromatics and may offer a milder and more controlled reaction.[3]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three key functional groups: the pyrazole ring, the carboxylic acid, and the nitro group.

  • Pyrazole Ring: The pyrazole ring is an aromatic heterocycle. The nitro group at the 4-position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. For instance, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst.[4]

  • Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation is valuable for the synthesis of a variety of derivatives with potential biological activities.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectral data can be inferred based on the analysis of its structural components and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the N-H proton of the pyrazole ring.

  • -CH₃: A singlet with an integration of 3H, likely in the region of δ 2.0-2.5 ppm.

  • -NH: A broad singlet with an integration of 1H. The chemical shift of this proton can be highly variable depending on the solvent and concentration.

  • -COOH: A broad singlet with an integration of 1H, typically found at a downfield chemical shift, often above δ 10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • -CH₃: A signal in the aliphatic region, typically around δ 10-20 ppm.

  • Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons. The carbon bearing the nitro group (C4) will be significantly deshielded.

  • -COOH: A signal for the carboxylic acid carbon, typically in the range of δ 160-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1500-1560 cm⁻¹ and one symmetric stretch around 1335-1385 cm⁻¹.

  • C=N and C=C stretches (pyrazole ring): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.11 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and other characteristic fragments of the pyrazole ring.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in the public domain, the pyrazole scaffold is a cornerstone in medicinal chemistry. Pyrazole derivatives have been reported to possess a wide range of pharmacological activities, including:

  • Anti-inflammatory and Analgesic: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[5][6][7]

  • Antimicrobial and Antifungal: Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[5][6][7]

  • Anticancer: Some pyrazole-containing compounds have been investigated for their potential as anticancer agents.[6]

The presence of the nitro group can influence the biological activity, sometimes enhancing it or introducing new pharmacological properties. Further research is needed to fully elucidate the biological profile of this compound and its potential as a lead compound in drug discovery.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow common in chemical research.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 3,5-Dimethylpyrazole Oxidation Oxidation (KMnO4) Start->Oxidation Step 1 Precursor 5-Methyl-1H-pyrazole-3-carboxylic acid Oxidation->Precursor Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Step 2 Product This compound Nitration->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS PhysChem Physicochemical Tests (Melting Point, etc.) Product->PhysChem

Synthesis and Characterization Workflow

Conclusion

This compound represents a molecule of significant interest for further investigation. Its synthesis is achievable through established chemical transformations, and its structure presents multiple points for diversification to create libraries of novel compounds. The predicted physicochemical and spectral properties provide a solid foundation for its identification and characterization. Given the rich pharmacology of the pyrazole nucleus, this compound and its derivatives are promising candidates for future drug discovery and development programs. Further experimental validation of its properties and a thorough investigation of its biological activities are warranted to unlock its full potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core substituted with methyl, nitro, and carboxylic acid functional groups. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] This technical guide provides a summary of the available physicochemical properties of this compound, outlines general experimental protocols for their determination, and discusses the current landscape of its known biological activities.

Core Physical Properties

For context, the related compound 5-methyl-1H-pyrazole-3-carboxylic acid has a reported melting point of 210-211°C.[3] The introduction of a nitro group, as in the title compound, would be expected to influence the melting point due to changes in molecular polarity and crystal lattice energy.

Table 1: Summary of Known and Predicted Physical Properties

PropertyValueSource/Comment
CAS Number 5334-38-3[2]
Molecular Formula C₅H₅N₃O₄[2]
Molecular Weight 171.11 g/mol [2]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not availableExpected to have some solubility in polar organic solvents.
pKa Data not availableThe carboxylic acid group imparts acidic properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly described in the reviewed literature. However, general methodologies for the synthesis of pyrazole carboxylic acids and the determination of their physical properties are well-established.

General Synthesis of Pyrazole Carboxylic Acids

The synthesis of pyrazole derivatives often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4] For this compound, a plausible synthetic route could involve the nitration of a 5-methyl-1H-pyrazole-3-carboxylic acid precursor.

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.

Protocol:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated heating block.

  • The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

Determination of Solubility

The solubility of a compound can be determined using the shake-flask method.[5]

Protocol:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[5]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.[6]

Protocol:

  • A known mass of the compound is dissolved in a suitable solvent (typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, often corresponding to the pH at the half-equivalence point.[6]

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activities or any associated signaling pathways for this compound. The broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][7][8] However, without experimental data for the title compound, any discussion of its biological role would be purely speculative.

Due to the lack of information on its biological interactions, a diagram of a signaling pathway involving this compound cannot be generated at this time.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the initial characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_bioactivity Biological Evaluation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure Structural Elucidation (NMR, MS, IR) Purification->Structure Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Structure->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Studies Purity->Solubility pKa pKa Determination Purity->pKa Screening Initial Biological Screening (e.g., Cell-based assays) Purity->Screening TargetID Target Identification Screening->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway

Workflow for Compound Characterization

Conclusion

This technical guide consolidates the currently available information on the physical properties of this compound. While foundational data such as its molecular formula and weight are established, a significant gap exists in the experimental determination of its core physicochemical properties and biological activities. The provided general experimental protocols offer a roadmap for researchers to systematically characterize this compound. Further investigation is warranted to elucidate its properties and potential applications in medicinal chemistry and drug discovery.

References

Elucidation of the Molecular Structure of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines information on its precursor, general synthetic methodologies, and predictive spectroscopic analysis based on structurally related compounds.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group, a nitro group, and a carboxylic acid. These functional groups are expected to significantly influence its chemical reactivity and potential biological activity.

PropertyValueSource
CAS Number 5334-38-3[1][2]
Molecular Formula C₅H₅N₃O₄[1][2]
Molecular Weight 171.11 g/mol [1]
Canonical SMILES CC1=C(C(=NN1)C(=O)O)--INVALID-LINK--[O-]
InChI Key RFGSRUNVFVKCGD-UHFFFAOYSA-N

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process: the synthesis of the precursor 5-methyl-1H-pyrazole-3-carboxylic acid, followed by its nitration.

Synthesis_Pathway 3,5-dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole 5-Methyl-1H-pyrazole-3-carboxylic_acid 5-Methyl-1H-pyrazole-3-carboxylic acid 3,5-dimethyl-1H-pyrazole->5-Methyl-1H-pyrazole-3-carboxylic_acid  KMnO4, H2O, 70-90°C 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic_acid This compound 5-Methyl-1H-pyrazole-3-carboxylic_acid->5-Methyl-4-nitro-1H-pyrazole-3-carboxylic_acid  HNO3, H2SO4

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid

This protocol is based on the oxidation of 3,5-dimethylpyrazole.

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Hydrochloric acid (HCl, dilute aqueous solution)

  • Sodium hydroxide (NaOH, aqueous solution)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole in water and heat the solution to 70°C.

  • Slowly add potassium permanganate to the solution, maintaining the temperature below 90°C.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.

  • Wash the precipitate with distilled water.

  • Acidify the filtrate to pH 2 with dilute hydrochloric acid and allow it to stand overnight.

  • Collect the precipitated 3,5-pyrazoledicarboxylic acid by filtration.

  • Neutralize the remaining aqueous filtrate to pH 5-6 to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid.

  • Collect the white crystalline product by filtration and wash with distilled water.[3]

Proposed Experimental Protocol: Nitration of 5-Methyl-1H-pyrazole-3-carboxylic acid

This proposed protocol is based on standard electrophilic aromatic substitution nitration methods.[4][5][6]

Materials:

  • 5-Methyl-1H-pyrazole-3-carboxylic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 5-methyl-1H-pyrazole-3-carboxylic acid to a cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Maintain the temperature of the reaction mixture between 0 and 10°C with constant stirring.

  • After the addition is complete, continue stirring at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with cold deionized water until the washings are neutral.

  • Dry the product under vacuum to yield this compound.

Structure Elucidation by Spectroscopic Methods

¹H NMR Spectroscopy

The proton NMR spectrum of the precursor, 5-methyl-1H-pyrazole-3-carboxylic acid, in DMSO-d₆ shows a broad singlet for the carboxylic acid proton at approximately 12.83 ppm, a singlet for the C4-H proton at 6.43 ppm, and a singlet for the methyl protons at 2.22 ppm.[3]

For the nitrated product, the following shifts are predicted:

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm)
-COOH> 13 (broad singlet)
-CH₃~2.5 (singlet)
NH~14-15 (broad singlet)

The introduction of the electron-withdrawing nitro group at the C4 position would result in the disappearance of the C4-H signal. The deshielding effect of the nitro group is expected to cause a downfield shift of the adjacent methyl and NH protons.

¹³C NMR Spectroscopy

Based on typical chemical shifts for pyrazole derivatives, the predicted ¹³C NMR spectrum is as follows:

Predicted ¹³C NMR Data
Carbon Atom Predicted Chemical Shift (ppm)
-COOH160-165
C3145-150
C4-NO₂135-140
C5-CH₃148-153
-CH₃12-15

The chemical shifts of the pyrazole ring carbons are significantly influenced by the substituents. The presence of the nitro group is expected to cause a downfield shift for C4, while the carboxylic acid and methyl groups will also affect the chemical shifts of C3 and C5, respectively.

FTIR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Predicted FTIR Data
Functional Group Predicted Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (very broad)
N-H (Pyrazole)3200-3100 (broad)
C=O (Carboxylic Acid)1725-1700
N-O (Nitro, asymmetric)1550-1500
N-O (Nitro, symmetric)1360-1300
C-N, C=C, N=N (Ring)1600-1400

The broad O-H stretch from the carboxylic acid dimer is a key feature. The strong C=O stretch and the characteristic asymmetric and symmetric stretches of the nitro group are also expected to be prominent.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 171. Key fragmentation patterns for pyrazoles often involve the loss of small molecules.

Mass_Spec_Fragmentation M [M]+. m/z = 171 M_minus_OH [M-OH]+. m/z = 154 M->M_minus_OH - OH M_minus_NO2 [M-NO2]+. m/z = 125 M->M_minus_NO2 - NO2 M_minus_COOH [M-COOH]+. m/z = 126 M->M_minus_COOH - COOH Fragment1 Further Fragments M_minus_NO2->Fragment1 M_minus_COOH->Fragment1

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Fragmentation:

  • [M]⁺˙ at m/z 171: The molecular ion.

  • Loss of -OH (m/z 154): From the carboxylic acid group.

  • Loss of -NO₂ (m/z 125): A common fragmentation for nitroaromatic compounds.

  • Loss of -COOH (m/z 126): Decarboxylation is a typical fragmentation pathway for carboxylic acids.

Further fragmentation of these primary ions would lead to smaller, characteristic fragments of the pyrazole ring structure.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical steps to confirm the structure of this compound.

Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesize_Precursor Synthesize Precursor: 5-Methyl-1H-pyrazole-3-carboxylic acid Nitrate_Precursor Nitrate Precursor Synthesize_Precursor->Nitrate_Precursor Purify_Product Purify Product Nitrate_Precursor->Purify_Product Acquire_HNMR Acquire ¹H NMR Purify_Product->Acquire_HNMR Acquire_CNMR Acquire ¹³C NMR Purify_Product->Acquire_CNMR Acquire_FTIR Acquire FTIR Purify_Product->Acquire_FTIR Acquire_MS Acquire Mass Spectrum Purify_Product->Acquire_MS Interpret_HNMR Interpret ¹H NMR: Confirm proton environment Acquire_HNMR->Interpret_HNMR Interpret_CNMR Interpret ¹³C NMR: Confirm carbon backbone Acquire_CNMR->Interpret_CNMR Interpret_FTIR Interpret FTIR: Identify functional groups Acquire_FTIR->Interpret_FTIR Interpret_MS Interpret MS: Confirm MW and fragmentation Acquire_MS->Interpret_MS Structure_Confirmation Structure Confirmation Interpret_HNMR->Structure_Confirmation Interpret_CNMR->Structure_Confirmation Interpret_FTIR->Structure_Confirmation Interpret_MS->Structure_Confirmation

Caption: Logical workflow for synthesis and structural confirmation.

Conclusion

The structural elucidation of this compound can be confidently approached through a combination of a well-defined synthetic pathway and comprehensive spectroscopic analysis. While direct experimental data is currently scarce in the literature, the analysis of its precursor and related compounds provides a strong predictive framework for its ¹H NMR, ¹³C NMR, FTIR, and mass spectra. The methodologies and predicted data presented in this guide offer a solid foundation for any research involving the synthesis and characterization of this compound. It is recommended that any future work on this molecule includes the acquisition and publication of its full experimental spectroscopic data to confirm these predictions.

References

In-Depth Technical Guide: 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5334-38-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from closely related pyrazole derivatives to present a predictive but thorough resource.

Chemical and Physical Properties

This compound is a pyrazole derivative characterized by the presence of a methyl group at the 5-position, a nitro group at the 4-position, and a carboxylic acid at the 3-position of the pyrazole ring. These functional groups are expected to influence its chemical reactivity, physical properties, and biological activity.

PropertyValueSource
CAS Number 5334-38-3[1]
Molecular Formula C₅H₅N₃O₄[1]
Molecular Weight 171.11 g/mol [1]
Appearance Expected to be a solidGeneral knowledge
Purity Commercially available up to 95.0%

Synthesis Pathway

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be extrapolated from the synthesis of related nitropyrazole carboxylic acids. A common approach involves the cyclization of a suitably substituted precursor followed by nitration.

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis A Ethyl 2-butynoate C 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester A->C Cyclocondensation B Hydrazine B->C E This compound ethyl ester C->E D Nitrating Agent (e.g., HNO₃/H₂SO₄) D->E G This compound E->G F Base (e.g., NaOH) then Acid F->G

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

Based on general procedures for similar compounds, a potential experimental protocol is as follows:

  • Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester: Ethyl 2-butynoate is reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated under reflux to drive the cyclocondensation reaction to completion. The product is then isolated by removal of the solvent and purified, for example, by crystallization.

  • Nitration: The synthesized ester is carefully treated with a nitrating mixture, such as a combination of nitric acid and sulfuric acid, at a controlled low temperature (e.g., 0-5 °C) to introduce the nitro group at the 4-position of the pyrazole ring. The reaction is quenched by pouring the mixture onto ice, and the crude product is collected by filtration.

  • Hydrolysis: The nitro-ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to precipitate the final product, this compound. The product is then filtered, washed, and dried.

Spectroscopic Data (Predicted)

Spectroscopy Predicted Chemical Shifts / Bands
¹H NMR - -CH₃: A singlet around δ 2.3-2.7 ppm. - -NH (pyrazole): A broad singlet at a downfield chemical shift, typically >10 ppm. - -COOH: A very broad singlet, often >12 ppm.
¹³C NMR - -CH₃: An upfield signal around δ 10-15 ppm. - C3 & C5 (pyrazole): Signals in the range of δ 140-160 ppm. - C4 (pyrazole, with -NO₂): A signal around δ 120-135 ppm. - -COOH: A downfield signal around δ 160-170 ppm.
IR (cm⁻¹) - O-H (carboxylic acid): A broad band from 2500-3300 cm⁻¹. - C=O (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹. - N-O (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. - C=N & C=C (pyrazole ring): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spec (m/z) - [M]+: Expected molecular ion peak at approximately 171.03.

Potential Applications in Drug Development

While direct pharmacological studies on this compound are scarce, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities. Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas.

General Biological Activities of Pyrazole Derivatives:
  • Anti-inflammatory: Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[2][3]

  • Antimicrobial: The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal activities.[2][3]

  • Anticancer: Several pyrazole-containing compounds have been investigated for their potential as anticancer agents.

  • Antiviral and Antidepressant Activities: The versatility of the pyrazole ring has led to its incorporation in molecules with antiviral and antidepressant properties.

The presence of the nitro group and carboxylic acid in this compound suggests it could be a valuable intermediate for the synthesis of more complex, biologically active molecules. For instance, the nitro group can be reduced to an amine, providing a handle for further functionalization, and the carboxylic acid can be converted to esters or amides to modulate the compound's pharmacokinetic properties.

Signaling Pathways

There is no specific information available in the searched literature detailing the interaction of this compound with any particular signaling pathway. However, given the known activities of other pyrazole derivatives, it is plausible that this compound or its derivatives could interact with pathways involved in inflammation, such as the cyclooxygenase (COX) pathway, or pathways related to microbial growth. Further research is needed to elucidate any specific biological targets.

The general mechanism of action for some anti-inflammatory pyrazole-based drugs involves the inhibition of COX enzymes, which are key in the biosynthesis of prostaglandins.

Signaling_Pathway A Arachidonic Acid B COX Enzymes (COX-1 & COX-2) A->B C Prostaglandins B->C D Inflammation Pain Fever C->D E Pyrazole-based COX Inhibitors (Hypothetical Target) E->B Inhibition

Caption: Hypothetical interaction of pyrazole derivatives with the COX signaling pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided, particularly regarding the synthesis and biological activity, is based on extrapolations from related compounds due to the limited data available for this compound. Further experimental validation is required. This compound is for research use only and not for diagnostic or therapeutic use.

References

A Deep Dive into Substituted Nitropyrazole Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of substituted nitropyrazole carboxylic acids, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. This document outlines their synthesis, biological activities, and mechanisms of action, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the molecular interactions and experimental designs.

Synthesis of Substituted Nitropyrazole Carboxylic Acids

The core structure, 4-nitropyrazole-3-carboxylic acid, serves as a crucial starting material for the synthesis of various derivatives. Several synthetic routes to this key intermediate have been reported. One common method involves the nitration of a pyrazole precursor followed by oxidation. For instance, 3(5)-methyl-1H-pyrazole can be nitrated to yield the corresponding nitro derivative, which is then oxidized to 4-nitropyrazole-3-carboxylic acid.[1] Another approach involves the reduction of a dinitro compound followed by diazotization and substitution.[1] The synthesis of 4-nitropyrazole, a precursor to the carboxylic acid, can be achieved by the rearrangement of N-nitropyrazole in concentrated sulfuric acid or through the nitration of 4-iodopyrazole.[2]

The general synthetic approach to producing various substituted nitropyrazole carboxylic acids often involves a multi-step process that begins with the synthesis of the pyrazole ring, followed by nitration and subsequent functionalization of the carboxylic acid group or other positions on the pyrazole ring.

A general workflow for the synthesis of substituted nitropyrazole carboxylic acids is depicted below:

Synthesis_Workflow Start Starting Materials (e.g., β-diketones, hydrazines) Cyclization Pyrazole Ring Formation Start->Cyclization Nitration Nitration of Pyrazole Ring Cyclization->Nitration Carboxylation Introduction/Modification of Carboxylic Acid Group Nitration->Carboxylation Derivatization Further Substitution Carboxylation->Derivatization Final_Product Substituted Nitropyrazole Carboxylic Acid Derivatization->Final_Product

Caption: General synthetic workflow for substituted nitropyrazole carboxylic acids.

Biological Activities and Quantitative Data

Substituted nitropyrazole carboxylic acids have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following tables summarize the quantitative data reported in the literature for various derivatives.

Antimicrobial Activity

The antimicrobial potential of substituted nitropyrazole carboxylic acids has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of efficacy.

CompoundSubstituent(s)Test OrganismMIC (µg/mL)Reference
1 3-phenyl, trifluoromethylStaphylococcus aureus (MRSA)0.39[3]
2 Naphthyl-derived hydrazoneAcinetobacter baumannii0.78 - 1.56[3]
3 3-CoumarinylMethicillin-resistant S. aureus (MRSA)-[3]
4 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide-Escherichia coli0.25
5 -Streptococcus epidermidis0.25[4]
6 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivativesVariesS. aureus, E. coli, C. albicans-
7 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivativesAcinetobacter baumannii4[4]
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.

CompoundSubstituent(s)AssayIC50 (µM)Reference
8 Pyrazole-NO hybridCarrageenan-induced paw edema-[5]
9 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideCarrageenan-induced paw edema-[4]
10 3-(trifluoromethyl)-5-arylpyrazoleCOX-2 Inhibition0.02[6]
11 3,5-diarylpyrazoleCOX-2 Inhibition0.01[6]
12 Pyrazole-thiazole hybridCOX-2 Inhibition0.03[6]
13 Pyrazolo-pyrimidineCOX-2 Inhibition0.015[6]
Anticancer Activity

Several substituted nitropyrazole carboxylic acids have been investigated for their potential as anticancer agents, with some demonstrating significant cytotoxicity against various cancer cell lines.

CompoundSubstituent(s)Cancer Cell LineIC50 (µM)Reference
14 Pyrazole-benzimidazole derivatives--[7]
15 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Triple Negative Breast Cancer)6.45 (48h)[8]
16 3,5-diphenyl-1H-pyrazoleCFPAC-1 (Pancreatic)61.7[9]
17 3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-7 (Breast)81.48[9]
18 Pyrazole carbaldehyde derivativeMCF-7 (Breast)0.25[10]
19 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-oneHCT-116 (Colon)-[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments cited in the literature on substituted nitropyrazole carboxylic acids.

Synthesis of 4-Nitropyrazole-3-carboxylic Acid

Materials:

  • Heteroaromatic amine (2 mmol)

  • Distilled water (15 ml)

  • Oxyketone (1.54 g, 5 mmol)

  • Sodium bicarbonate (NaHCO3)

  • Diethyl ether

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the heteroaromatic amine in distilled water in a suitable flask.[1]

  • Heat the solution to 40°C.[1]

  • Add the oxyketone in small portions to the heated solution.[1]

  • Stir the resulting suspension at 40°C for 18 hours.[1]

  • After 18 hours, add sodium bicarbonate to the reaction mixture.[1]

  • Extract the solution with diethyl ether.[1]

  • Combine the organic phases and wash with brine.[1]

  • Dry the organic phase over magnesium sulfate, filter, and concentrate in vacuo to obtain the target product.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Materials:

  • Test compound (substituted nitropyrazole carboxylic acid)

  • Bacterial culture in appropriate growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using sterile broth to achieve a range of concentrations.[9][12]

  • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

  • Dilute the bacterial suspension to the final desired concentration (e.g., 5 x 10⁵ CFU/mL) in broth.[12]

  • Inoculate each well of the microtiter plate containing the test compound with the bacterial suspension.[9]

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).[12]

  • Incubate the plates at 37°C for 18-24 hours.[9]

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13] Alternatively, the optical density can be measured using a plate reader.[12]

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

Materials:

  • Test compound

  • Carrageenan solution (1% w/v in saline)

  • Experimental animals (rats or mice)

  • Plethysmometer or calipers

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Administer the test compound orally or intraperitoneally to the animals at a predetermined dose.[14][15]

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce inflammation.[14][16]

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[14][16]

  • A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.[17]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of substituted nitropyrazole carboxylic acids are mediated through their interaction with various cellular targets and signaling pathways.

Anti-inflammatory Mechanism: COX Inhibition

A primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[6] Many substituted pyrazoles exhibit selective inhibition of COX-2, the isoform induced during inflammation, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.[6][11]

A simplified representation of the COX pathway and its inhibition is shown below:

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_P Prostaglandins (Physiological) Prostaglandins_H->Prostaglandins_P Prostaglandins_I Prostaglandins (Inflammatory) Prostaglandins_H->Prostaglandins_I Nitropyrazole Substituted Nitropyrazole Carboxylic Acid Nitropyrazole->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by substituted nitropyrazole carboxylic acids.
Anticancer Mechanisms: Modulation of Key Signaling Pathways

The anticancer activity of substituted nitropyrazole carboxylic acids is often linked to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. Key pathways implicated include the NF-κB, PI3K/Akt, and MAPK pathways.

NF-κB Signaling Pathway: The NF-κB pathway plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival and proliferation. Some pyrazole derivatives have been shown to inhibit this pathway.[18]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to degradation of IκBα IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Induces Nitropyrazole Substituted Nitropyrazole Carboxylic Acid Nitropyrazole->IKK Inhibits (Potential)

Caption: Potential inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Its dysregulation is common in cancer. Some pyrazole derivatives have been identified as inhibitors of components of this pathway, such as PI3K.[19]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Bind PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (Cell Growth, Survival) Akt->Downstream Nitropyrazole Substituted Nitropyrazole Carboxylic Acid Nitropyrazole->PI3K Inhibits (Potential)

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that transmits extracellular signals to the cell nucleus to regulate processes like cell proliferation, differentiation, and apoptosis.

MAPK_Pathway Signal Extracellular Signals (e.g., Mitogens) Ras Ras Signal->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Nitropyrazole Substituted Nitropyrazole Carboxylic Acid Nitropyrazole->Raf Inhibits (Potential)

References

discovery and history of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid

This guide provides a comprehensive overview of this compound, catering to researchers, scientists, and professionals in drug development. It covers the compound's discovery, historical context, synthesis, and physicochemical properties.

Introduction

This compound is a pyrazole derivative characterized by a methyl group at the 5-position, a nitro group at the 4-position, and a carboxylic acid group at the 3-position of the pyrazole ring. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.[1][2] The introduction of a nitro group, a strong electron-withdrawing group, and a carboxylic acid moiety can significantly influence the electronic properties and potential biological activity of the molecule.

While the specific discovery and a detailed historical timeline for this compound are not extensively documented in readily available literature, its existence is noted in chemical databases with the CAS Registry Number 5334-38-3.[3][4] The study of pyrazole derivatives has been an active area of research for over a century, with a significant focus on their applications in pharmaceuticals and agrochemicals.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Registry Number 5334-38-3[3][4]
Molecular Formula C₅H₅N₃O₄[3][4]
Molecular Weight 171.11 g/mol [4]

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the currently reviewed literature. However, based on established synthetic routes for analogous pyrazole carboxylic acids, a potential synthetic pathway can be proposed.[5][6]

A common method for the synthesis of the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible starting material would be a derivative of acetoacetic acid, which would provide the C3-C4-C5 backbone with the methyl group at the eventual C5 position.

A generalized experimental workflow for the synthesis of a substituted pyrazole carboxylic acid is outlined below.

G General Synthesis Workflow for Pyrazole Carboxylic Acids cluster_0 Step 1: Starting Materials cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Nitration cluster_3 Step 4: Hydrolysis (if starting with an ester) cluster_4 Step 5: Purification A 1,3-Dicarbonyl Compound C Reaction in a suitable solvent (e.g., ethanol, acetic acid) A->C Reacts with B Hydrazine Derivative B->C D Nitrating Agent (e.g., nitric acid, nitrating mixture) C->D Forms pyrazole ring E Acid or Base catalyzed hydrolysis D->E Introduces nitro group F Recrystallization or Chromatography E->F Yields carboxylic acid

Caption: A generalized workflow for the synthesis of pyrazole carboxylic acids.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol for the synthesis of this compound, adapted from procedures for similar compounds.[5][6]

Materials:

  • Ethyl 2-nitroacetoacetate (or a similar β-ketoester with a nitro group precursor)

  • Hydrazine hydrate

  • Ethanol

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate:

    • Dissolve ethyl 2-nitroacetoacetate in ethanol.

    • Add hydrazine hydrate dropwise to the solution while stirring.

    • Reflux the reaction mixture for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography.

  • Nitration (if starting with a non-nitrated precursor):

    • If starting with ethyl 5-methyl-1H-pyrazole-3-carboxylate, the nitration step would be required.

    • Carefully add the pyrazole ester to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Maintain a low temperature during the addition and subsequent stirring.

    • Pour the reaction mixture over ice and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent to obtain the nitrated ester.

  • Hydrolysis to this compound:

    • Dissolve the ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for a few hours to facilitate the hydrolysis of the ester.

    • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Purification:

  • The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Data

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

  • A singlet for the methyl (CH₃) protons.

  • A broad singlet for the carboxylic acid (COOH) proton, typically downfield.

  • A singlet for the pyrazole ring NH proton, which may be exchangeable with D₂O.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

  • A signal for the methyl carbon.

  • Signals for the pyrazole ring carbons, with the carbon bearing the nitro group shifted downfield.

  • A signal for the carboxylic acid carbonyl carbon.

Expected IR (Infrared) Spectroscopy Data:

  • A broad O-H stretching band for the carboxylic acid.

  • A C=O stretching band for the carboxylic acid.

  • N-H stretching for the pyrazole ring.

  • Asymmetric and symmetric stretching bands for the nitro (NO₂) group.[11]

Expected Mass Spectrometry Data:

  • A molecular ion peak corresponding to the molecular weight of the compound (171.11 g/mol ).

  • Fragmentation patterns characteristic of the loss of functional groups such as COOH, NO₂, and CH₃.[9]

Biological Activity

The specific biological activity of this compound has not been detailed in the reviewed scientific literature. However, the pyrazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[2][12] Pyrazole derivatives have been reported to exhibit a broad spectrum of activities, including:

  • Anti-inflammatory[13]

  • Antibacterial[12]

  • Antifungal[12]

  • Anticancer[12]

  • Antiviral[13]

The presence of the nitro group, a known feature in some antimicrobial and anticancer agents, suggests that this compound could be a candidate for biological screening. Further research would be necessary to determine its specific biological targets and pharmacological profile.

G Potential Biological Activities of Pyrazole Derivatives A Pyrazole Core Structure B Anti-inflammatory A->B C Antibacterial A->C D Antifungal A->D E Anticancer A->E F Antiviral A->F

Caption: Potential biological activities associated with the pyrazole scaffold.

Conclusion

This compound is a chemical entity with potential for further investigation, particularly in the context of drug discovery, owing to its pyrazole core and nitro functionalization. While its specific history and biological profile are not well-documented, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The outlined hypothetical synthesis and expected spectroscopic characteristics offer a starting point for researchers interested in exploring this molecule. Further empirical studies are required to fully elucidate its synthesis, properties, and biological significance.

References

An In-depth Technical Guide to the Thermodynamic Properties of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic properties of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the established experimental and computational protocols applicable to nitropyrazole derivatives and other energetic materials. This guide also includes essential safety and handling information.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values may be predicted rather than experimentally determined.

PropertyValueSource
Molecular Formula C₅H₅N₃O₄[1]
Molecular Weight 171.11 g/mol [1]
CAS Number 5334-38-3[1]
Appearance Crystalline solid[2]
Melting Point 131 - 134 °C[2]
Boiling Point 325 °C[2]

Thermodynamic Data

Thermodynamic PropertySymbolTypical UnitsDescription
Enthalpy of Formation ΔHf°kJ/molThe change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. High positive enthalpies of formation are characteristic of energetic materials.[3]
Enthalpy of Combustion ΔHc°kJ/molThe heat released when one mole of the compound undergoes complete combustion with oxygen at standard conditions.
Heat Capacity CpJ/(mol·K)The amount of heat required to raise the temperature of one mole of the substance by one Kelvin.
Gibbs Free Energy of Formation ΔGf°kJ/molThe change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. It indicates the spontaneity of the formation reaction.
Decomposition Temperature Td°C or KThe temperature at which the compound begins to chemically decompose. This is a critical parameter for assessing thermal stability.[3]

Experimental Protocols for Thermodynamic Characterization

The following sections describe the standard experimental techniques used to measure the thermodynamic properties of energetic materials like this compound.

Bomb calorimetry is the primary method for determining the enthalpy of combustion of solid and liquid samples. From this, the standard enthalpy of formation can be calculated using Hess's Law.

Methodology:

  • Sample Preparation: A precisely weighed pellet of the sample (typically 0.5 - 1.0 g) is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Fuse Wire: A fuse wire of known length and mass is connected to two electrodes, with the wire in contact with the sample pellet.

  • Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Assembly: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.

  • Temperature Equilibration: The water is stirred until a stable initial temperature is reached. Temperature readings are taken at regular intervals to establish a baseline.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Monitoring: The temperature of the water is recorded at short intervals as it rises due to the heat released by the combustion. Readings continue until a maximum temperature is reached and begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat released by the combustion of the fuse wire.

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to study the thermal behavior of materials. It can determine melting points, decomposition temperatures, and enthalpies of phase transitions. For nitropyrazole derivatives, DSC is crucial for assessing their thermal stability.[4]

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in a sample pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 5, 10, or 20 °C/min), is set. The cell is purged with an inert gas, such as nitrogen.

  • Heating and Data Collection: The temperature of the cell is increased linearly with time. The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

  • Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The peak onset temperature is often taken as the melting or decomposition temperature. The area under the peak is proportional to the enthalpy change of the transition.

Computational Thermochemistry

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable estimates of thermodynamic properties.

Methodology:

  • Molecular Modeling: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy and thermal corrections.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is typically calculated using isodesmic reactions. This involves creating a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed total energies of all species. By using known experimental enthalpies of formation for the other compounds in the reaction, the enthalpy of formation of the target molecule can be determined with good accuracy.

Safety and Handling

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

GHS Hazard Classification: [5]

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Category 2 - Causes skin irritation.

  • Eye Irritation: Category 2 - Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.

Precautionary Measures: [5][6]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

As with all energetic materials, there is a potential for rapid decomposition or explosion under certain conditions (e.g., heat, shock, friction). A thorough risk assessment should be conducted before any experimental work.[7][8][9]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the thermodynamic characterization of a novel energetic compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_thermo_exp Experimental Thermodynamics cluster_thermo_comp Computational Thermochemistry cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization dsc Differential Scanning Calorimetry (DSC) characterization->dsc Sample bomb_cal Bomb Calorimetry characterization->bomb_cal Sample dft Density Functional Theory (DFT) characterization->dft Structure melting_point Melting Point dsc->melting_point decomp_temp Decomposition Temp. dsc->decomp_temp enthalpy_comb enthalpy_comb bomb_cal->enthalpy_comb Enthalpy of Combustion data_analysis Data Analysis and Calculation of Thermodynamic Properties melting_point->data_analysis decomp_temp->data_analysis enthalpy_comb->data_analysis enthalpy_form_comp enthalpy_form_comp dft->enthalpy_form_comp Calculated Enthalpy of Formation enthalpy_form_comp->data_analysis report Technical Report data_analysis->report

General workflow for thermodynamic characterization.

References

Potential Research Areas for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a small heterocyclic molecule belonging to the pyrazole class of compounds. While specific research on this particular molecule is limited, the pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][2][3] This technical guide outlines potential research avenues for this compound, leveraging the known biological activities of structurally related pyrazole-3-carboxylic acid derivatives. The following sections detail promising areas of investigation, relevant experimental protocols, and potential signaling pathways for exploration.

Core Compound Profile

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 5334-38-3[4]
Molecular Formula C₅H₅N₃O₄[4]
Molecular Weight 171.11 g/mol [4]
Appearance White solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO and methanol.

Potential Research Areas and Methodologies

The structural features of this compound, namely the pyrazole core, the carboxylic acid group, and the nitro group, suggest several promising avenues for therapeutic research.

Anti-inflammatory Activity

The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitor Celecoxib.[5][6] The anti-inflammatory potential of this compound and its derivatives represents a primary area for investigation.

2.1.1. Proposed Mechanism of Action: COX-2 Inhibition

Many pyrazole-based anti-inflammatory agents exert their effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.[2][5][7]

2.1.2. Experimental Workflow for Anti-inflammatory Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation a Compound Synthesis (5-Methyl-4-nitro-1H- pyrazole-3-carboxylic acid & Derivatives) b COX-1/COX-2 Inhibition Assay (Fluorometric or Colorimetric) a->b c Determination of IC50 Values and Selectivity Index (SI) b->c d Carrageenan-Induced Paw Edema in Rodents c->d Lead Compound Selection e Measurement of Paw Volume and Edema Inhibition d->e f Histopathological Analysis of Paw Tissue e->f

Caption: Workflow for evaluating the anti-inflammatory potential.

2.1.3. Detailed Experimental Protocols

  • Synthesis of this compound: A potential synthetic route involves the nitration of 5-methyl-1H-pyrazole-3-carboxylic acid. Detailed procedures for similar pyrazole nitrations can be adapted.[8]

  • COX Inhibition Assay (In Vitro): A commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical) can be utilized. This assay measures the peroxidase activity of COX-1 and COX-2. The compound is incubated with the respective enzyme, and the inhibition of the reaction is measured spectrophotometrically. IC50 values are calculated from the dose-response curves.

  • Carrageenan-Induced Paw Edema (In Vivo): This is a standard model for acute inflammation.[9]

    • Administer the test compound or vehicle to rodents (e.g., Wistar rats) orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated group.

2.1.4. Quantitative Data for Structurally Similar Compounds

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole Derivative 11COX-20.043High[10]
Pyrazole Derivative 12COX-20.049High[10]
Pyrazole Derivative 15COX-20.045High[10]
Pyrazolylthiazole Carboxylic Acid 2h-MIC 6.25 µg/mL (Antibacterial)-[11]
Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antibacterial and antifungal properties.[12][13][14] The presence of the nitro group in the target molecule may enhance its antimicrobial potential.

2.2.1. Proposed Mechanism of Action: DNA Gyrase Inhibition

A potential mechanism for the antibacterial activity of pyrazole compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[12][15]

2.2.2. Experimental Workflow for Antimicrobial Screening

G cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Studies a Compound Synthesis b Disk Diffusion Assay (vs. Gram-positive & Gram-negative bacteria) a->b c Measurement of Inhibition Zones b->c d Broth Microdilution Method c->d Active Compounds e Determination of Minimum Inhibitory Concentration (MIC) d->e f DNA Gyrase Inhibition Assay e->f g Cell Membrane Permeability Assay f->g

Caption: Workflow for antimicrobial activity evaluation.

2.2.3. Detailed Experimental Protocols

  • Disk Diffusion Assay:

    • Prepare a lawn of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) on a Mueller-Hinton agar plate.

    • Impregnate sterile paper discs with a known concentration of the test compound.

    • Place the discs on the agar surface and incubate for 18-24 hours.

    • Measure the diameter of the zone of inhibition around each disc.

  • Broth Microdilution for MIC Determination:

    • Prepare serial dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

2.2.4. Quantitative Data for Structurally Similar Compounds

CompoundOrganismMIC (µg/mL)Reference
Pyrazole-Thiazole Hybrid 10S. aureus1.9 - 3.9[12]
Naphthyl-substituted pyrazole 6S. aureus0.78 - 1.56[12]
Naphthyl-substituted pyrazole 6A. baumannii0.78 - 1.56[12]
1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acidC. albicansIC50: 34.25[17]

Proposed Signaling Pathways

Anti-inflammatory Signaling Pathway

G Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 Inhibition

Caption: Proposed inhibition of the COX-2 pathway.

Antimicrobial Signaling Pathway

G cluster_0 Bacterial Cell Bacterial Cell DNA Gyrase DNA Gyrase Bacterial Cell->DNA Gyrase DNA Replication DNA Replication DNA Gyrase->DNA Replication Cell Division Cell Division DNA Replication->Cell Division This compound This compound This compound->DNA Gyrase Inhibition

Caption: Proposed inhibition of bacterial DNA gyrase.

Future Directions and Conclusion

This compound presents a promising starting point for the development of novel therapeutic agents. The initial research focus should be on the synthesis of the core compound and a library of its derivatives, followed by systematic screening for anti-inflammatory and antimicrobial activities as outlined in this guide. Further investigations into their mechanisms of action, structure-activity relationships (SAR), and safety profiles will be crucial for advancing promising candidates through the drug discovery pipeline. The established pharmacological importance of the pyrazole scaffold provides a strong rationale for the exploration of this and related compounds.

References

An In-depth Technical Guide on the Solubility of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility profile expected for this class of compound and furnishes a detailed, generalized experimental protocol for its precise determination.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrazole ring, a foundational structure in many pharmacologically active agents. The presence of a carboxylic acid group, a nitro group, and a methyl group imparts a unique combination of polarity, hydrogen bonding capability, and steric hindrance, all of which influence its solubility in various solvents. Understanding its solubility is a critical first step in the design of crystallization processes, formulation development, and in vitro/in vivo assay design.

Qualitative Solubility Profile

Table 1: Anticipated Qualitative Solubility of this compound

Solvent ClassExample SolventsAnticipated SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can engage in hydrogen bonding with the solvent.
Polar Aprotic Acetone, AcetonitrileModerate to HighThe polar nature of the nitro and carboxylic acid groups can interact with the polar aprotic solvent.
Non-polar Hexane, TolueneLowThe overall polarity of the molecule is likely too high for significant interaction with non-polar solvents.
Aqueous Base 5% Sodium HydroxideHighThe acidic carboxylic acid group will be deprotonated to form a highly soluble salt.
Aqueous Acid 5% Hydrochloric AcidLowThe presence of a strong acid is unlikely to increase the solubility of the already acidic compound.

Note: This table is based on the general chemical principles of solubility and the known behavior of similar compounds. Experimental verification is required for precise data.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely accepted equilibrium solubility method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Carefully remove the vials from the shaker and allow the solid to settle.

    • Withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvents.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the filtered supernatant samples into the HPLC.

    • Determine the concentration of the solute in the supernatant by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • The solubility is the concentration of the compound in the saturated solution. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess solute to solvent in vials B Equilibrate at constant temperature (24-72h) A->B C Collect supernatant B->C D Filter supernatant (0.22 µm) C->D G Inject filtered sample into HPLC D->G E Prepare standard solutions F Generate HPLC calibration curve E->F H Determine concentration F->H G->H I Calculate Solubility (g/100mL or mol/L) H->I

starting materials for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a valuable building block for researchers, scientists, and drug development professionals in the field of medicinal chemistry. This document outlines a plausible and efficient synthetic pathway, detailing the necessary starting materials, experimental protocols, and expected outcomes.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process commencing with readily available starting materials. The overall synthetic scheme involves the formation of the pyrazole core, followed by hydrolysis of an ester intermediate, and concluding with the regioselective nitration of the pyrazole ring.

A Ethyl Acetoacetate + Hydrazine Hydrate B Step 1: Cyclocondensation A->B C Ethyl 5-methyl-1H-pyrazole-3-carboxylate B->C D Step 2: Saponification (Hydrolysis) C->D E 5-Methyl-1H-pyrazole-3-carboxylic acid D->E F Step 3: Nitration E->F G This compound F->G

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

The initial step involves the cyclocondensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This reaction is a well-established method for the synthesis of pyrazole derivatives.

Experimental Protocol:

To a solution of ethyl acetoacetate (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise at 0 °C with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography on silica gel.

Reagent/SolventMolecular Weight ( g/mol )Molar Ratio
Ethyl Acetoacetate130.141.0
Hydrazine Hydrate50.061.1
Ethanol46.07Solvent
Ethyl Acetate88.11Extraction
Brine-Washing
Anhydrous Na2SO4142.04Drying Agent

Table 1: Reagents and solvents for the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid

The second step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved through a standard saponification procedure.

Experimental Protocol:

Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. To this solution, sodium hydroxide (2.5 eq) is added, and the mixture is heated to reflux for 2-3 hours. After the reaction is complete, as indicated by TLC, the ethanol is removed under reduced pressure. The aqueous solution is then cooled to 0 °C and acidified to a pH of 3-4 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5-Methyl-1H-pyrazole-3-carboxylic acid. A yield of approximately 88% can be expected for this step.[1]

Reagent/SolventMolecular Weight ( g/mol )Molar Ratio
Ethyl 5-methyl-1H-pyrazole-3-carboxylate154.171.0
Sodium Hydroxide40.002.5
Ethanol/Water-Solvent
Concentrated HCl36.46Acidification

Table 2: Reagents and solvents for the synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid.

Step 3: Synthesis of this compound

The final step is the regioselective nitration of the pyrazole ring at the C4 position. This is a critical transformation that requires careful control of reaction conditions to avoid side products.

Experimental Protocol:

5-Methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) is added portion-wise to a cold (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction temperature is maintained below 5 °C during the addition. After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1-2 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The solid is washed thoroughly with cold water until the washings are neutral to litmus paper. The product is then dried under vacuum to yield this compound.

ReagentMolecular Weight ( g/mol )Molar Ratio
5-Methyl-1H-pyrazole-3-carboxylic acid126.111.0
Concentrated H2SO498.08Catalyst/Solvent
Fuming HNO363.01Nitrating Agent

Table 3: Reagents for the synthesis of this compound.

Experimental Workflow

The overall experimental workflow can be visualized as a sequential process involving reaction, workup, and purification for each synthetic step.

cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Nitration a0 Reaction Setup (Ethyl Acetoacetate, Hydrazine Hydrate, Ethanol) a1 Reflux a0->a1 a2 Solvent Removal a1->a2 a3 Workup (Extraction, Washing) a2->a3 a4 Purification (Column Chromatography) a3->a4 b0 Reaction Setup (Ester, NaOH, Ethanol/Water) a4->b0 Ethyl 5-methyl-1H-pyrazole-3-carboxylate b1 Reflux b0->b1 b2 Solvent Removal b1->b2 b3 Acidification b2->b3 b4 Isolation (Filtration, Washing, Drying) b3->b4 c0 Reaction Setup (Carboxylic Acid, H2SO4, HNO3) b4->c0 5-Methyl-1H-pyrazole-3-carboxylic acid c1 Reaction at 0-5°C c0->c1 c2 Quenching on Ice c1->c2 c3 Isolation (Filtration, Washing, Drying) c2->c3

Figure 2: Detailed experimental workflow for the synthesis.

Biological Significance and Potential Applications

Pyrazole derivatives are a well-known class of heterocyclic compounds that exhibit a broad spectrum of biological activities.[2][3] These activities include anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2][3] The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the parent molecule. Therefore, this compound represents a key intermediate for the synthesis of novel bioactive compounds and can be a valuable scaffold in drug discovery programs. Further investigation into its biological profile and potential involvement in specific signaling pathways is warranted.

cluster_0 Drug Discovery & Development A Target Identification & Validation B Lead Compound Identification (e.g., Pyrazole Scaffold) A->B C Lead Optimization (Synthesis of Analogs like This compound) B->C D Preclinical Studies (In vitro & In vivo) C->D E Clinical Trials D->E F FDA Approval & Market E->F

Figure 3: General role of novel scaffolds in the drug discovery pipeline.

References

Methodological & Application

Application Notes and Protocols for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid (C₅H₅N₃O₄, MW: 171.11 g/mol , CAS: 5334-38-3) is a versatile heterocyclic building block in organic synthesis.[1][2] Its trifunctional nature, featuring a carboxylic acid, a nitro group, and a pyrazole core, offers multiple reaction sites for the construction of complex molecular architectures. The pyrazole scaffold is a key pharmacophore found in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] This document provides detailed application notes and experimental protocols for the synthetic manipulation of this compound, focusing on key transformations of its functional groups.

Key Synthetic Transformations

The primary synthetic utility of this compound lies in the independent or sequential reactions of its carboxylic acid and nitro group. These transformations allow for its use as a scaffold in the synthesis of more complex substituted pyrazoles, which are valuable intermediates in medicinal chemistry.

Diagram of Synthetic Pathways

G A This compound B Ester Derivatives A->B Esterification C Amide Derivatives A->C Amide Coupling D 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid Derivatives A->D Nitro Group Reduction

Caption: Key synthetic transformations of this compound.

Application 1: Esterification of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters. These ester derivatives can serve as intermediates for further functionalization or as final products in their own right. A common and effective method for this transformation is Fischer esterification, often facilitated by a strong acid or a dehydrating agent.

Experimental Protocol: Methyl Ester Synthesis

This protocol is adapted from a procedure for the esterification of the closely related 4-Nitro-1H-pyrazole-3-carboxylic acid.[4]

Workflow for Esterification

G A Suspend Acid in Methanol B Cool to 0-5 °C A->B C Slowly Add Thionyl Chloride B->C D Warm to RT & Stir C->D E Concentrate in vacuo D->E F Isolate Methyl Ester Product E->F

Caption: Workflow for the synthesis of methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous methanol (8-10 volumes).

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the cooled suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature (15-25 °C) and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure at 35-45 °C using a rotary evaporator.

  • To remove residual water and thionyl chloride, add toluene (2 volumes) to the residue and concentrate again under reduced pressure. Repeat this azeotropic drying step twice.

  • The resulting solid is the desired methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate.

Quantitative Data (Based on a similar reaction)
ParameterValueReference
Reactant4-Nitro-1H-pyrazole-3-carboxylic acid[4]
ProductMethyl 4-nitro-1H-pyrazole-3-carboxylate[4]
Yield98-99%[4]
Reaction Time16-24 hours[4]
Temperature0-5 °C to 15-25 °C[4]

Application 2: Amide Bond Formation

The carboxylic acid can be activated and coupled with a wide range of primary and secondary amines to form the corresponding amide derivatives. These pyrazole carboxamides are of significant interest in drug discovery. Amide coupling reactions are typically mediated by coupling reagents to form a reactive intermediate.

Experimental Protocol: Amide Synthesis using HATU

This protocol is a general procedure for amide coupling using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a common and efficient coupling reagent.[5]

Workflow for Amide Coupling

G A Dissolve Acid in DMF B Add Amine and DIPEA A->B C Add HATU B->C D Stir at Room Temperature C->D E Aqueous Work-up D->E F Purify by Chromatography E->F

Caption: General workflow for the HATU-mediated synthesis of pyrazole carboxamides.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Quantitative Data (Representative)
ParameterValue
Coupling ReagentHATU
BaseDIPEA
SolventDMF
Typical Yield60-90%
Reaction Time2-16 hours
TemperatureRoom Temperature

Application 3: Reduction of the Nitro Group

The nitro group at the 4-position of the pyrazole ring can be selectively reduced to an amino group. This transformation provides access to 4-aminopyrazole derivatives, which are valuable precursors for the synthesis of fused heterocyclic systems and other substituted pyrazoles.

Experimental Protocol: Nitro Group Reduction using SnCl₂

This protocol is based on a well-established method for the reduction of nitroarenes, including nitro-substituted pyrazoles, which is a key step in the synthesis of Sildenafil.[6]

Workflow for Nitro Group Reduction

G A Dissolve Nitro-pyrazole in Ethanol B Add SnCl₂·2H₂O A->B C Heat to Reflux B->C D Cool and Concentrate C->D E Basify with NaOH D->E F Extract and Purify E->F

Caption: Workflow for the reduction of the nitro group using tin(II) chloride.

Materials:

  • This compound (or its ester/amide derivative)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (optional, if starting with the free acid)

  • Sodium hydroxide solution (e.g., 2M)

  • Ethyl acetate or Dichloromethane

  • Celite

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4-5 eq).

  • Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and cool in an ice bath.

  • Carefully basify the aqueous solution with a sodium hydroxide solution to pH 8-10.

  • Filter the resulting suspension through a pad of Celite to remove tin salts, washing the pad with the extraction solvent.

  • Extract the filtrate with ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the 4-amino-5-methyl-1H-pyrazole derivative.

Quantitative Data (Representative)
ParameterValue
Reducing AgentSnCl₂·2H₂O
SolventEthanol
Typical Yield70-95%
Reaction Time1-4 hours
TemperatureReflux

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of pyrazole-based compounds. The protocols provided herein for esterification, amide coupling, and nitro group reduction offer reliable methods for the selective modification of this starting material. These transformations open avenues for the creation of diverse molecular libraries for screening in drug discovery and materials science. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.

References

Application Notes and Protocols: 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid as a Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a highly functionalized pyrazole derivative that serves as a valuable starting material for the synthesis of a variety of fused heterocyclic compounds. Its strategic placement of a nitro group, a carboxylic acid, and a methyl group on the pyrazole core allows for sequential and regioselective transformations to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this building block in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.

Overview of Synthetic Strategy

The primary synthetic utility of this compound lies in its conversion to the key intermediate, ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate. This transformation involves two main steps: esterification of the carboxylic acid and subsequent reduction of the nitro group. This amino pyrazole ester is a versatile precursor for the construction of various fused heterocyclic systems through cyclocondensation reactions.

G start This compound ester Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate start->ester Esterification amino_ester Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate ester->amino_ester Nitro Reduction pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidines amino_ester->pyrazolo_pyrimidine Cyclocondensation (e.g., with formamide, urea) pyrazolo_pyridine Pyrazolo[3,4-b]pyridines amino_ester->pyrazolo_pyridine Cyclocondensation (e.g., with 1,3-dicarbonyls)

Figure 1: General synthetic workflow.

Key Synthetic Transformations and Protocols

Esterification of this compound

The conversion of the carboxylic acid to its corresponding ethyl ester is a crucial step to enhance its reactivity in subsequent reactions. A common method for this transformation is Fischer esterification.

Protocol 1: Synthesis of Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate

  • Materials:

    • This compound

    • Absolute ethanol (EtOH)

    • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • Suspend this compound (1 equivalent) in absolute ethanol (10-20 volumes).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or slowly add thionyl chloride (1.1 equivalents) at 0 °C.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate, which can be purified by recrystallization or column chromatography.

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amino group, which is essential for subsequent cyclization reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 2: Synthesis of Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate

  • Materials:

    • Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate

    • Methanol (MeOH) or Ethanol (EtOH)

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂)

    • Parr hydrogenator or a balloon filled with hydrogen

    • Celite®

  • Procedure:

    • Dissolve ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate (1 equivalent) in methanol or ethanol in a suitable reaction vessel.

    • Carefully add 10% Pd/C catalyst (5-10% w/w).

    • Pressurize the vessel with hydrogen gas (typically 50 psi) or bubble hydrogen through the solution using a balloon.

    • Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate, which is often used in the next step without further purification.

Synthesis of Fused Heterocycles

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are purine bioisosteres and are known to possess a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] They can be synthesized by reacting the aminopyrazole intermediate with various one-carbon synthons.

Protocol 3: Synthesis of 3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Materials:

    • Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate

    • Formamide

    • High-temperature thermometer, heating mantle.

  • Procedure:

    • A mixture of ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) and an excess of formamide (10-20 equivalents) is heated at 180-190 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

    • The solid is washed with water and then recrystallized from a suitable solvent like ethanol to afford the pure 3,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

ReagentProductConditionsYield (%)Reference
Formamide3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one180-190 °C, 4-6 h~70-80[4][5]
Urea3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dioneFusion at 180-200 °C~60-70[4]
Thiourea6-Thioxo-3,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneFusion at 180-200 °C~55-65[4]
Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with diverse biological activities. They can be synthesized via the Friedländer annulation by reacting the aminopyrazole with a 1,3-dicarbonyl compound.

Protocol 4: Synthesis of Ethyl 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

  • Materials:

    • Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate

    • Ethyl acetoacetate

    • Glacial acetic acid

    • Reflux condenser, heating mantle.

  • Procedure:

    • A mixture of ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in glacial acetic acid is heated at reflux for 8-12 hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to yield the desired ethyl 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.

Applications and Biological Activities

The heterocyclic compounds synthesized from this compound have shown promise in medicinal chemistry.

  • Anticancer Activity: Several pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit potent antitumor activity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines.[1][6][7] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs) or dihydrofolate reductase (DHFR).[7]

G PzP Pyrazolo[3,4-d]pyrimidine Derivative DHFR Dihydrofolate Reductase (DHFR) PzP->DHFR Inhibition CellCycle Cell Cycle Arrest DHFR->CellCycle Regulation Apoptosis Apoptosis CellCycle->Apoptosis

Figure 2: Potential anticancer mechanism of action.
  • Antimicrobial Activity: Pyrazolo[3,4-d]pyrimidines have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.[3][4] The structural similarity to purines allows them to potentially interfere with nucleic acid synthesis in microorganisms.

Table 2: Spectroscopic Data for a Representative Pyrazolo[3,4-d]pyrimidin-4(5H)-one

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one2.44 (s, 3H, CH₃), 7.74 (s, 1H, pyrazole CH), 8.39 (d, 1H, aro. CH), 8.74 (d, 1H, aro. CH), 8.95 (s, 1H, aro. CH), 12.3 (s, 1H, NH)20.88 (CH₃), 108.28, 120.58, 124.46, 128.31, 137.6, 142.07, 142.86, 142.95, 146.22, 154.58, 160.93 (C=O)316 (M⁺)

Note: The data presented here is for a structurally related compound and serves as an illustrative example of the type of characterization data expected.[3]

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The potential for these compounds to exhibit significant biological activities makes this an exciting area for further research and drug development.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization for specific substrates and scales.

References

Application of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry: A Scaffolding Approach for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its substituted pyrazole core is a common feature in a multitude of biologically active compounds. The presence of a nitro group, a carboxylic acid, and a methyl group provides multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries for drug discovery. This application note will focus on its utility as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds known to exhibit potent kinase inhibitory activity.

Key Application: Precursor for Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidines are bicyclic heteroaromatic compounds that are isosteric to purines. This structural similarity allows them to act as competitive inhibitors of ATP-binding sites in various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. This compound can be elaborated into the pyrazolo[3,4-d]pyrimidine scaffold through a series of well-established chemical transformations.

Proposed Synthetic Workflow

The overall strategy involves the conversion of this compound into a 5-amino-1H-pyrazole-4-carbonitrile intermediate, which can then be cyclized to form the desired pyrazolo[3,4-d]pyrimidine core.

G A This compound B 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide A->B 1. SOCl2 2. NH4OH C 5-Methyl-4-nitro-1H-pyrazole-3-carbonitrile B->C Dehydration (e.g., P2O5) D 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile C->D Reduction (e.g., H2/Pd-C) E Pyrazolo[3,4-d]pyrimidine Derivative D->E Cyclization (e.g., Formamide)

Figure 1: Proposed synthetic workflow for the conversion of this compound to a pyrazolo[3,4-d]pyrimidine derivative.

Experimental Protocols

The following are detailed, representative protocols for the key transformations outlined in the synthetic workflow.

Protocol 1: Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide

  • Chlorination: To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amination: Dissolve the resulting acid chloride in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C and add aqueous ammonia (excess) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxamide.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carbonitrile

  • To a suspension of 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide (1.0 eq) in a suitable solvent like phosphorus oxychloride, add a dehydrating agent such as phosphorus pentoxide (2.0 eq) portion-wise at 0 °C.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude nitrile by column chromatography.

Protocol 3: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile

  • Dissolve 5-Methyl-4-nitro-1H-pyrazole-3-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired aminopyrazole, which can often be used in the next step without further purification.

Protocol 4: Synthesis of a 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine Derivative

  • A mixture of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (excess) is heated at 150-180 °C for several hours.

  • The progress of the cyclization reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent to afford the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Data Presentation: Biological Activity of Representative Pyrazolo[3,4-d]pyrimidines

While specific biological data for derivatives of this compound is not available in the public domain, the following table presents the inhibitory activities of structurally related pyrazolo[3,4-d]pyrimidines against various kinases to illustrate the potential of this chemical class.

Compound IDTarget KinaseIC50 (nM)Reference
PP1 Src170[Fictionalized Data]
PP2 Lck5[Fictionalized Data]
Compound A Abl25[Fictionalized Data]
Compound B VEGFR212[Fictionalized Data]
Compound C EGFR50[Fictionalized Data]

Note: The data in this table is representative and for illustrative purposes only. It is intended to showcase the potential biological activity of the pyrazolo[3,4-d]pyrimidine scaffold.

Signaling Pathway Visualization

The synthesized pyrazolo[3,4-d]pyrimidine derivatives, acting as kinase inhibitors, can modulate various signaling pathways implicated in disease. For example, inhibition of a receptor tyrosine kinase (RTK) like EGFR can block downstream signaling cascades such as the MAPK/ERK pathway, which is often hyperactivated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Ras Ras RTK->Ras Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription\nFactors Transcription Factors ERK->Transcription\nFactors Proliferation,\nSurvival Proliferation, Survival Transcription\nFactors->Proliferation,\nSurvival

Application Notes and Protocols for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery. Pyrazole-based ligands are of particular interest due to their ability to form stable MOFs. The ligand 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid offers a unique combination of a coordinating carboxylic acid group, a nitrogen-rich pyrazole ring, and functional methyl and nitro groups. These features can influence the resulting MOF's topology, stability, and surface chemistry, making it a compelling building block for advanced applications.

While specific experimental data for MOFs synthesized from this compound is limited in publicly available literature, this document provides representative protocols and application notes based on closely related pyrazole-carboxylic acid MOFs. The provided data from analogous systems can serve as a valuable benchmark for researchers exploring this specific ligand.

Data Presentation: Properties of Representative Pyrazole-Based MOFs

The following tables summarize key quantitative data for MOFs synthesized from various pyrazole-carboxylic acid ligands. This data is intended to provide a comparative reference for the potential properties of MOFs derived from this compound.

Table 1: Physicochemical Properties of Analogous Pyrazole-Based MOFs

MOF Name/LigandMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Stability (°C)
[Zn(Isa-az-tmpz)]Zn(II)4960.19< 7 (ultramicroporous)Up to 400
Al-3.5-PDAAl(III)10500.45~6> 400
Zr-3.5-PDAZr(IV)8500.38~6> 450
MOF-5Zn(II)9210.42~12.9Up to 400[1]

Data for [Zn(Isa-az-tmpz)] from 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalic acid.[2][3] Data for Al-3.5-PDA and Zr-3.5-PDA from 1H-pyrazole-3,5-dicarboxylic acid.

Table 2: Drug Loading and Release in Representative Porous MOFs (for comparative purposes)

MOF CarrierDrugDrug Loading Capacity (wt%)Release ConditionsReference
ZIF-85-Fluorouracil~20pH 5.0 (faster release)[4]
MIL-53(Fe)Oridonin56.25Sustained release over 7 days[5][6]
Zn-MOF (H₂CDDB ligand)5-Fluorouracil53.3Not specified[5][6]
MIL-101(Cr)Ibuprofenup to 140Physiological conditions[5]

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of MOFs using pyrazole-carboxylic acid ligands, which can be adapted for this compound.

Protocol 1: Hydrothermal Synthesis of a Zn-based Pyrazole MOF

This protocol is adapted from methods used for synthesizing zinc-based MOFs with functionalized pyrazole-isophthalate ligands.[2][3]

Materials:

  • This compound (Ligand)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Methanol (for washing)

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Seal the vial tightly and place it in a preheated oven at 85°C for 48 hours.

  • After the reaction time, allow the vial to cool slowly to room temperature.

  • Collect the resulting crystalline product by decanting the mother liquor.

  • Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 24 hours to remove unreacted starting materials.

  • Further wash the product with methanol (3 x 10 mL) for 24 hours to exchange the DMF.

  • Activate the MOF by heating the sample under vacuum at 120°C for 12 hours to remove the solvent molecules from the pores.

Protocol 2: Post-Synthetic Modification for Enhanced Functionality

This protocol outlines a general procedure for incorporating additional functional molecules into a pre-synthesized pyrazole-based MOF, which can be useful for tuning the material's properties for specific applications.

Materials:

  • Pre-synthesized pyrazole-based MOF (e.g., from Protocol 1)

  • Functional molecule (e.g., a therapeutic agent, a catalytic species)

  • Appropriate solvent (e.g., DMF, ethanol, water)

Procedure:

  • Suspend 100 mg of the activated pyrazole-based MOF in 20 mL of a suitable solvent in a screw-top jar.

  • Prepare a solution of the functional molecule in the same solvent. The concentration will depend on the desired loading and the molecule's solubility.

  • Add the solution of the functional molecule to the MOF suspension.

  • Stir the mixture at room temperature for 24-72 hours.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with fresh solvent to remove any non-incorporated functional molecules.

  • Dry the functionalized MOF under vacuum at a temperature that does not degrade the incorporated molecule.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and activation of a MOF using this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Activation s1 Dissolve Ligand and Metal Salt in Solvent s2 Sonication for Homogenization s1->s2 s3 Hydrothermal/Solvothermal Reaction (e.g., 85°C, 48h) s2->s3 s4 Cooling to Room Temperature s3->s4 p1 Collect Crystalline Product s4->p1 p2 Solvent Exchange (e.g., with Methanol) p1->p2 p3 Activation under Vacuum (e.g., 120°C, 12h) p2->p3 final_product final_product p3->final_product Activated MOF

Caption: Workflow for MOF Synthesis and Activation.

Potential Application in Drug Delivery

This diagram illustrates the logical steps involved in utilizing a pyrazole-based MOF for a pH-responsive drug delivery system.

G cluster_loading Drug Loading cluster_delivery Delivery & Release l1 Activated Pyrazole MOF l2 Incubation with Drug Solution l1->l2 l3 Drug-Loaded MOF l2->l3 d1 Administration of Drug-Loaded MOF l3->d1 d2 Exposure to Target Environment (e.g., acidic tumor microenvironment) d1->d2 d3 pH-Triggered MOF Degradation/ Conformational Change d2->d3 d4 Controlled Drug Release d3->d4 therapeutic_effect therapeutic_effect d4->therapeutic_effect Therapeutic Effect

References

experimental procedure for nitration of 5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document outlines a detailed experimental procedure for the nitration of 5-methyl-1H-pyrazole-3-carboxylic acid to synthesize 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and the introduction of a nitro group can serve as a key step in the synthesis of various pharmacologically active compounds. The described protocol is intended for researchers and scientists in the field of drug development and organic synthesis.

Reaction Scheme

The nitration of 5-methyl-1H-pyrazole-3-carboxylic acid proceeds via an electrophilic aromatic substitution reaction, where the nitro group is introduced onto the pyrazole ring, typically at the C4 position due to the directing effects of the existing substituents.

Experimental Protocol

This protocol is based on general methods for the nitration of pyrazole derivatives.[1][2]

Materials:

  • 5-methyl-1H-pyrazole-3-carboxylic acid

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Distilled water

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath with stirring.

  • Addition of Starting Material: Slowly add 2.0 g of 5-methyl-1H-pyrazole-3-carboxylic acid to the cold sulfuric acid. Stir the mixture until the solid is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 3.0 mL of fuming nitric acid to 7.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of the pyrazole derivative over a period of 30 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Subsequently, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. A precipitate of the crude product should form.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product, this compound, by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the nitration of 5-methyl-1H-pyrazole-3-carboxylic acid.

ParameterValue
Starting Material
Molecular FormulaC₅H₆N₂O₂
Molecular Weight126.11 g/mol
Amount Used2.0 g
Product
Product NameThis compound
CAS Number5334-38-3[3][4]
Molecular FormulaC₅H₅N₃O₄[3][4]
Molecular Weight171.11 g/mol [3][4]
Theoretical Yield2.71 g
Reaction Conditions
Nitrating AgentFuming HNO₃ / H₂SO₄
Reaction Temperature0-10 °C, then room temperature
Reaction Time3-4 hours

Experimental Workflow Diagram

Nitration_Workflow start Start setup Reaction Setup: - Add H₂SO₄ to flask - Cool in ice bath start->setup add_sm Add 5-methyl-1H-pyrazole- 3-carboxylic acid setup->add_sm nitration Nitration Reaction: - Add nitrating mixture dropwise - Maintain T < 10 °C add_sm->nitration prep_nitro Prepare Nitrating Mixture: - Mix fuming HNO₃ and H₂SO₄ - Cool in ice bath prep_nitro->nitration stir Stirring: - 1 hr in ice bath - 2-3 hrs at room temperature nitration->stir workup Work-up: - Pour onto crushed ice stir->workup filtration Isolate Crude Product: - Vacuum filtration - Wash with cold water workup->filtration purification Purification: - Recrystallization filtration->purification drying Drying and Characterization: - Dry under vacuum - MP, NMR, IR purification->drying end End drying->end

Caption: Workflow for the nitration of 5-methyl-1H-pyrazole-3-carboxylic acid.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Always add acid to water, never the other way around, when preparing aqueous solutions. In this protocol, the reaction mixture is added to ice.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical development. The synthesis is presented as a two-step process, commencing with the oxidation of 3,5-dimethylpyrazole to form 5-methyl-1H-pyrazole-3-carboxylic acid, followed by a regioselective nitration at the C4 position.

Chemical Pathway Overview

The synthesis proceeds through two primary stages:

  • Oxidation of 3,5-dimethylpyrazole: The readily available starting material, 3,5-dimethylpyrazole, is oxidized to yield the precursor, 5-methyl-1H-pyrazole-3-carboxylic acid.

  • Nitration of 5-methyl-1H-pyrazole-3-carboxylic acid: The pyrazole ring of the precursor is subsequently nitrated to introduce a nitro group at the 4-position, yielding the final product.

Quantitative Data Summary

The following tables summarize the expected quantitative data for each step of the synthesis. Please note that yields are based on literature reports for analogous reactions and may vary depending on specific experimental conditions and scale.

Table 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid

ReactantMolecular Weight ( g/mol )Moles (mol)Mass (g)Stoichiometric Ratio
3,5-dimethyl-1H-pyrazole96.131.096.131.0
Potassium Permanganate158.034.0632.124.0
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Reported Yield (%) Expected Yield (g)
5-Methyl-1H-pyrazole-3-carboxylic acid126.11126.111822.7

Table 2: Synthesis of this compound

ReactantMolecular Weight ( g/mol )Moles (mol)Volume/MassStoichiometric Ratio
5-Methyl-1H-pyrazole-3-carboxylic acid126.111.0126.11 g1.0
Fuming Nitric Acid (90%)63.01-TBDExcess
Concentrated Sulfuric Acid (98%)98.08-TBDCatalyst/Solvent
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Reported Yield (%) Expected Yield (g)
This compound171.11171.11HighHigh

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid

This protocol is adapted from the general procedure for the oxidation of dimethylpyrazole.

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Potassium permanganate

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • In a large reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-dimethyl-1H-pyrazole (1.0 mol, 96.13 g) in water (7.0 L) and heat the mixture to 70°C.

  • Slowly add potassium permanganate (4.0 mol, 632.12 g) portion-wise to the stirred solution, maintaining the reaction temperature below 90°C. The addition is exothermic.

  • After the addition is complete, continue stirring the mixture at 90°C until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with water.

  • Combine the filtrate and washings. Acidify the solution to pH 2 with concentrated hydrochloric acid. A precipitate of 3,5-pyrazoledicarboxylic acid may form. If so, filter and collect this side-product.

  • Neutralize the remaining filtrate to pH 5-6 with a sodium hydroxide solution.

  • The desired product, 5-methyl-1H-pyrazole-3-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[1]

Protocol 2: Synthesis of this compound

This protocol is a general method for the nitration of pyrazole derivatives and should be performed with extreme caution in a well-ventilated fume hood.

Materials:

  • 5-Methyl-1H-pyrazole-3-carboxylic acid

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

Procedure:

  • In a reaction vessel suitable for strong acids, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 mol, 126.11 g) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not rise above 10°C.

  • Once the pyrazole is fully dissolved, slowly add fuming nitric acid in a dropwise manner. The temperature must be strictly controlled and kept below 10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_oxidation Stage 1: Oxidation cluster_nitration Stage 2: Nitration Start 3,5-dimethylpyrazole Oxidation Oxidation with KMnO4 Start->Oxidation Water, 70-90°C Precursor 5-Methyl-1H-pyrazole-3-carboxylic acid Nitration Nitration with HNO3/H2SO4 Precursor->Nitration 0-10°C FinalProduct This compound Purification1 Filtration & Acid-Base Workup Oxidation->Purification1 Purification1->Precursor Purification2 Precipitation & Filtration Nitration->Purification2 Purification2->FinalProduct

Caption: Synthetic workflow for this compound.

Safety Considerations for Large-Scale Synthesis

  • Oxidation Step: The reaction with potassium permanganate is highly exothermic and can lead to a runaway reaction if the addition rate and temperature are not carefully controlled. Ensure adequate cooling capacity is available.

  • Nitration Step: The use of fuming nitric acid and concentrated sulfuric acid presents significant hazards. This step must be performed in a specialized reactor designed for handling highly corrosive and reactive materials. The reaction is extremely exothermic, and precise temperature control is critical to prevent overheating and potential detonation. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. An emergency quench bath should be readily accessible.

  • General Precautions: All operations should be conducted in a well-ventilated area, and personnel should be thoroughly trained on the hazards of the chemicals and procedures involved.

References

Application Notes and Protocols for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with potential applications in agrochemical research, particularly as a scaffold for the synthesis of novel fungicides and herbicides. Its pyrazole core is a well-established pharmacophore in many commercial agrochemicals. The presence of a nitro group, a strong electron-withdrawing group, and a carboxylic acid moiety offers versatile opportunities for chemical modification and optimization of biological activity. These notes provide an overview of its potential applications, hypothetical experimental protocols for the synthesis and evaluation of its derivatives, and visualizations of relevant pathways.

Potential Applications in Agrochemical Research

While direct research on the agrochemical applications of this compound is limited, its structural features suggest its potential as a precursor for the development of novel agrochemicals, particularly fungicides. Pyrazole carboxamides are a well-known class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi.

The general structure-activity relationship (SAR) studies of pyrazole-based agrochemicals suggest that modifications at the carboxylic acid group to form amides or esters can lead to potent bioactive molecules. The nitro group at the 4-position can influence the electronic properties of the pyrazole ring, potentially enhancing the binding affinity of its derivatives to target enzymes. The methyl group at the 5-position can also contribute to the molecule's interaction with the target site.

Hypothetical Application: Synthesis of a library of 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide derivatives to be screened for fungicidal activity against common plant pathogens.

Data Presentation: Hypothetical Fungicidal Activity of Carboxamide Derivatives

The following table presents hypothetical data for a series of carboxamide derivatives of this compound, illustrating potential fungicidal activity against Botrytis cinerea. This data is for illustrative purposes to guide potential research directions.

Compound IDR Group (Amide Substituent)Molecular Weight ( g/mol )EC₅₀ against Botrytis cinerea (µg/mL) [Hypothetical]
MNPC-A1 2-chloroaniline312.685.2
MNPC-A2 2,6-dichloroaniline347.131.8
MNPC-A3 4-fluoroaniline296.248.5
MNPC-A4 2-(trifluoromethyl)aniline346.250.9
MNPC-A5 3,5-dimethylaniline306.303.7
Control Boscalid343.212.5

Experimental Protocols

General Synthesis Protocol for 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of carboxamide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Substituted aniline

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antifungal Activity Assay

This protocol describes a method to evaluate the in vitro antifungal activity of the synthesized compounds against a plant pathogenic fungus, such as Botrytis cinerea.

Materials:

  • Synthesized 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide derivatives

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).

  • Preparation of Fungal Plates: Prepare PDA medium and autoclave.

  • Cool the medium to about 50-60 °C and add the appropriate volume of the compound stock solution to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Also, prepare control plates with DMSO only.

  • Pour the medium into sterile petri dishes and allow it to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing Botrytis cinerea culture in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., 3-5 days), or until the fungus in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • EC₅₀ Determination: Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis of the dose-response data.

Mandatory Visualizations

Synthesis_Workflow start 5-Methyl-4-nitro-1H- pyrazole-3-carboxylic acid acid_chloride Acid Chloride Formation (SOCl2 or Oxalyl Chloride) start->acid_chloride amide_formation Amide Formation (Substituted Aniline, Base) acid_chloride->amide_formation workup Work-up and Purification (Extraction, Chromatography) amide_formation->workup product 5-Methyl-4-nitro-1H-pyrazole -3-carboxamide Derivative workup->product characterization Characterization (NMR, MS) product->characterization

Caption: Synthetic workflow for 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide derivatives.

Signaling_Pathway cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Fungal_Growth Fungal Growth and Proliferation ATP->Fungal_Growth Energy for Pyrazole_Carboxamide Pyrazole Carboxamide (Hypothetical Fungicide) Pyrazole_Carboxamide->Inhibition Inhibition->SDH Inhibition Inhibition->Fungal_Growth Leads to Inhibition of

Caption: Hypothetical mechanism of action: Inhibition of Succinate Dehydrogenase.

Disclaimer

The application notes and protocols provided herein are for research and development purposes only. The described applications and experimental data for this compound and its derivatives are hypothetical and based on the known properties of structurally related compounds. Researchers should conduct their own literature search and experimental validation. All laboratory work should be performed in accordance with institutional safety guidelines.

Application Notes & Protocols: 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid as a Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its analogues are versatile precursors in the synthesis of various active pharmaceutical ingredients (APIs). The pyrazole scaffold is a common feature in many therapeutic agents due to its diverse biological activities. The presence of the nitro group and the carboxylic acid moiety on the pyrazole ring provides reactive handles for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of APIs, with a particular focus on the synthesis of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.

Key Applications:

The primary application of nitrated pyrazole carboxylic acids in drug synthesis is as a key intermediate in the construction of more complex heterocyclic systems. The general synthetic strategy involves a series of transformations targeting the carboxylic acid and nitro functional groups.

A prominent example is the synthesis of Sildenafil, where a substituted 4-nitropyrazole-5-carboxylic acid serves as a crucial precursor. The synthesis pathway typically involves:

  • Amide Formation: Conversion of the carboxylic acid to a carboxamide.

  • Nitro Group Reduction: Reduction of the nitro group to an amino group.

  • Cyclization: Intramolecular or intermolecular cyclization to form a fused pyrimidine ring system.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

This protocol describes the conversion of the carboxylic acid to a carboxamide, a key step in the synthesis of Sildenafil and related compounds.

Materials:

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Anhydrous toluene

  • Ice

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in anhydrous toluene.

  • Slowly add thionyl chloride (SOCl₂) to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation: Cool the resulting crude acid chloride in an ice bath.

  • Carefully add concentrated ammonium hydroxide (NH₄OH) solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.

Quantitative Data:

ReactantMolecular Weight ( g/mol )MolesEquivalent
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid213.1911
Thionyl chloride (SOCl₂)118.971.21.2
Ammonium hydroxide (NH₄OH)35.04ExcessExcess
ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide212.19Calculated based on starting materialReported in literature~90%[1]
Protocol 2: Reduction of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

This protocol details the reduction of the nitro group to an amine, a critical step to enable subsequent cyclization reactions.

Materials:

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with ethyl acetate.

  • The filtrate containing the desired 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can be used directly in the next step or concentrated under reduced pressure to obtain the crude product.[2]

Quantitative Data:

ReactantMolecular Weight ( g/mol )MolesEquivalent
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide212.1911
10% Palladium on carbonN/ACat.Cat.
Hydrogen gas (H₂)2.02ExcessExcess
ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide182.22Calculated based on starting materialReported in literatureHigh yield[2]

Visualizations

Synthesis Pathway of Sildenafil

The following diagram illustrates the key steps in the synthesis of Sildenafil starting from a substituted pyrazole carboxylic acid.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Acylation & Cyclization A 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylic acid B 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxamide A->B SOCl₂, NH₄OH C 4-Amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide B->C H₂, Pd/C E Intermediate Amide C->E Acylation with D D 2-Ethoxybenzoyl chloride F Sildenafil E->F Cyclization (e.g., with K-t-BuO)

Caption: Synthetic pathway for Sildenafil from a pyrazole precursor.

Mechanism of Action of Sildenafil

The following diagram illustrates the signaling pathway through which Sildenafil exerts its therapeutic effect.

G cluster_0 Normal Physiological Process cluster_1 Action of Sildenafil NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP to GTP GTP Relax Smooth Muscle Relaxation (Vasodilation) cGMP->Relax GMP GMP cGMP->GMP hydrolyzed by PDE5 Increased_cGMP Increased cGMP levels PDE5 Phosphodiesterase-5 (PDE5) Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: Signaling pathway of Sildenafil's mechanism of action.[3]

References

Application Notes and Protocols: Laboratory Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the oxidation of 3,5-dimethylpyrazole to yield 5-methyl-1H-pyrazole-3-carboxylic acid, which is subsequently nitrated to produce the target compound.

Chemical Pathway

The overall synthetic route involves two key transformations:

  • Oxidation: The synthesis of the precursor, 5-methyl-1H-pyrazole-3-carboxylic acid, is achieved through the oxidation of 3,5-dimethylpyrazole.

  • Nitration: The target compound, this compound, is synthesized by the nitration of 5-methyl-1H-pyrazole-3-carboxylic acid using a mixture of nitric and sulfuric acids.

Chemical_Pathway Start 3,5-Dimethylpyrazole Intermediate 5-Methyl-1H-pyrazole-3-carboxylic acid Start->Intermediate Oxidation (e.g., KMnO4) Final This compound Intermediate->Final Nitration (HNO3/H2SO4) Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Nitration cluster_purification Purification and Analysis s1_start Dissolve 3,5-Dimethylpyrazole s1_react Add KMnO4 s1_start->s1_react s1_workup Filter and Acidify s1_react->s1_workup s1_isolate Isolate Intermediate s1_workup->s1_isolate s2_start Dissolve Intermediate in H2SO4 s1_isolate->s2_start s2_react Add Nitrating Mixture s2_start->s2_react s2_workup Quench on Ice s2_react->s2_workup s2_isolate Filter and Wash s2_workup->s2_isolate purify Recrystallization s2_isolate->purify analyze Characterization (NMR, IR, MS, MP) purify->analyze

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and overcoming common challenges in the synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of the Desired Product 1. Ineffective Nitrating Agent: The chosen nitrating agent may not be potent enough under the reaction conditions. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Poor Quality Starting Material: Impurities in the 5-Methyl-1H-pyrazole-3-carboxylic acid can interfere with the reaction. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Choice of Nitrating Agent: Consider using a stronger nitrating agent. A mixture of concentrated nitric acid and sulfuric acid is a classic and effective choice for nitrating pyrazoles. Alternatively, nitric acid in trifluoroacetic anhydride has been shown to be effective for similar substrates. 2. Temperature Optimization: Gradually increase the reaction temperature. For mixed acid nitrations, temperatures in the range of 90-95°C have been reported for analogous compounds. Monitor the reaction closely for any signs of decomposition (e.g., darkening of the reaction mixture). 3. Starting Material Purity: Ensure the 5-Methyl-1H-pyrazole-3-carboxylic acid is pure. Recrystallize if necessary before use. 4. Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
Formation of Multiple Products (Poor Regioselectivity) 1. N-Nitration: The nitro group may have added to one of the nitrogen atoms of the pyrazole ring instead of the C4 position. 2. Dinitration: Under harsh conditions, a second nitro group may be introduced onto the ring. 3. Side Chain Oxidation: The methyl group could be oxidized by the strong oxidizing conditions of the nitration.1. Control of Acidity: The regioselectivity of pyrazole nitration can be highly dependent on the acidity of the medium. In strongly acidic conditions (e.g., mixed acid), the pyrazole ring is protonated, which can direct nitration to the C4 position. 2. Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (close to a 1:1 molar ratio with the substrate) to minimize dinitration. 3. Temperature Control: Maintain a controlled and moderate temperature to reduce the likelihood of side chain oxidation.
Product Decomposition (Darkening of Reaction Mixture) 1. Excessive Temperature: The reaction temperature is too high, leading to the breakdown of the starting material or product. 2. Concentrated Nitrating Agent: The concentration of the nitrating agent is too high, causing aggressive and uncontrolled reactions.1. Precise Temperature Control: Use an oil bath or a temperature-controlled mantle to maintain the optimal reaction temperature. 2. Slow Addition of Reagents: Add the nitrating agent dropwise to the solution of the pyrazolecarboxylic acid at a low temperature, and then slowly warm the reaction mixture to the desired temperature.
Difficulties in Product Isolation and Purification 1. Product Solubility: The product may be soluble in the reaction mixture or the work-up solvent. 2. Presence of Impurities: Isomeric byproducts or unreacted starting material can co-precipitate or co-crystallize with the desired product.1. Precipitation/Crystallization: After completion of the reaction, pouring the reaction mixture onto ice water is a common method to precipitate the nitro compound. 2. Recrystallization: Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water). 3. Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H NMR: To confirm the structure and check for the presence of impurities.

    • ¹³C NMR: To further confirm the carbon skeleton.

    • IR Spectroscopy: To identify the functional groups (e.g., -NO₂, -COOH, pyrazole ring).

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Chromatography (TLC, HPLC): To assess the purity of the sample.

Q3: Are there any safety precautions I should take during this synthesis?

A3: Yes, nitration reactions are potentially hazardous and should be performed with extreme caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Strong Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with care and avoid contact with skin and clothing.

  • Exothermic Reaction: The reaction is exothermic. Use an ice bath to control the temperature, especially during the addition of the nitrating agent.

  • Quenching: Quench the reaction mixture carefully by pouring it onto ice.

Data Presentation

The following table summarizes reported reaction conditions for the nitration of compounds analogous to 5-Methyl-1H-pyrazole-3-carboxylic acid. This data can serve as a starting point for optimizing your own experimental conditions.

Starting MaterialNitrating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acidHNO₃ / H₂SO₄-90 - 95Not Specified78[1]
3,5-DimethylpyrazoleHNO₃ / (CF₃CO)₂OTrifluoroacetic anhydrideNot SpecifiedNot Specified76[2]

Experimental Protocols

Protocol 1: Synthesis of Starting Material: 5-Methyl-1H-pyrazole-3-carboxylic acid

This protocol is adapted from a general procedure for the synthesis of pyrazole carboxylic acids.[3]

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Potassium permanganate (KMnO₄)

  • Dilute hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole in water heated to 70°C.

  • Slowly add potassium permanganate to the solution while maintaining the temperature below 90°C.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the precipitate with distilled water.

  • Acidify the filtrate to pH 2 with dilute hydrochloric acid.

  • Allow the solution to stand overnight to allow for precipitation.

  • Collect the precipitate by filtration and wash with distilled water to afford 5-Methyl-1H-pyrazole-3-carboxylic acid.

Protocol 2: Nitration of 5-Methyl-1H-pyrazole-3-carboxylic acid (Based on Analogous Compounds)

Method A: Using Mixed Acid (HNO₃ / H₂SO₄) (Adapted from the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid[1])

Materials:

  • 5-Methyl-1H-pyrazole-3-carboxylic acid

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask, carefully add concentrated sulfuric acid to 5-Methyl-1H-pyrazole-3-carboxylic acid while cooling in an ice bath.

  • Slowly add concentrated nitric acid dropwise to the mixture, ensuring the temperature remains low.

  • After the addition is complete, slowly warm the reaction mixture to 90-95°C.

  • Maintain the temperature and stir the reaction for a designated time, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Method B: Using Nitric Acid in Acetic Anhydride (Adapted from the nitration of 3,5-dimethylpyrazole[2])

Materials:

  • 5-Methyl-1H-pyrazole-3-carboxylic acid

  • Concentrated nitric acid (HNO₃)

  • Acetic anhydride ((CH₃CO)₂O)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 5-Methyl-1H-pyrazole-3-carboxylic acid in acetic anhydride and cool the mixture in an ice bath.

  • Slowly add concentrated nitric acid dropwise to the solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a designated time, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Material Synthesis cluster_nitration Nitration Step Start 3,5-Dimethyl-1H-pyrazole Oxidation Oxidation with KMnO4 Start->Oxidation Acidification Acidification with HCl Oxidation->Acidification StartingMaterial 5-Methyl-1H-pyrazole-3-carboxylic acid Acidification->StartingMaterial Nitration Nitration StartingMaterial->Nitration Nitrating Agent (e.g., HNO3/H2SO4) Workup Aqueous Work-up (Ice) Nitration->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlowchart Start Low Yield or No Product? CheckTemp Is Reaction Temperature Optimal? Start->CheckTemp Yes MultipleProducts Poor Regioselectivity? Start->MultipleProducts No, but multiple products CheckReagent Is Nitrating Agent Strong Enough? CheckTemp->CheckReagent Yes OptimizeTemp Adjust Temperature CheckTemp->OptimizeTemp No CheckPurity Is Starting Material Pure? CheckReagent->CheckPurity Yes ChangeReagent Use Stronger Nitrating Agent (e.g., HNO3/H2SO4) CheckReagent->ChangeReagent No PurifyStart Recrystallize Starting Material CheckPurity->PurifyStart No Success Improved Yield CheckPurity->Success Yes OptimizeTemp->Success ChangeReagent->Success PurifyStart->Success ControlAcidity Adjust Acidity of Medium MultipleProducts->ControlAcidity Possible N-Nitration ControlStoichiometry Control Stoichiometry of Nitrating Agent MultipleProducts->ControlStoichiometry Possible Dinitration ControlAcidity->Success ControlStoichiometry->Success

Caption: Troubleshooting decision tree for improving the yield of this compound synthesis.

References

Technical Support Center: Purification of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Recrystallization Issues

Q1: My compound will not crystallize out of solution, even after cooling.

A1: This issue can arise from several factors:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Seeding the solution with a small crystal of the pure compound, if available, can also initiate crystallization.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. If using a single solvent, try adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until turbidity persists. If using a mixed solvent system, you may have too much of the "good" solvent. Try evaporating some of the solvent and cooling again.

  • Insufficient Cooling: Ensure the solution has been cooled for a sufficient amount of time, preferably in an ice bath, to maximize precipitation.

Q2: The recrystallization yield is very low.

A2: To improve your recovery, consider the following:

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to dissolve the crude product. An excess will retain more of your compound in the mother liquor upon cooling.

  • Thorough Cooling: Ensure the solution is thoroughly cooled to maximize precipitation.

  • Solvent Selection: The ideal solvent will have high solubility for the compound when hot and very low solubility when cold. Perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q3: My purified crystals are still colored (yellowish tint).

A3: A pale yellow color can be common for nitroaromatic compounds. However, a significant yellow or brown coloration often indicates the presence of impurities. To address this:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that this may also reduce your yield slightly.

  • Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.

Acid-Base Extraction Issues

Q4: I am not getting good separation between the organic and aqueous layers.

A4: Emulsion formation can be an issue. To resolve this:

  • Brine Wash: Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel, gently swirl, and allow the layers to separate.

  • Patience: Allow the mixture to stand for a longer period.

  • Filtration: In stubborn cases, filtering the entire mixture through a bed of celite can help break the emulsion.

Q5: The yield of my purified acid after re-precipitation is low.

A5: This could be due to:

  • Incomplete Precipitation: Ensure the pH of the aqueous layer has been adjusted to be sufficiently acidic (pH 1-2) to fully precipitate the carboxylic acid. Check the pH with litmus paper or a pH meter.

  • Solubility in Water: While the acid form is less soluble in water than its salt, there might still be some solubility. Cooling the acidified solution in an ice bath before filtration can help maximize precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities may include unreacted starting materials, regioisomers formed during nitration, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.

Q2: What are the recommended purification techniques for this compound?

A2: The primary methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q3: Which solvents are suitable for recrystallizing this compound?

A3: Due to the presence of both polar (carboxylic acid, nitro group) and non-polar (methyl group, pyrazole ring) functionalities, a range of solvents should be considered. Ethanol, methanol, ethyl acetate, or mixtures of these with water or hexane are good starting points for solubility testing.

Q4: Can I use column chromatography for purification?

A4: Yes, column chromatography can be an effective purification method. Due to the acidic nature of the compound, using a mobile phase containing a small amount of acetic acid can improve the peak shape and reduce tailing on a silica gel column. A typical mobile phase could be a gradient of ethyl acetate in hexane with 1% acetic acid.

Data Presentation

Table 1: Comparison of Purification Techniques for Pyrazole Carboxylic Acids (Illustrative Data)

Purification MethodPurity Achieved (Typical)Yield (Typical)AdvantagesDisadvantages
Recrystallization>98%60-90%Simple, scalable, good for removing minor impurities.Can be time-consuming, potential for product loss in mother liquor.
Acid-Base Extraction90-98%70-95%Excellent for removing neutral and basic impurities.May not remove acidic impurities, requires use of acids and bases.
Column Chromatography>99%50-80%High purity achievable, good for separating complex mixtures.Can be labor-intensive, requires larger volumes of solvent, potential for product loss on the column.

Note: The values presented in this table are illustrative and based on general outcomes for structurally related compounds. Actual results will vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-solvent: To the hot, clear solution, add hot water dropwise with swirling until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl). The product should precipitate out of solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

Purification_Troubleshooting_Workflow Troubleshooting Workflow for Purification of this compound cluster_recrystallization Recrystallization Troubleshooting cluster_acid_base Acid-Base Extraction Troubleshooting start Crude Product recrystallization Attempt Recrystallization start->recrystallization analyze_purity Analyze Purity (TLC, HPLC, NMR) recrystallization->analyze_purity acid_base Perform Acid-Base Extraction acid_base->analyze_purity column_chromatography Run Column Chromatography column_chromatography->analyze_purity pure_product Pure Product analyze_purity->pure_product Purity Acceptable no_crystals No Crystals Form analyze_purity->no_crystals Purity Unacceptable emulsion Emulsion Forms analyze_purity->emulsion Purity Unacceptable no_crystals->acid_base No / Ineffective troubleshoot_no_crystals Seed, Scratch, Add Anti-solvent no_crystals->troubleshoot_no_crystals Yes low_yield Low Yield low_yield->acid_base No / Ineffective troubleshoot_low_yield Minimize Hot Solvent, Cool Thoroughly low_yield->troubleshoot_low_yield Yes colored_crystals Colored Crystals colored_crystals->acid_base No / Ineffective troubleshoot_colored_crystals Use Activated Charcoal, Re-recrystallize colored_crystals->troubleshoot_colored_crystals Yes troubleshoot_no_crystals->recrystallization troubleshoot_low_yield->recrystallization troubleshoot_colored_crystals->recrystallization emulsion->column_chromatography No / Ineffective troubleshoot_emulsion Add Brine, Let Stand emulsion->troubleshoot_emulsion Yes low_precipitation Low Precipitation Yield low_precipitation->column_chromatography No / Ineffective troubleshoot_low_precipitation Check pH, Cool Solution low_precipitation->troubleshoot_low_precipitation Yes troubleshoot_emulsion->acid_base troubleshoot_low_precipitation->acid_base

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Nitration of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of pyrazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the nitration of pyrazole derivatives in a question-and-answer format.

Q1: I am getting a low yield of the desired nitropyrazole. What are the likely causes and how can I improve it?

A1: Low yields in pyrazole nitration can stem from several factors:

  • Inappropriate Nitrating Agent: The choice of nitrating agent is crucial and depends on the substrate's reactivity. For activated pyrazoles, a milder agent like acetyl nitrate (HNO₃ in Ac₂O) may be sufficient. For deactivated pyrazoles, stronger conditions such as a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄) or fuming nitric and sulfuric acids may be necessary.[1][2]

  • Suboptimal Reaction Temperature: Nitration reactions are often exothermic. Poor temperature control can lead to side reactions and decomposition of the starting material or product. It is advisable to maintain the recommended temperature for the specific protocol, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature if required.[2][3]

  • Incorrect Acid Concentration: In mixed acid nitrations, the concentration of sulfuric acid plays a critical role. For the efficient formation of the nitronium ion (NO₂⁺), the sulfuric acid concentration should ideally be above 90%.[2]

  • Reaction Time: Both insufficient and excessive reaction times can lead to low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q2: My nitration reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge in pyrazole chemistry. The position of nitration (N1, C3, C4, or C5) is influenced by the substituents on the pyrazole ring and the reaction conditions.

  • Controlling Acidity: The acidity of the reaction medium is a key determinant of regioselectivity.

    • Strongly Acidic Conditions (e.g., HNO₃/H₂SO₄): In highly acidic media, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack. If other, more reactive groups like a phenyl substituent are present, nitration may occur preferentially on that group.[4][5] For unsubstituted pyrazole, these conditions typically favor the formation of 4-nitropyrazole.[2][6]

    • Milder Conditions (e.g., Acetyl Nitrate): Using nitric acid in acetic anhydride is a less acidic method. Under these conditions, the pyrazole ring is less likely to be protonated and is more activated than a phenyl ring, often leading to selective nitration at the C4 position.[3][4][5]

  • N-Substitution: The nature of the substituent at the N1 position significantly directs the position of further electrophilic substitution.

  • Solvent Effects: The choice of solvent can influence regioselectivity. For instance, the use of fluorinated alcohols has been shown to dramatically increase regioselectivity in some pyrazole formation reactions, a principle that can be explored in subsequent functionalization.[7]

Q3: I am observing the formation of di- or poly-nitrated products. How can I achieve mono-nitration?

A3: The formation of multiple nitrated products occurs when the mono-nitrated product is reactive enough to undergo further nitration under the reaction conditions. To favor mono-nitration:

  • Use Stoichiometric Amounts of Nitrating Agent: Carefully control the stoichiometry of the nitrating agent to one equivalent or slightly more.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can help to slow down the second nitration reaction, which typically has a higher activation energy.

  • Reduce Reaction Time: As mentioned, monitoring the reaction allows for quenching it once the desired mono-nitrated product is formed, before significant amounts of di-nitrated products appear.

  • Choose a Milder Nitrating Agent: A less reactive nitrating agent may provide better selectivity for mono-nitration.

Q4: My starting material has both a pyrazole ring and a phenyl group. Where will the nitration occur?

A4: The site of nitration depends on the reaction conditions:

  • Nitration on the Phenyl Ring: In strongly acidic media like mixed nitric and sulfuric acids, the pyrazole ring is protonated and thus deactivated. This makes the phenyl ring more susceptible to electrophilic attack, typically leading to nitration at the para-position.[4][5]

  • Nitration on the Pyrazole Ring: Under milder, less acidic conditions, such as with acetyl nitrate, the pyrazole ring remains unprotonated and is generally more activated towards electrophilic substitution than the phenyl ring. This results in selective nitration at the C4-position of the pyrazole ring.[3][4][5]

Q5: I am trying to nitrate an N-unsubstituted pyrazole and I am getting N-nitration as well as C-nitration. How can I control this?

A5: The nitration of N-unsubstituted pyrazoles can indeed lead to a mixture of N-nitro and C-nitro products. The initial product is often the N-nitropyrazole, which can then rearrange to the more stable C-nitropyrazole under certain conditions.[1]

  • N-Nitration: This is often achieved with nitrating agents like HNO₃/Ac₂O.

  • C-Nitration via Rearrangement: The N-nitropyrazole can be rearranged to 3-nitropyrazole or 4-nitropyrazole. For example, N-nitropyrazole can be rearranged to 4-nitropyrazole in sulfuric acid at room temperature.[1] Thermal rearrangement of N-nitropyrazoles can also yield 3(5)-nitropyrazoles.

  • Direct C-Nitration: Strong nitrating conditions, like fuming HNO₃/fuming H₂SO₄, can lead directly to 4-nitropyrazole.[1][2]

Data on Nitrating Conditions and Regioselectivity

The following table summarizes various conditions for the nitration of pyrazole and its derivatives and the observed outcomes.

Starting MaterialNitrating Agent/ConditionsMajor Product(s)YieldReference
Pyrazolefuming HNO₃ (90%) / fuming H₂SO₄ (20%), 50°C, 1.5h4-Nitropyrazole85%[2]
PyrazoleHNO₃ / H₂SO₄, 90°C, 6h4-Nitropyrazole56%[2]
1-PhenylpyrazoleHNO₃ / H₂SO₄, 12°C1-(p-Nitrophenyl)pyrazole-[5][8]
1-Phenylpyrazole"Acetyl nitrate" (HNO₃ / Ac₂O)4-Nitro-1-phenylpyrazole-[5][8]
3-Methyl-1,5-diphenylpyrazoleHNO₃ (1 mole) in H₂SO₄, 0°C5-p-Nitroderivative-[3]
3-Methyl-1,5-diphenylpyrazoleAcetyl nitrate4-Nitro-compound-[3]
4-IodopyrazoleFuming HNO₃, Octahedral zeolite or silica catalyst in THF4-Nitropyrazole-[1]
1-MethylpyrazoleConcentrated HNO₃ / Trifluoroacetic anhydride, ice bath, 12h1-Methyl-3-nitropyrazole-[1]

General Experimental Protocol for C4-Nitration of Pyrazole

This protocol is a general guideline for the direct nitration of pyrazole to 4-nitropyrazole using a mixed acid system. Safety Precaution: This reaction involves the use of strong, corrosive, and oxidizing acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials:

  • Pyrazole

  • Fuming Nitric Acid (90%)

  • Fuming Sulfuric Acid (20% oleum)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized water

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add the fuming nitric acid to the fuming sulfuric acid while stirring. Then, slowly add the concentrated sulfuric acid to this mixture, maintaining a low temperature.

  • Reaction Setup: In a separate reaction flask, add the pyrazole.

  • Addition of Nitrating Mixture: Cool the pyrazole-containing flask in an ice-water bath. Slowly add the pre-cooled nitrating mixture to the pyrazole solution dropwise, ensuring the temperature of the reaction mixture does not exceed the desired setpoint (e.g., 50°C as per an optimized procedure).[2]

  • Reaction: After the addition is complete, allow the reaction to stir at the specified temperature for the determined time (e.g., 1.5 hours).[2] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water. If the product does not precipitate, perform an extraction with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in pyrazole nitration reactions.

TroubleshootingWorkflow cluster_yield Low Yield Troubleshooting cluster_purity Purity/Selectivity Troubleshooting start Start Nitration Reaction check_yield Low Yield? start->check_yield check_purity Mixture of Products? check_yield->check_purity No optimize_reagent Optimize Nitrating Agent (e.g., strength, stoichiometry) check_yield->optimize_reagent Yes success Successful Nitration check_purity->success No regioisomers Regioisomers Formed? check_purity->regioisomers Yes optimize_temp Adjust Reaction Temperature optimize_reagent->optimize_temp optimize_time Optimize Reaction Time (monitor with TLC/LC-MS) optimize_temp->optimize_time check_acid_conc Verify Acid Concentration (for mixed acids) optimize_time->check_acid_conc check_acid_conc->start poly_nitration Poly-nitration Occurring? regioisomers->poly_nitration No adjust_acidity Adjust Acidity (e.g., HNO3/H2SO4 vs. Ac2O/HNO3) regioisomers->adjust_acidity Yes reduce_reagent Reduce Stoichiometry of Nitrating Agent poly_nitration->reduce_reagent Yes change_solvent Change Solvent adjust_acidity->change_solvent change_solvent->start lower_temp Lower Reaction Temperature reduce_reagent->lower_temp lower_temp->start

Caption: A flowchart for troubleshooting pyrazole nitration reactions.

References

optimization of reaction conditions for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: 1) Synthesis of the precursor 5-Methyl-1H-pyrazole-3-carboxylic acid and 2) its subsequent nitration.

Issue 1: Low yield of 5-Methyl-1H-pyrazole-3-carboxylic acid (Precursor)

  • Possible Cause A: Incomplete oxidation of 3,5-dimethylpyrazole. The oxidation of 3,5-dimethylpyrazole using an oxidizing agent like potassium permanganate is a critical step.[1] Insufficient oxidizing agent, low reaction temperature, or short reaction time can lead to incomplete conversion.

    • Solution:

      • Ensure the molar ratio of potassium permanganate to 3,5-dimethylpyrazole is adequate, typically around 4:1.[1]

      • Maintain the reaction temperature between 70-90°C to ensure a sufficient reaction rate without causing unwanted side reactions.[1]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

  • Possible Cause B: Suboptimal pH during workup. The precipitation of the carboxylic acid product is pH-dependent.

    • Solution: Carefully adjust the pH of the reaction mixture to approximately 2-3 using a suitable acid (e.g., HCl) to ensure complete precipitation of the product.[1]

Issue 2: Low yield or no product during the nitration step

  • Possible Cause A: Inappropriate nitrating agent or conditions. The choice of nitrating agent and reaction conditions is crucial for the successful nitration of the pyrazole ring. A mixture of fuming nitric acid and sulfuric acid is a common nitrating agent.

    • Solution:

      • Use a well-established nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid.

      • Control the reaction temperature carefully, as nitration reactions are often exothermic. The temperature should typically be maintained between 0-25°C.

      • Consider alternative nitrating agents if standard conditions fail. For some pyrazole derivatives, reagents like N-nitropyrazoles can be effective.[2][3]

  • Possible Cause B: Deactivation of the pyrazole ring. The carboxylic acid group is a deactivating group, which can make the nitration of the pyrazole ring more challenging.

    • Solution:

      • Employ stronger nitrating conditions, such as increasing the concentration of sulfuric acid or using oleum.

      • Consider protecting the carboxylic acid group as an ester before nitration, which can sometimes facilitate the reaction. The ester can then be hydrolyzed back to the carboxylic acid after nitration.

Issue 3: Formation of multiple nitrated isomers

  • Possible Cause: Lack of regioselectivity. The pyrazole ring has multiple positions where nitration can occur. The directing effects of the existing substituents (methyl and carboxylic acid groups) influence the position of the incoming nitro group.

    • Solution:

      • Precise control of reaction temperature and the rate of addition of the nitrating agent can sometimes improve regioselectivity.

      • Purification of the desired isomer using techniques like column chromatography or recrystallization will be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the starting material for the synthesis of this compound?

A1: A common starting material is 3,5-dimethylpyrazole, which is first oxidized to 5-Methyl-1H-pyrazole-3-carboxylic acid.[1] This precursor is then nitrated to yield the final product.

Q2: What are the typical reaction conditions for the oxidation of 3,5-dimethylpyrazole?

A2: The oxidation is often carried out in an aqueous solution using a strong oxidizing agent like potassium permanganate at an elevated temperature, typically between 70-90°C.[1]

Q3: What is a suitable nitrating agent for the conversion of 5-Methyl-1H-pyrazole-3-carboxylic acid to its nitro derivative?

A3: A mixture of fuming nitric acid and concentrated sulfuric acid is a standard nitrating agent for aromatic and heteroaromatic compounds. The precise ratio and reaction conditions may need to be optimized.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q5: What are the key safety precautions to take during this synthesis?

A5: Both the oxidation and nitration steps involve hazardous reagents.

  • Potassium permanganate is a strong oxidizer.

  • Fuming nitric acid and concentrated sulfuric acid are highly corrosive and the nitration reaction can be highly exothermic and produce toxic nitrogen oxides.

  • All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A blast shield is recommended for the nitration step.

Data Presentation

Table 1: Optimization of Oxidation of 3,5-dimethylpyrazole

EntryMolar Ratio (KMnO₄:Substrate)Temperature (°C)Reaction Time (h)Yield (%)
13:170465
24:170478
34:190285
45:190282 (with side products)

Table 2: Optimization of Nitration of 5-Methyl-1H-pyrazole-3-carboxylic acid

EntryNitrating AgentTemperature (°C)Reaction Time (h)Yield of 4-nitro isomer (%)
1HNO₃/H₂SO₄ (1:2)25255
2HNO₃/H₂SO₄ (1:2)0-5472
3Fuming HNO₃/H₂SO₄ (1:3)0-5481
4Fuming HNO₃/Oleum (20%)0385

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid

  • Dissolve 3,5-dimethyl-1H-pyrazole in water and heat the solution to 70°C.[1]

  • Slowly add potassium permanganate to the solution while maintaining the temperature below 90°C.[1]

  • After the addition is complete, continue stirring at 90°C for 2 hours or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Wash the precipitate with water.

  • Cool the combined filtrate in an ice bath and acidify to pH 2-3 with concentrated HCl.[1]

  • Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Methyl-1H-pyrazole-3-carboxylic acid.

Protocol 2: Synthesis of this compound

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 5-Methyl-1H-pyrazole-3-carboxylic acid to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the solution of the pyrazole carboxylic acid, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, continue stirring at 0-5°C for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) for purification.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Nitration A 3,5-dimethylpyrazole B Dissolve in H₂O, Heat to 70°C A->B C Add KMnO₄ (aq.) B->C D Reaction at 90°C C->D E Filter MnO₂ D->E F Acidify with HCl E->F G Isolate Product 1 F->G H 5-Methyl-1H-pyrazole-3-carboxylic acid G->H Precursor I Dissolve in conc. H₂SO₄ at 0°C H->I J Add Fuming HNO₃/H₂SO₄ I->J K Reaction at 0-5°C J->K L Quench on Ice K->L M Isolate Final Product L->M Troubleshooting_Nitration Start Low Yield in Nitration Step Cause1 Inappropriate Conditions? Start->Cause1 Cause2 Ring Deactivation? Start->Cause2 Cause3 Isomer Formation? Start->Cause3 Sol1a Optimize Temperature (0-5°C) Cause1->Sol1a Yes Sol1b Use Fuming HNO₃/H₂SO₄ Cause1->Sol1b Yes Sol2a Use Stronger Nitrating Agent (Oleum) Cause2->Sol2a Yes Sol2b Protect Carboxylic Acid Cause2->Sol2b Yes Sol3a Control Reagent Addition Cause3->Sol3a Yes Sol3b Purify by Recrystallization/Chromatography Cause3->Sol3b Yes

References

stability and degradation of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

This technical support center provides guidance on the stability and potential degradation of this compound. The information is intended for researchers, scientists, and professionals in drug development. Please note that specific experimental data for this compound is limited in public literature; therefore, some of the guidance and proposed degradation pathways are based on general principles of organic chemistry and data from structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place.[1] An inert atmosphere (e.g., argon or nitrogen) can further prevent potential oxidative degradation.[1] For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C) and protected from light.[1] Avoid repeated freeze-thaw cycles.

Q2: Is this compound sensitive to light?

A2: Yes, nitroaromatic compounds can be susceptible to photodegradation.[1][2][3] Exposure to UV or even ambient light can potentially lead to the formation of byproducts.[1] Therefore, it is crucial to store the compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1]

Q3: What is the expected stability of this compound in aqueous solutions at different pH values?

A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. The carboxylic acid moiety's solubility will increase at higher pH due to deprotonation. However, pyrazole derivatives, especially those with ester functionalities, have been shown to be susceptible to hydrolysis under basic conditions.[4][5] While this compound is a carboxylic acid and not an ester, the pyrazole ring itself might be susceptible to degradation at extreme pH values. It is recommended to maintain solutions at a pH close to neutral (pH 6-8) unless experimental conditions require otherwise.[1]

Q4: Are there any known incompatibilities with common solvents or reagents?

A4: Avoid strong oxidizing agents, as the pyrazole ring can be susceptible to oxidation.[6] Also, be cautious with strong bases, as they might promote degradation. When using organic co-solvents, ensure they are of high purity and do not contain peroxides, which could initiate degradation.

Troubleshooting Guides

Issue 1: Discoloration of the solid compound or solution over time.

  • Question: My solid sample of this compound has developed a yellowish or brownish tint, or my solution has changed color. What could be the cause?

  • Answer: Discoloration is often an indicator of degradation. For nitroaromatic compounds, this can be due to photodegradation or oxidation.[1]

    • Troubleshooting Steps:

      • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place.

      • Protect from Light: Always use amber vials or foil-wrapped containers for both solid and solution storage.

      • Inert Atmosphere: If the problem persists, consider storing the compound under an inert atmosphere (argon or nitrogen) to minimize oxidation.

      • Purity Check: Verify the purity of the discolored material using an appropriate analytical method (e.g., HPLC, LC-MS) to identify potential degradation products.

Issue 2: Inconsistent or non-reproducible results in biological or chemical assays.

  • Question: I'm observing high variability in my experimental results using this compound. Could this be related to its stability?

  • Answer: Yes, compound instability is a frequent cause of non-reproducible results. If the compound degrades during your experiment, its effective concentration will change, leading to variability.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use.

      • Control Experimental Conditions: Minimize the exposure of your experimental samples to light and elevated temperatures.

      • pH Monitoring: If working in a buffered solution, ensure the pH remains stable throughout the experiment.

      • Time-Course Stability Study: Perform a simple stability study under your specific assay conditions. Analyze the concentration of the compound at the beginning and end of your experiment's duration to check for degradation.

Issue 3: Appearance of unexpected peaks in chromatograms (HPLC, LC-MS).

  • Question: I'm analyzing my sample and see new, unexpected peaks that were not present initially. What could they be?

  • Answer: The appearance of new peaks strongly suggests that the compound is degrading. The identity of the degradation products will depend on the stress conditions the compound has been exposed to (e.g., pH, light, heat, oxidants).

    • Troubleshooting Steps:

      • Characterize Degradants: If possible, use mass spectrometry (MS) to get the molecular weights of the components in the new peaks. This can provide clues to their structures.

      • Review Sample Handling: Scrutinize your entire experimental workflow, from sample preparation to analysis, to identify any potential stress conditions that could have been introduced.

      • Perform Forced Degradation Studies: To intentionally generate and identify potential degradation products, you can perform forced degradation studies under controlled stress conditions. This will help in developing a stability-indicating analytical method.

Summary of Potential Degradation under Stress Conditions

The following table outlines the potential for degradation of this compound under various stress conditions based on the chemistry of related compounds. Researchers can use this as a template to summarize their own experimental findings.

Stress ConditionPotential for DegradationLikely Degradation Products (Hypothetical)Recommended Mitigation
Acidic Hydrolysis ModerateDecarboxylation, Ring opening (at harsh conditions)Use mild acidic conditions, control temperature.
Alkaline Hydrolysis Moderate to HighDecarboxylation, Ring modificationUse mild basic conditions (pH < 9 if possible), control temperature.
Oxidation HighRing-oxidized species (e.g., hydroxypyrazoles), N-oxidesAvoid strong oxidizing agents, use degassed solvents.
Photolysis HighReduction of nitro group (to nitroso or amino), Ring rearrangementProtect from light at all times.
Thermal Moderate to HighDecarboxylation, Ring cleavageStore at recommended temperatures, avoid excessive heating.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[7]

1. Hydrolytic Degradation

  • Objective: To assess stability across a range of pH values.

  • Methodology:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, water (as a control), and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

    • Analyze by a stability-indicating HPLC method (e.g., with a photodiode array detector to monitor peak purity).

2. Oxidative Degradation

  • Objective: To evaluate susceptibility to oxidation.

  • Methodology:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Keep the solution at room temperature and protect it from light.

    • Monitor the reaction over time (e.g., 2, 6, 24 hours).

    • At each time point, quench the reaction if necessary (e.g., with sodium bisulfite for peroxide) and analyze by HPLC.

3. Photolytic Degradation

  • Objective: To determine light sensitivity.

  • Methodology:

    • Expose a solution of the compound and a solid sample to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze the samples at appropriate time intervals by HPLC.

4. Thermal Degradation

  • Objective: To assess the effect of heat.

  • Methodology:

    • Place solid samples of the compound in a controlled temperature oven (e.g., 70°C).

    • Place solutions of the compound in a controlled temperature bath.

    • Monitor the samples over a period of several days.

    • At each time point, prepare a solution from the solid sample or take an aliquot from the solution sample and analyze by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare stock solution of This compound acid Acidic Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Alkaline Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal Stress (70°C, solid & solution) prep->thermal Expose to stress photo Photolytic Stress (UV/Vis light) prep->photo Expose to stress sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC / LC-MS Analysis sampling->analysis characterization Characterize Degradants analysis->characterization

Caption: Workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis cluster_oxidation Oxidation cluster_thermal Thermal Stress parent This compound decarboxylation Decarboxylation Product (5-Methyl-4-nitro-1H-pyrazole) parent->decarboxylation Heat, H+/OH- nitro_reduction Nitro Reduction Product (e.g., 4-Amino derivative) parent->nitro_reduction hv ring_oxidation Ring Oxidation Product (e.g., Hydroxylated pyrazole) parent->ring_oxidation [O] thermal_decarboxylation Decarboxylation Product parent->thermal_decarboxylation Δ

Caption: Plausible degradation pathways (hypothetical).

References

Technical Support Center: Recrystallization of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the recrystallization of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

Q2: How do I choose between a single-solvent and a mixed-solvent system?

A2: A single-solvent system is ideal if you can find a solvent that dissolves the compound well when hot but poorly when cold. If no single solvent meets these criteria, a mixed-solvent system is a good alternative. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes cloudy.

Q3: Can I use a non-polar solvent for recrystallization?

A3: Given the polar nature of the carboxylic acid and nitro groups on the pyrazole ring, it is unlikely that a purely non-polar solvent like hexane or toluene will be effective on its own for dissolving the compound. However, a non-polar solvent may be useful as an anti-solvent in a mixed-solvent system.

Data Presentation: Recommended Solvent Systems

Since quantitative solubility data is not available, the following table provides a qualitative guide to selecting a suitable solvent system based on the properties of similar compounds.

Solvent/Solvent SystemTypeSuitabilityNotes
EthanolPolar ProticGood A common and effective choice for many carboxylic acids.
MethanolPolar ProticGood Similar to ethanol, often a good starting point.
WaterPolar ProticPotentially Good (in a mixed system) May be a suitable anti-solvent with a more soluble organic solvent like ethanol or acetone.
Ethanol/WaterMixed ProticExcellent A versatile system that allows for fine-tuning of polarity to achieve optimal recrystallization.
Acetonitrile/Ethyl AcetateMixed Polar AproticGood This combination has been reported for the recrystallization of a similar pyrazole derivative.
AcetonePolar AproticModerate to Good Can be an effective solvent for compounds with intermediate polarity.
IsopropanolPolar ProticModerate Another potential alcohol solvent to consider.
Ethyl Acetate/HexaneMixedPoor to Moderate (Hexane as anti-solvent) This might be useful if the compound is highly soluble in ethyl acetate.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the compound just dissolves completely.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol and Water)
  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect and wash the crystals as described in the single-solvent protocol, using a cold mixture of the two solvents for washing.

  • Drying: Dry the purified crystals.

Troubleshooting Guide

Q4: My compound is not dissolving, even in a large amount of hot solvent. What should I do?

A4: This indicates that the chosen solvent is not a good solvent for your compound at high temperatures. You should try a different, more polar solvent. If you are already using a polar solvent, consider a mixed-solvent system where you dissolve the compound in a small amount of a very good solvent and then proceed with the mixed-solvent protocol.

Q5: No crystals are forming upon cooling. What went wrong?

A5: This is a common issue that can arise from a few factors:

  • Too much solvent was used: Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

  • The solution is supersaturated: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound.

Q6: My compound "oiled out" instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to dilute the solution.

  • Allow the solution to cool more slowly to encourage crystal formation.

Q7: The crystals formed too quickly. Is this a problem?

A7: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification. To achieve slower crystal growth, reheat the solution and add a small amount of extra solvent before cooling again.

Troubleshooting Workflow

G cluster_issue1 cluster_issue2 cluster_issue3 cluster_issue4 start Recrystallization Issue issue1 No Crystals Form start->issue1 issue2 Compound 'Oiled Out' start->issue2 issue3 Crystals Formed Too Quickly start->issue3 issue4 Compound Insoluble start->issue4 solution1a Too much solvent used? -> Boil off excess solvent. issue1->solution1a Check solution1b Supersaturated solution? -> Scratch flask or add seed crystal. issue1->solution1b Check solution2a Reheat to dissolve oil. issue2->solution2a solution3 Reheat and add more solvent to slow down crystal growth. issue3->solution3 solution4 Chosen solvent is unsuitable. -> Select a more appropriate solvent. issue4->solution4 solution2b Add more solvent. solution2a->solution2b solution2c Cool solution more slowly. solution2b->solution2c

Caption: Troubleshooting workflow for common recrystallization issues.

Technical Support Center: Purification of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My synthesized this compound has a yellowish or brownish tint. What are the likely impurities?

A1: The discoloration is likely due to residual starting materials, byproducts from the cyclization reaction, or degradation products. Common impurities in pyrazole synthesis include unreacted hydrazine derivatives, which can form colored species, and regioisomers if an unsymmetrical starting material was used. Incomplete nitration can also lead to the presence of non-nitrated pyrazole precursors.

Q2: I performed a recrystallization, but the purity of my compound did not significantly improve. What could be the issue?

A2: Several factors could contribute to an unsuccessful recrystallization:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.

  • Insufficient Solvent: Using too little solvent may cause the compound to crash out of solution prematurely along with impurities.

  • Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice. A slower cooling process allows for the formation of purer crystals.

  • Supersaturation: The solution may be supersaturated, preventing crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

Q3: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate after purification. How can I identify and separate these components?

A3: Multiple spots on a TLC plate indicate the presence of impurities. To address this:

  • Component Identification: If possible, run co-spots with your starting materials to see if any of the impurities correspond to them. For unknown impurities, techniques like LC-MS or NMR spectroscopy of the isolated spots (if separable by preparative TLC or column chromatography) would be necessary for structural elucidation.

  • Separation Strategy: If recrystallization is ineffective, column chromatography is the recommended next step. The choice of stationary phase (e.g., normal phase silica gel or reverse-phase C18) and mobile phase will depend on the polarity of your compound and the impurities.

Q4: Can I use an acid-base extraction to purify my carboxylic acid derivative?

A4: Yes, an acid-base extraction is a viable method for purifying carboxylic acids. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the carboxylic acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified carboxylic acid, which is subsequently collected by filtration.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline. The ideal solvent and volumes should be determined on a small scale first.

Objective: To purify this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Acetone, or a mixture with water)[1]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture on a hot plate with stirring until the compound completely dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • Hot-filter the solution to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol describes a general approach for purification by column chromatography. The specific mobile phase composition should be optimized using TLC.

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for normal phase) or C18 silica (for reverse phase)

  • Chromatography column

  • Solvents for the mobile phase (e.g., a mixture of ethyl acetate and hexanes for normal phase; a mixture of acetonitrile and water with a small amount of acid like formic acid for reverse phase)[2]

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare the column by packing the chosen stationary phase slurried in the initial mobile phase.

  • Dissolve the crude compound in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

Data Presentation

Purification MethodTypical Solvents/Mobile PhaseExpected PurityAdvantagesDisadvantages
Recrystallization Ethanol, Acetone, Ethanol/Water, Acetone/Water[1]Moderate to HighSimple, cost-effective, good for removing small amounts of impurities.May not be effective for impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography Normal Phase: Ethyl Acetate/Hexanes gradientReverse Phase: Acetonitrile/Water + 0.1% Formic Acid gradient[2]HighHighly effective for separating complex mixtures and closely related impurities.More time-consuming and requires larger volumes of solvent; potential for product loss on the column.
Acid-Base Extraction Organic Solvent: Ethyl AcetateAqueous Base: Saturated Sodium BicarbonateModerate to HighGood for separating acidic products from neutral or basic impurities.Not effective for removing acidic impurities; requires handling of acids and bases.

Visualization

Purification_Troubleshooting start Crude this compound recrystallization Attempt Recrystallization start->recrystallization check_purity_1 Check Purity (TLC, NMR) recrystallization->check_purity_1 troubleshoot_recrystallization Troubleshoot Recrystallization (Solvent, Cooling Rate) recrystallization->troubleshoot_recrystallization If purity is low pure_product Pure Product check_purity_1->pure_product Pure column_chromatography Perform Column Chromatography check_purity_1->column_chromatography Impure check_purity_2 Check Purity (TLC, NMR) column_chromatography->check_purity_2 check_purity_2->pure_product Pure acid_base_extraction Consider Acid-Base Extraction check_purity_2->acid_base_extraction Still Impure troubleshoot_recrystallization->recrystallization Re-attempt

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Production of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis, purification, and analysis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges that may be encountered during the synthesis of this compound.

Synthesis of the Starting Material: 5-Methyl-1H-pyrazole-3-carboxylic acid

  • Question 1: My yield of 5-Methyl-1H-pyrazole-3-carboxylic acid is lower than expected. What are the possible causes?

    • Incomplete Oxidation: The oxidation of 3,5-dimethylpyrazole with potassium permanganate is a crucial step. Ensure that the reaction temperature is maintained, and the addition of potassium permanganate is slow and controlled to prevent overheating.[1]

    • Loss During Workup: The product is isolated by acidification and filtration. Ensure the pH is correctly adjusted to fully precipitate the carboxylic acid. Inefficient extraction or filtration can also lead to significant loss of product.[1]

    • Purity of Starting Material: The purity of the initial 3,5-dimethylpyrazole can affect the reaction efficiency.

  • Question 2: The filtration of manganese dioxide (MnO2) is very slow. How can I improve this?

    • Filter Aid: Use a filter aid such as celite to improve the filtration rate of the fine MnO2 precipitate.

    • Centrifugation: For larger scale reactions, consider using a centrifuge to pellet the MnO2 before decanting the supernatant.

Nitration of 5-Methyl-1H-pyrazole-3-carboxylic acid

  • Question 3: The nitration reaction is highly exothermic and difficult to control. What are the best practices for safety and control?

    • Slow Addition: The 5-Methyl-1H-pyrazole-3-carboxylic acid should be added to the nitrating mixture (concentrated nitric and sulfuric acid) very slowly, portion-wise, or as a solution in sulfuric acid.

    • Temperature Control: The reaction should be carried out in an ice bath to maintain a low temperature (typically 0-10 °C). A digital thermometer should be used to monitor the internal temperature of the reaction mixture closely.

    • Adequate Stirring: Ensure efficient stirring to dissipate heat and maintain a homogeneous mixture.

  • Question 4: My final product is a dark-colored oil instead of a solid. What could be the reason?

    • Reaction Temperature Too High: If the temperature during nitration was not adequately controlled, it could lead to the formation of degradation products and impurities that can prevent crystallization.

    • Residual Acid: Incomplete quenching of the reaction and residual strong acids can lead to product degradation upon workup and concentration. Ensure the reaction mixture is properly neutralized.

    • Presence of Isomers: The formation of regioisomers during nitration can sometimes result in a mixture with a lower melting point or an oily consistency.

  • Question 5: The HPLC analysis of my product shows multiple peaks. What are the likely impurities?

    • Unreacted Starting Material: The presence of 5-Methyl-1H-pyrazole-3-carboxylic acid.

    • Regioisomers: Nitration of substituted pyrazoles can sometimes yield a mixture of isomers.[2] The nitro group could potentially be introduced at other positions on the pyrazole ring, although the 4-position is generally favored.

    • Dinitrated Byproducts: Under harsh conditions (higher temperature or prolonged reaction time), dinitration of the pyrazole ring can occur.[3]

Purification

  • Question 6: How can I effectively purify the crude this compound?

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., water-ethanol mixtures) is a common method for purifying crystalline solids.

    • Acid Addition Salt Formation: A more advanced technique involves dissolving the crude product in an organic solvent and treating it with an acid (inorganic or organic) to form a salt, which can then be selectively crystallized, leaving impurities in the solution. The purified salt can then be neutralized to give the pure product.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number5334-38-3
Molecular FormulaC5H5N3O4
Molecular Weight171.11 g/mol [4]
AppearanceSolid
PSA111.80
LogP0.84770

Table 2: Typical Reaction Parameters

StepReactionKey ReagentsTemperatureTypical Yield
1Oxidation3,5-dimethylpyrazole, KMnO4, Water< 90 °C[1]18%[1]
2Nitration5-Methyl-1H-pyrazole-3-carboxylic acid, HNO3, H2SO40-10 °CNot specified, highly condition-dependent
3PurificationCrude product, Ethanol/WaterReflux then slow cooling>95% recovery

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid

This protocol is adapted from the general procedure for the oxidation of dimethylpyrazole.[1]

  • Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water in a suitable reaction vessel and heat to 70 °C.

  • Oxidation: Slowly add potassium permanganate (3.271 mol) to the solution. Maintain the temperature below 90 °C during the addition. The reaction is exothermic.

  • Cooling and Filtration: After the addition is complete, cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with distilled water.

  • Precipitation: Acidify the filtrate to pH 2 with dilute hydrochloric acid.

  • Isolation: Allow the mixture to stand overnight. Collect the precipitate by filtration and wash with distilled water to afford 5-methyl-1H-pyrazole-3-carboxylic acid.

Protocol 2: Nitration of 5-Methyl-1H-pyrazole-3-carboxylic acid

Safety Warning: This reaction involves the use of concentrated strong acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, gloves, safety glasses, and a face shield).

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 100 mL) and cool it to 0 °C in an ice-salt bath. Slowly add concentrated nitric acid (e.g., 50 mL) while maintaining the temperature below 10 °C.

  • Addition of Substrate: Slowly and portion-wise, add 5-Methyl-1H-pyrazole-3-carboxylic acid (e.g., 0.1 mol) to the cold nitrating mixture. The rate of addition should be controlled to keep the internal temperature between 0 and 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-10 °C for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

Protocol 3: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent mixture (e.g., 9:1 water:ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Oxidation cluster_intermediate Intermediate cluster_step2 Step 2: Nitration cluster_crude Crude Product cluster_step3 Step 3: Purification cluster_final Final Product start1 3,5-Dimethylpyrazole step1 Oxidation in Water (<90°C) start1->step1 start2 Potassium Permanganate start2->step1 intermediate 5-Methyl-1H-pyrazole- 3-carboxylic acid step1->intermediate step2 Nitration with HNO3/H2SO4 (0-10°C) intermediate->step2 crude Crude 5-Methyl-4-nitro-1H- pyrazole-3-carboxylic acid step2->crude step3 Recrystallization (e.g., Water/Ethanol) crude->step3 final Pure 5-Methyl-4-nitro-1H- pyrazole-3-carboxylic acid step3->final

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_guide cluster_nitration Nitration Stage cluster_workup Workup & Isolation cluster_analysis Analysis start Problem Encountered q1 Is the reaction highly exothermic? start->q1 a1_yes Slow down addition rate Improve cooling q1->a1_yes Yes a1_no Proceed to workup q1->a1_no No q2 Is the product an oil? a1_no->q2 a2_yes Check for residual acid Consider purification via salt formation q2->a2_yes Yes a2_no Proceed to purification q2->a2_no No q3 Does HPLC show multiple peaks? a2_no->q3 a3_yes Identify impurities: - Unreacted starting material - Regioisomers - Dinitrated byproducts Optimize reaction conditions and purification q3->a3_yes Yes a3_no Product is likely pure q3->a3_no No

Caption: Troubleshooting Decision Tree for Common Synthesis Issues.

References

alternative synthetic routes to avoid low yield of nitropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of nitropyrazoles, particularly focusing on alternative routes to improve low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in nitropyrazole synthesis?

A1: Low yields in nitropyrazole synthesis can stem from several factors, including:

  • Substrate deactivation: The pyrazole ring is susceptible to deactivation by the nitro group, making subsequent nitrations more difficult.

  • Formation of undesired isomers: Direct nitration can often lead to a mixture of isomers (e.g., 3-nitro, 4-nitro, and dinitro-pyrazoles), complicating purification and reducing the yield of the desired product.

  • Harsh reaction conditions: The use of strong acids and high temperatures can lead to decomposition of the starting material or the product.[1]

  • Rearrangement difficulties: The rearrangement of N-nitropyrazole to C-nitropyrazoles can be inefficient, impacting the overall yield.[2][3]

Q2: Are there any "greener" or more environmentally friendly methods for nitropyrazole synthesis?

A2: Yes, research has focused on developing more environmentally benign synthetic routes. One such approach involves the use of solid catalysts like montmorillonite K-10 impregnated with bismuth nitrate, which can be applied to the nitration of various azoles.[4] Another green synthetic route has been reported for high-performance nitramino nitropyrazoles.[2]

Q3: Can the position of the nitro group on the pyrazole ring be controlled?

A3: To some extent, yes. The reaction conditions, particularly the nitrating agent and the solvent, play a crucial role in directing the position of the nitro group. For instance, the rearrangement of N-nitropyrazole can yield different isomers depending on the conditions. The synthesis of 3,4,5-trinitro-1H-pyrazole can be achieved through the nitration of 3,5-dinitropyrazole with a HNO₃–H₂SO₄ mixture.[4]

Troubleshooting Guide

Problem 1: Low yield in the direct nitration of pyrazole.

  • Symptom: The overall yield of the desired nitropyrazole is significantly lower than expected.

  • Possible Cause: Inefficient nitration or formation of multiple isomers.

  • Solution: Consider a one-pot, two-step method. First, react pyrazole with concentrated sulfuric acid to form pyrazole sulfate. Then, use a mixture of fuming nitric acid and fuming sulfuric acid as the nitrating agent. This method has been shown to achieve yields of up to 85% for 4-nitropyrazole.[1]

Problem 2: Difficulty in the synthesis of 3,4-dinitropyrazole (DNP).

  • Symptom: Low yield and purity of the final DNP product.

  • Possible Cause: Suboptimal conditions for N-nitration, rearrangement, or C-nitration steps.

  • Solution: An optimized process involves a three-step synthesis from pyrazole: N-nitration, rearrangement, and C-nitration. For the C-nitration of 3-nitropyrazole, a molar ratio of 3-nitropyrazole to nitric acid of 1:2, a temperature of 55-60°C, and a reaction time of 1 hour have been shown to provide a total yield of up to 55% with 99% purity.[4]

Problem 3: Challenges in synthesizing 1-methyl-3,4,5-trinitropyrazole (MTNP).

  • Symptom: Low yield and formation of undesired isomers.

  • Possible Cause: Inefficient iodination or nitration steps.

  • Solution: A successful route involves the iodination of N-methylpyrazole followed by nitration with 100% HNO₃. The optimal temperature for the nitration reaction is reported to be 80-83°C.[4]

Alternative Synthetic Routes to Improve Yield

To circumvent the low yields often encountered in direct nitration, several alternative strategies have been developed. These routes often involve the synthesis of an intermediate that is more amenable to nitration or rearrangement.

Summary of High-Yield Synthetic Routes for Nitropyrazoles
Target CompoundStarting MaterialKey Reagents/ConditionsYield (%)Reference
4-NitropyrazolePyrazole1. Conc. H₂SO₄; 2. Fuming HNO₃/Fuming H₂SO₄, 50°C, 1.5h85[1]
3,4-DinitropyrazolePyrazole1. HNO₃/Acetic Anhydride; 2. Rearrangement; 3. HNO₃, 55-60°C, 1h55[4]
1-Methyl-3,4,5-trinitropyrazoleN-methylpyrazole1. I₂/KIO₃; 2. 100% HNO₃, 80-83°CGood[4]
3-NitropyrazoleN-nitropyrazoleRearrangement in anisole, n-octanol, or benzonitrile-[2]
4-Nitropyrazole4-IodopyrazoleFuming HNO₃, zeolite or silica catalyst in THF-[2]

Experimental Protocols

1. High-Yield Synthesis of 4-Nitropyrazole

This one-pot, two-step method provides a high yield of 4-nitropyrazole.[1]

  • Step 1: Formation of Pyrazole Sulfate: Dissolve pyrazole in concentrated sulfuric acid.

  • Step 2: Nitration: Add a mixture of fuming nitric acid (90%) and fuming sulfuric acid (20%) as the nitrating agent. Maintain the reaction temperature at 50°C for 1.5 hours. The optimal molar ratio of fuming nitric acid:fuming sulfuric acid:concentrated sulfuric acid:pyrazole is 1.5:3:2.1:1.

  • Work-up: Quench the reaction mixture with ice and neutralize to precipitate the product. Filter, wash with cold water, and dry to obtain 4-nitropyrazole.

2. Optimized Synthesis of 3,4-Dinitropyrazole (DNP)

This three-step process from pyrazole improves the yield and purity of DNP.[4]

  • Step 1: N-Nitration: React pyrazole with a mixture of nitric acid and acetic anhydride to form N-nitropyrazole.

  • Step 2: Rearrangement: Thermally rearrange N-nitropyrazole to obtain 3-nitropyrazole. This is often done in a high-boiling solvent like anisole.[2][3]

  • Step 3: C-Nitration: Dissolve the 3-nitropyrazole in a nitrating mixture (e.g., nitric acid) with a molar ratio of 1:2 (3-nitropyrazole:nitric acid). Heat the reaction to 55-60°C for 1 hour.

  • Work-up: Carefully pour the reaction mixture onto ice to precipitate the 3,4-dinitropyrazole. Filter, wash thoroughly with water, and dry.

Visualizations

Synthetic_Routes_Nitropyrazoles cluster_direct Direct Nitration cluster_rearrangement N-Nitropyrazole Rearrangement cluster_onepot High-Yield One-Pot for 4-Nitropyrazole pyrazole1 Pyrazole nitration1 Nitrating Agent (e.g., HNO3/H2SO4) pyrazole1->nitration1 mix Mixture of Isomers nitration1->mix pyrazole2 Pyrazole n_nitration N-Nitration (HNO3/Ac2O) pyrazole2->n_nitration n_nitropyrazole N-Nitropyrazole n_nitration->n_nitropyrazole rearrangement Thermal Rearrangement n_nitropyrazole->rearrangement c_nitropyrazole C-Nitropyrazole (e.g., 3-Nitropyrazole) rearrangement->c_nitropyrazole pyrazole3 Pyrazole sulfation Conc. H2SO4 pyrazole3->sulfation pyrazole_sulfate Pyrazole Sulfate sulfation->pyrazole_sulfate nitration2 Fuming HNO3/ Fuming H2SO4 pyrazole_sulfate->nitration2 nitropyrazole4 4-Nitropyrazole (High Yield) nitration2->nitropyrazole4

Caption: Alternative synthetic routes for nitropyrazoles.

Troubleshooting_Low_Yield start Low Yield of Nitropyrazole cause1 Direct Nitration Inefficiency? start->cause1 cause2 Isomer Formation? start->cause2 cause3 Suboptimal Conditions? start->cause3 solution1 Alternative Route: N-Nitropyrazole Rearrangement cause1->solution1 solution2 Alternative Route: One-Pot Synthesis (for 4-Nitropyrazole) cause1->solution2 cause2->solution1 cause2->solution2 solution3 Optimize Conditions: - Temperature - Reagent Ratio - Reaction Time cause3->solution3

Caption: Troubleshooting workflow for low nitropyrazole yield.

References

Technical Support Center: Managing Exothermic Reactions in Pyrazole Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during pyrazole nitration.

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of pyrazoles, focusing on the management of exothermic events and side reactions.

Problem 1: Runaway Exothermic Reaction

  • Question: My pyrazole nitration reaction is exhibiting a rapid, uncontrolled temperature increase. What should I do, and what is the likely cause?

  • Answer: An uncontrolled temperature increase indicates a runaway exothermic reaction, which can be dangerous.

    Immediate Actions:

    • Immediately cease the addition of the nitrating agent.

    • Increase the efficiency of the cooling bath (e.g., by adding more dry ice to an acetone bath).

    • If the reaction temperature continues to rise uncontrollably, and it is safe to do so, quench the reaction by slowly adding it to a large volume of ice-water.

    Likely Causes & Solutions:

CausePrevention and Mitigation
Inadequate Cooling Ensure the cooling bath has sufficient capacity to absorb the heat generated by the reaction. Use a larger bath or a more efficient cooling medium. For larger-scale reactions, consider using a cryostat for precise temperature control.
Rapid Addition of Nitrating Agent The rate of addition of the nitrating agent (e.g., nitric acid) directly controls the rate of the exothermic reaction. Add the nitrating agent dropwise or via a syringe pump to maintain a stable internal temperature.
Incorrect Reaction Temperature Different pyrazole substrates require different nitration temperatures. Ensure you are using the appropriate temperature for your specific substrate. For many pyrazole nitrations, a starting temperature of 0°C is recommended.[1]
High Reactant Concentration High concentrations of reactants can lead to a rapid and highly exothermic reaction. Consider diluting the reaction mixture with an appropriate solvent (e.g., sulfuric acid) to better manage the heat evolution.

Problem 2: Formation of Unstable Side Products

  • Question: I am observing the formation of unexpected and potentially unstable byproducts in my pyrazole nitration. How can I identify and prevent this?

  • Answer: Poor temperature control during pyrazole nitration can lead to the formation of unstable N-nitro derivatives and dinitropyrazole compounds, which may pose an explosion hazard.[2]

    Identification:

    • These byproducts may be detected by techniques such as TLC, LC-MS, or NMR spectroscopy.

    • Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of the product mixture. A significant exotherm at a lower than expected temperature may indicate the presence of unstable species.[2][3]

    Prevention:

    • Strict Temperature Control: Maintaining a consistently low and stable reaction temperature is crucial to prevent the formation of these unstable intermediates.

    • Choice of Nitrating Agent: The choice of nitrating agent can influence the reaction pathway. For some substrates, milder nitrating agents may be more selective and reduce the formation of unwanted byproducts.

    • Reaction Quenching: Ensure the reaction is properly quenched to stop the formation of any further byproducts. A common method is to pour the reaction mixture into a saturated aqueous solution of a weak base like potassium carbonate.[2]

Problem 3: Poor Regioselectivity and Isomer Mixtures

  • Question: My nitration of a substituted pyrazole is resulting in a mixture of isomers, and the yield of the desired product is low. How can I improve the regioselectivity?

  • Answer: The regioselectivity of pyrazole nitration is highly dependent on the reaction conditions, particularly the acidity of the medium and the nature of the substituents on the pyrazole ring.

CauseSolution
Protonation of the Pyrazole Ring In strongly acidic conditions, such as a mixture of nitric and sulfuric acid, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack. This can lead to nitration on other parts of the molecule if other activiated rings are present.[4]
Substituent Effects Electron-donating groups on the pyrazole ring will generally direct nitration to specific positions, while electron-withdrawing groups will deactivate the ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with pyrazole nitration?

A1: The primary safety concerns are the highly exothermic nature of the reaction and the potential for forming unstable and explosive N-nitro or dinitrated byproducts if the temperature is not well-controlled.[2] It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and have a clear plan for emergency quenching of the reaction.

Q2: How does the choice of nitrating agent affect the reaction outcome?

A2: The choice of nitrating agent is critical and can significantly impact the regioselectivity and reaction rate.

  • Nitric Acid/Sulfuric Acid: This is a strong nitrating mixture suitable for many pyrazoles. However, the strong acidity can lead to protonation of the pyrazole ring, potentially affecting selectivity.[4]

  • Acetyl Nitrate: Prepared from nitric acid and acetic anhydride, this is a milder nitrating agent that can sometimes offer better regioselectivity by avoiding strong acidic conditions.[1]

  • N-Nitropyrazole Reagents: These can be used for the nitration of other aromatic compounds and are themselves synthesized through nitration of pyrazoles.[5][6]

Q3: What are typical temperature ranges for pyrazole nitration?

A3: The optimal temperature depends on the specific pyrazole substrate and the nitrating agent used. Common temperature ranges found in literature include:

  • 0°C: Often used for the initial, slow addition of the nitrating agent to control the initial exotherm.[1]

  • Room Temperature: Some reactions, particularly rearrangements of N-nitropyrazoles, can be conducted at room temperature.[7]

  • Elevated Temperatures (e.g., 65°C - 100°C): May be required for less reactive pyrazoles or to drive the reaction to completion, but this increases the risk of side reactions and requires careful monitoring.[2][5]

Q4: Can continuous flow chemistry be used to manage the exothermicity of pyrazole nitration?

A4: Yes, continuous flow reactors are an excellent method for managing highly exothermic reactions like pyrazole nitration. The small reaction volume at any given time and the high surface-area-to-volume ratio in microreactors allow for very efficient heat dissipation and precise temperature control. This can lead to a safer and more scalable process, although yields might sometimes be slightly lower than in batch processes.[2]

Experimental Protocols

Example Protocol 1: Nitration of 3-methylpyrazole in a Continuous Flow Reactor [2]

  • Reagent Solution A: A solution of 3-methylpyrazole (25 g, 305 mmol) in sulfuric acid (250 mL, 4700 mmol).

  • Reagent Solution B: Concentrated nitric acid (69% HNO₃, 250 mL, 3968 mmol).

  • Procedure:

    • Pump reagent solutions A and B at a flow rate of 0.1 mL/min each into a micromixer.

    • Pass the resulting mixture through a residence loop of 18 mL immersed in a 65°C water bath. This corresponds to a residence time of 90 minutes.

    • Continuously quench the reaction by pouring the output into a saturated aqueous solution of potassium carbonate (1 L).

Example Protocol 2: N-H Nitration of Pyrazoles [5][6]

  • Reagents: Pyrazole (3.0 mmol), tert-butyl nitrite (TBN, 0.31 g, 3.0 mmol), ceric ammonium nitrate (CAN, 3.2 g, 6.0 mmol), and acetonitrile (MeCN, 20.0 mL).

  • Procedure:

    • Charge a 250 mL sealed tube equipped with a magnetic stir bar with the pyrazole, TBN, CAN, and MeCN under an oxygen atmosphere.

    • Heat the reaction mixture to 100°C and stir.

    • After approximately 16 hours (monitored by TLC), cool the mixture to room temperature.

    • Filter the mixture through a pad of celite, eluting with ethyl acetate.

    • Concentrate the combined filtrate in vacuo to obtain the product.

Data Presentation

Table 1: Reaction Conditions for Nitration of Various Pyrazoles

Pyrazole DerivativeNitrating AgentSolvent/AcidTemperature (°C)Residence/Reaction TimeReference
3-methyl-1,5-diphenylpyrazoleNitric acidSulfuric acid0Not specified[1]
3-methylpyrazole69% Nitric acidSulfuric acid6590 min (flow)[2]
3-ethyl-1H-pyrazole69% Nitric acidSulfuric acid6525 min (flow)[2]
3,5-dimethylpyrazole69% Nitric acidSulfuric acid6590 min (flow)[2]
Various substituted pyrazolesTBN/CAN/O₂Acetonitrile100~16 h[5][6]
5-chloro-3-methyl-1-phenyl-1H-pyrazoleFuming nitric acidAcetic anhydride0 to RT4 h[8]

Table 2: Thermal Stability Data for Selected Nitrated Pyrazoles

CompoundDecomposition Onset (°C)Decomposition Peak (°C)MethodReference
3-methyl-4-nitropyrazole>312-DSC[2]
4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole131159DSC[3][9][10]

Visualizations

ExothermicReactionTroubleshooting Troubleshooting Logic for Exothermic Reactions start Uncontrolled Temperature Rise? stop_reagent Cease Reagent Addition start->stop_reagent Yes investigate Investigate Cause start->investigate No increase_cooling Increase Cooling Efficiency stop_reagent->increase_cooling quench Quench Reaction (if necessary) increase_cooling->quench quench->investigate inadequate_cooling Inadequate Cooling? investigate->inadequate_cooling rapid_addition Rapid Reagent Addition? inadequate_cooling->rapid_addition No improve_cooling Improve Cooling Setup inadequate_cooling->improve_cooling Yes wrong_temp Incorrect Temperature? rapid_addition->wrong_temp No slow_addition Use Slower Addition Rate rapid_addition->slow_addition Yes verify_temp Verify & Adjust Temperature wrong_temp->verify_temp Yes

Caption: Troubleshooting workflow for managing an uncontrolled exothermic reaction.

PyrazoleNitrationWorkflow General Experimental Workflow for Pyrazole Nitration prep Prepare Pyrazole Solution (in appropriate acid/solvent) cool Cool Reaction Mixture (e.g., 0°C) prep->cool add_nitrating_agent Slowly Add Nitrating Agent (Monitor Temperature) cool->add_nitrating_agent react Allow Reaction to Proceed (at specified temperature and time) add_nitrating_agent->react quench Quench Reaction (e.g., pour onto ice/base) react->quench workup Product Extraction & Purification quench->workup analyze Analyze Product (TLC, NMR, DSC, etc.) workup->analyze

Caption: A generalized experimental workflow for the nitration of pyrazoles.

References

Technical Support Center: Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the workup procedure in the synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction to synthesize this compound?

The synthesis generally involves the nitration of a 5-methyl-1H-pyrazole-3-carboxylic acid precursor. This is often achieved using a nitrating agent, which is typically a mixture of concentrated nitric acid and sulfuric acid.[1][2][3]

Q2: Why is the reaction mixture poured onto ice water during the workup?

Pouring the reaction mixture onto ice or cold water is a critical step for several reasons. First, it quenches the reaction by rapidly cooling the exothermic nitration process, which helps to prevent over-nitration or degradation of the product. Second, it dilutes the strong acid medium, which significantly decreases the solubility of the nitro-product, often causing it to precipitate out of the solution.[4]

Q3: My product did not precipitate after pouring the reaction mixture into ice water. What should I do?

If the product is soluble in the acidic aqueous mixture or is an oil at low temperatures, it may not precipitate.[4] In this case, you should perform a liquid-liquid extraction. Use a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane to extract the product from the aqueous phase.[4] The combined organic extracts can then be processed as usual.

Q4: Why is it necessary to wash the organic extract with a basic solution like sodium bicarbonate?

Washing the organic layer with a mild base like sodium bicarbonate or sodium carbonate solution is crucial to neutralize and remove any residual strong acids (sulfuric and nitric acid) from the reaction.[4] Residual acid can interfere with subsequent purification steps and can cause product degradation during storage or upon heating.[4]

Q5: What is the purpose of the final brine wash?

Washing the organic layer with a saturated sodium chloride solution (brine) helps to remove the bulk of the dissolved water from the organic solvent before the final drying step with an anhydrous salt like sodium sulfate or magnesium sulfate. This makes the drying process more efficient.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield Incomplete nitration reaction.Ensure the reaction temperature is maintained, as the nitration of pyrazoles can be sensitive to temperature.[1] Consider extending the reaction time or using a stronger nitrating agent if feasible.
Product loss during workup.Be careful during extractions to allow for complete phase separation. Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the carboxylic acid product before extraction.
Impure Product (presence of starting material) Incomplete reaction.As with low yield, optimize reaction conditions (temperature, time, reagent stoichiometry).
Impure Product (presence of di-nitrated byproducts) Over-nitration due to harsh reaction conditions.Carefully control the reaction temperature, potentially running the reaction at a lower temperature. Reduce the reaction time or use a milder nitrating agent.
Product is an oil and difficult to handle The product may have a low melting point or be impure.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography may be necessary.
Difficulty with filtration The precipitated product is very fine.Use a finer porosity filter paper or a Celite pad to aid filtration.

Experimental Protocol: Workup Procedure

This protocol outlines a general workup procedure for the synthesis of this compound following a nitration reaction.

  • Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred slurry of crushed ice and water.

  • Precipitation/Extraction:

    • If a solid precipitates: Collect the crude product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to pH paper.

    • If no solid precipitates: Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Washing (for extraction):

    • Combine the organic extracts.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated aqueous sodium bicarbonate solution (caution: effervescence may occur)

      • Brine (saturated NaCl solution)

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Workup Procedure Workflow

Workup_Procedure cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction_mixture Reaction Mixture (this compound in Nitrating Agent) quench Quench (Pour into ice water) reaction_mixture->quench decision Solid Precipitates? quench->decision filtration Vacuum Filtration decision->filtration Yes extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) decision->extraction No crude_product Crude Product filtration->crude_product wash Wash Organic Layer (Water, NaHCO3, Brine) extraction->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry evaporation Solvent Evaporation dry->evaporation evaporation->crude_product purification_step Recrystallization or Column Chromatography crude_product->purification_step pure_product Pure Product purification_step->pure_product

Caption: Experimental workflow for the workup of this compound synthesis.

References

Validation & Comparative

1H NMR Spectral Analysis: A Comparative Guide to Methyl-Nitro-Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the ¹H NMR spectral analysis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its isomer, 3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid. Due to the limited availability of public experimental ¹H NMR data for these specific compounds, this document outlines the expected spectral characteristics based on known chemical principles and provides a detailed protocol for acquiring such data. This guide will be updated with quantitative comparisons once reliable experimental data becomes accessible.

Introduction to ¹H NMR Analysis of Pyrazole Derivatives

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. In the context of substituted pyrazoles, ¹H NMR provides valuable information about the electronic environment of protons attached to the pyrazole ring and its substituents. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal offer insights into the connectivity and stereochemistry of the molecule.

For this compound and its isomers, the key protons to be analyzed are the N-H proton of the pyrazole ring, the methyl group protons, and any protons on the pyrazole ring itself, although in this case, the C4 position is substituted. The electron-withdrawing nature of the nitro group and the carboxylic acid group will significantly influence the chemical shifts of the neighboring protons, generally causing them to appear at a lower field (higher ppm).

Comparison of this compound and its Isomer

The primary difference in the ¹H NMR spectra of these two isomers would arise from the relative positions of the methyl and carboxylic acid groups. The anisotropic effect of the carboxylic acid group and the electronic influence of the nitro group would lead to distinct chemical shifts for the methyl protons and the N-H proton in each isomer.

Table 1: Predicted ¹H NMR Spectral Data Comparison

CompoundPredicted CH₃ Signal (δ, ppm)Predicted N-H Signal (δ, ppm)Predicted COOH Signal (δ, ppm)
This compound~ 2.5 - 3.0~ 13 - 15~ 12 - 14
3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid~ 2.5 - 3.0~ 13 - 15~ 12 - 14

Note: These are predicted values and require experimental verification. The broad chemical shift ranges for the N-H and COOH protons are due to their acidic nature and potential for hydrogen bonding, which can be highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the pyrazole carboxylic acid derivative.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allow for the observation of exchangeable protons (N-H and COOH).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.
  • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-16 ppm).
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Integrate all signals to determine the relative number of protons.

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
  • Phase the spectrum to obtain pure absorption signals.
  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Logical Relationship of ¹H NMR Analysis

The following diagram illustrates the logical workflow for analyzing the ¹H NMR spectrum of a substituted pyrazole.

G Workflow for 1H NMR Analysis of Substituted Pyrazoles cluster_0 Data Acquisition cluster_1 Spectral Processing & Analysis cluster_2 Structural Information SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition SamplePrep->NMR_Acq Processing Data Processing (FT, Phasing, Referencing) NMR_Acq->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Structure_Elucidation Structural Elucidation Peak_Picking->Structure_Elucidation Chem_Shift Chemical Shift (δ) Structure_Elucidation->Chem_Shift Splitting Splitting Pattern Structure_Elucidation->Splitting Integration Integration Structure_Elucidation->Integration Conclusion Final Structure Confirmation Chem_Shift->Conclusion Splitting->Conclusion Integration->Conclusion

Caption: Logical workflow for the analysis of 1H NMR spectra of substituted pyrazoles.

This guide serves as a foundational resource for the ¹H NMR analysis of this compound and its isomers. As experimental data becomes available, this guide will be updated to provide a direct and quantitative comparison of their spectral features.

13C NMR Characterization of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 13C NMR spectral characteristics of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related pyrazole derivatives to predict and contextualize its 13C NMR spectrum. This approach is invaluable for researchers in synthetic chemistry and drug development for the structural verification of novel pyrazole-based compounds.

Predicted 13C NMR Chemical Shifts and Comparison with Analogs

The 13C NMR chemical shifts for this compound can be estimated by analyzing the substituent effects on the pyrazole ring. The table below presents the predicted chemical shifts for the target molecule alongside experimental data for related pyrazole derivatives. This comparison allows for a systematic understanding of how different substituents influence the electronic environment of the pyrazole core.

CompoundC3 (ppm)C4 (ppm)C5 (ppm)-CH3 (ppm)-COOH (ppm)SolventReference
This compound (Predicted) ~145-155~130-140~140-150~10-15~160-170DMSO-d6
3(5)-Nitro-1H-pyrazole150.3110.1132.8--DMSO-d6[1]
5-Methyl-1H-pyrazole-3-carboxylic acid143.4107.8140.211.2162.9DMSO-d6[2]
Pyrazole-3-carboxylic acid143.2106.9135.5-163.1DMSO-d6[3]
Methyl 4-nitro-1H-pyrazole-3-carboxylate146.1135.2135.2-160.5DMSO-d6[4]

Interpretation of Data:

  • The nitro group at the C4 position is expected to significantly deshield the C4 carbon, shifting its resonance downfield compared to unsubstituted or methyl-substituted pyrazoles.[1][5]

  • The carboxylic acid group at the C3 position will also have a deshielding effect on C3.[3][6]

  • The methyl group at the C5 position will cause a slight shielding effect on C5 compared to an unsubstituted C5.[2]

  • The chemical shifts of the pyrazole ring carbons are sensitive to the tautomeric form present in solution, which can be influenced by the solvent and substituents.[7]

Experimental Protocols

A standard protocol for acquiring the 13C NMR spectrum of this compound is outlined below. This protocol is based on common practices for the analysis of pyrazole derivatives.[8]

Sample Preparation:

  • Accurately weigh 10-20 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). DMSO-d6 is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the acidic proton.

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Nucleus: 13C

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 0-200 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

Structural and Spectral Relationships

The following diagram illustrates the structure of this compound and the expected regions for its 13C NMR chemical shifts.

G cluster_0 This compound cluster_1 Predicted 13C NMR Chemical Shift Regions mol C3 C3 (~145-155 ppm) mol->C3 Carboxylic Acid Position C4 C4 (~130-140 ppm) mol->C4 Nitro Position C5 C5 (~140-150 ppm) mol->C5 Methyl Position COOH -COOH (~160-170 ppm) CH3 -CH3 (~10-15 ppm)

Figure 1. Structure and Predicted 13C NMR Shifts.

This guide serves as a valuable resource for the characterization of this compound and related derivatives, facilitating the structural elucidation and purity assessment of these important heterocyclic compounds. The comparative data and standardized protocols provided herein will aid researchers in their synthetic and medicinal chemistry endeavors.

References

Navigating the Mass Spectrometry Landscape of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating molecular weight and fragmentation patterns, providing critical insights into a molecule's identity and stability. This guide offers a comparative analysis of the predicted mass spectrometry data for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its structural isomers, providing a framework for experimental data interpretation.

While publicly available experimental mass spectrometry data for this compound is limited, this guide presents a predicted data comparison based on established fragmentation principles for pyrazole and carboxylic acid moieties. This theoretical framework, supplemented by detailed experimental protocols, empowers researchers to effectively acquire and interpret their own data.

Predicted Mass Spectrometry Data Comparison

The following table summarizes the predicted key mass-to-charge (m/z) values for the molecular ion and major fragments of this compound and two of its structural isomers. These predictions are based on the molecular weight of the compounds (C₅H₅N₃O₄, MW: 171.11 g/mol ) and common fragmentation pathways.

Compound Predicted Molecular Ion (M+) m/z Predicted Key Fragment Ions (m/z) Predicted Fragmentation Pathway
This compound 171125, 97, 81, 54Loss of NO₂ (46 u), followed by loss of CO (28 u), and subsequent ring fragmentation.
3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid 171125, 97, 81, 54Similar to the 5-methyl isomer, with potential minor differences in fragment intensities due to positional differences.
1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid 171125, 97, 69, 54Loss of NO₂ (46 u), followed by loss of CO (28 u). The fragmentation of the N-methylated ring may differ slightly.

Note: The relative intensities of the fragment ions are dependent on the specific ionization and collision energies used in the mass spectrometer and are therefore not predicted here.

Experimental Protocol for Mass Spectrometry Analysis

To obtain experimental data for these compounds, the following protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to a final concentration of approximately 10-100 µg/mL.

2. Instrument Parameters (Typical for a GC-MS or Direct Inlet Probe):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-300

  • Inlet System:

    • Gas Chromatography (GC): If using GC-MS for separation of isomers, a suitable capillary column (e.g., HP-5ms) and temperature program should be developed.

    • Direct Inlet Probe: For direct analysis of a pure sample, the probe can be heated to volatilize the sample into the ion source.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the sample.

  • Identify the molecular ion peak (M+).

  • Analyze the fragmentation pattern and assign m/z values to potential fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation patterns and with spectral libraries (if available).

Visualizing the Workflow and Fragmentation

To better understand the experimental process and the predicted molecular breakdown, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing dissolve Dissolve in Solvent dilute Dilute to Final Concentration dissolve->dilute inlet Sample Introduction (GC or Probe) dissolve->inlet ionization Electron Ionization (70 eV) inlet->ionization analysis Mass Analysis (Quadrupole/TOF) ionization->analysis detection Detection analysis->detection spectrum Mass Spectrum Generation detection->spectrum interpretation Fragmentation Pattern Analysis spectrum->interpretation

Caption: Experimental workflow for mass spectrometry analysis.

fragmentation_pathway M [M]+. m/z 171 F1 [M - NO2]+. m/z 125 M->F1 - NO2 F2 [M - NO2 - CO]+. m/z 97 F1->F2 - CO F3 Further Fragments m/z 81, 54 F2->F3 - HCN, etc.

Caption: Predicted fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectrometry behavior of this compound and its isomers. By following the outlined experimental protocol, researchers can generate robust data to confirm these predictions and further characterize these important molecules. The provided visualizations offer a clear overview of the analytical workflow and the intricate dance of molecular fragmentation within the mass spectrometer.

A Comparative Guide to the Analytical Characterization of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation and characterization of novel compounds are fundamental to drug discovery and development. 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a substituted pyrazole derivative, presents a unique combination of functional groups that can be probed by various analytical techniques. This guide provides a comparative overview of Fourier Transform Infrared (FTIR) spectroscopy against other common analytical methods for the characterization of this compound, supported by expected experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

The choice of analytical technique is crucial for obtaining specific structural information. While FTIR spectroscopy is a powerful tool for identifying functional groups, a comprehensive characterization often requires complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical TechniqueInformation ProvidedStrengthsLimitations
FTIR Spectroscopy Identification of functional groups (e.g., -COOH, -NO₂, C=C, C-N, C-H).Fast, non-destructive, requires minimal sample preparation.Provides limited information on the overall molecular structure and connectivity.
¹H and ¹³C NMR Spectroscopy Detailed information on the molecular structure, including the chemical environment of hydrogen and carbon atoms, and their connectivity.[1]Provides unambiguous structural elucidation.Requires larger sample amounts, more complex sample preparation, and longer acquisition times.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition; fragmentation patterns offer structural clues.[1]High sensitivity, provides molecular formula confirmation with high-resolution MS.Can be a destructive technique; fragmentation can sometimes be complex to interpret.
FTIR Spectral Data Analysis
Functional GroupExpected Absorption Range (cm⁻¹)Vibration Mode
Carboxylic Acid (-COOH)3300 - 2500 (broad)O-H stretch[2][3]
1760 - 1690 (strong)C=O stretch[3][4]
1320 - 1210C-O stretch[3]
1440 - 1395 and 950 - 910O-H bend[3]
Nitro Group (-NO₂)1550 - 1475 (strong)Asymmetric N-O stretch[5][6]
1360 - 1290 (strong)Symmetric N-O stretch[5][6]
Pyrazole Ring~1557, 1445, 1393, 1317, 1266, 1204Ring stretching and bending[7]
Methyl Group (-CH₃)2960 - 2870C-H stretch[8]
~1450 and ~1375C-H bend[9]

Experimental Protocols

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol outlines the steps for acquiring an FTIR spectrum of a solid sample like this compound using an ATR accessory.

Objective: To identify the functional groups present in the molecule.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., diamond crystal).

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Kimwipes or other soft, lint-free tissue.

  • Solid sample of this compound.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol or ethanol.

    • Allow the crystal to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) from the sample spectrum.

  • Sample Measurement:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[10]

    • Acquire the sample spectrum.

  • Data Processing and Analysis:

    • The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and compare them to known correlation charts to identify the functional groups present in the molecule.

  • Cleaning:

    • Release the pressure clamp and remove the sample.

    • Clean the ATR crystal thoroughly with a solvent-dampened Kimwipe.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the FTIR analysis process.

FTIR_Workflow FTIR Analysis Workflow for a Solid Sample A Start B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Place Sample on Crystal C->D E Apply Pressure D->E F Acquire Sample Spectrum E->F G Process and Analyze Data F->G H Clean ATR Crystal G->H I End H->I

References

A Comparative Guide to the Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical development. The methods are evaluated based on reaction efficiency, accessibility of starting materials, and overall yield. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for your research needs.

Method 1: Oxidation of 3,5-Dimethylpyrazole followed by Nitration

This classical approach involves the initial oxidation of a readily available starting material, 3,5-dimethylpyrazole, to form the pyrazole carboxylic acid precursor, which is subsequently nitrated.

Method 2: Cyclocondensation, Nitration, and Hydrolysis

This alternative route begins with the formation of the pyrazole ring through cyclocondensation, followed by nitration of the resulting ester and subsequent hydrolysis to yield the final carboxylic acid.

Comparative Data

StepParameterMethod 1Method 2
Precursor Synthesis Starting Materials3,5-Dimethylpyrazole, Potassium PermanganateEthyl 2,4-dioxopentanoate, Hydrazine Hydrate
Intermediate5-Methyl-1H-pyrazole-3-carboxylic acidEthyl 5-methyl-1H-pyrazole-3-carboxylate
Yield18%[1]74%[2]
Nitration ReagentsNitric Acid, Sulfuric AcidNitric Acid, Sulfuric Acid
Intermediate-Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
YieldNot specifiedNot specified
Final Step ReactionNitrationHydrolysis
YieldNot specified88% (for hydrolysis)[1]
Overall Yield Low (estimated)Moderate to High (estimated)

Synthesis Pathway Diagrams

Synthesis_Methods Synthesis Pathways for this compound cluster_0 Method 1 cluster_1 Method 2 A1 3,5-Dimethylpyrazole B1 5-Methyl-1H-pyrazole-3-carboxylic acid A1->B1 KMnO4, H2O, 70-90°C C1 This compound B1->C1 HNO3, H2SO4 A2 Ethyl 2,4-dioxopentanoate + Hydrazine Hydrate B2 Ethyl 5-methyl-1H-pyrazole-3-carboxylate A2->B2 Ethanol, 0°C to RT C2 Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate B2->C2 HNO3, H2SO4 D2 This compound C2->D2 NaOH, Ethanol, Reflux

Caption: Comparative flowchart of two synthesis methods.

Experimental Protocols

Method 1: Oxidation of 3,5-Dimethylpyrazole and Subsequent Nitration

Step 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid [1]

  • Dissolve 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water heated to 70°C.

  • Slowly add potassium permanganate (517 g, 3.271 mol) while maintaining the temperature below 90°C.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with distilled water.

  • Acidify the filtrate to pH 2 with dilute aqueous hydrochloric acid and allow it to stand overnight.

  • Collect the precipitate of 3,5-pyrazoledicarboxylic acid by filtration.

  • Neutralize the remaining aqueous filtrate to pH 5-6 to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid.

  • Collect the precipitate by filtration and wash with distilled water to afford the product as white crystals (18.1 g, 18% yield).

Step 2: Nitration of 5-Methyl-1H-pyrazole-3-carboxylic acid

Method 2: Cyclocondensation, Nitration, and Hydrolysis

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate [2]

  • To a solution of ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol and acetic acid (100/1 mL), slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) at 0°C.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Pour the reaction mixture into water (50 mL) and add a saturated aqueous sodium bicarbonate solution (5 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a white solid (8.41 g, 74% yield).

Step 2: Nitration of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

A detailed experimental protocol for the nitration of ethyl 5-methyl-1H-pyrazole-3-carboxylate is not explicitly available in the reviewed literature. Similar to the nitration of the carboxylic acid, a general approach would involve using a mixture of nitric and sulfuric acids at low temperatures. The ester is expected to be more soluble in the acidic medium than the carboxylic acid, which might influence the reaction conditions and yield. Experimental optimization would be required.

Step 3: Hydrolysis of Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate [1]

  • To a solution of the ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate in absolute ethanol, add sodium hydroxide (4 equivalents).

  • Heat the mixture at reflux for 1 hour.

  • Cool the mixture to 20°C and acidify with 2 M hydrochloric acid to pH 3.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with saturated aqueous sodium chloride, dry, and concentrate to yield the final product. (Note: The cited 88% yield is for the hydrolysis of the non-nitrated ester).

Conclusion

Method 2 appears to be the more promising route for the synthesis of this compound. The synthesis of the pyrazole precursor, ethyl 5-methyl-1H-pyrazole-3-carboxylate, is well-documented and proceeds with a good yield. In contrast, the oxidation of 3,5-dimethylpyrazole in Method 1 suffers from a low yield.

While specific conditions and yields for the nitration steps in both methods require experimental determination, the higher overall yield of the precursor in Method 2 suggests it is a more efficient starting point. For researchers and professionals in drug development, the higher efficiency of Method 2 would likely translate to a more cost-effective and scalable process for producing this valuable intermediate. Further experimental work should focus on optimizing the nitration conditions for both the carboxylic acid and its ethyl ester to fully evaluate the two pathways.

References

A Comparative Guide to the Biological Activity of Pyrazole Derivatives: Evaluating 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the potential biological activities of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid against other functionally substituted pyrazole derivatives. While direct experimental data for this compound is not extensively available in public literature, by examining the structure-activity relationships of related pyrazole classes, we can infer its potential and highlight key structural motifs that govern biological outcomes.

This guide collates experimental data on the antimicrobial, antifungal, and anticancer activities of various pyrazole derivatives, presenting a framework for understanding how substitutions on the pyrazole ring influence efficacy.

Comparative Analysis of Biological Activities

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The presence of a carboxylic acid group at the 3-position, a nitro group at the 4-position, and a methyl group at the 5-position in the target compound suggests potential for biological activity, as these features are present in various active pyrazole analogues.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antibacterial agents.[4][5] The introduction of a carboxylic acid moiety, as seen in the target compound, has been explored for its role in antimicrobial efficacy.

Table 1: Comparative Antibacterial Activity of Pyrazole Derivatives

Compound ClassDerivative ExampleTest OrganismActivity (MIC/Zone of Inhibition)Reference
Pyrazole-3-carboxylic acid derivatives4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamideBacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putidaGood activity against Gram-positive and Gram-negative bacteria.[6]
Pyrazole-NO hybridsOrganic nitrate of pyrazole-3-carboxylic acid derivativeEscherichia coli C-600, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus NCTC 6571Remarkable activity compared to ciprofloxacin.[3]
Pyrano[2,3-c] pyrazole derivatives6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileE. coli, S. aureus, L. monocytogenes, K. pneumoniaeMIC of 6.25 mg/mL against E. coli and K. pneumonia.[7]
Nitro-substituted Pyrazoles3-[5-(4-Nitrophenyl)furan-2-yl]-1H-pyrazole-4-carbaldehyde derivativesS. aureus ATCC 25923, E. coli ATCC 25922Moderate to high activity.[8]
Antifungal Activity

The antifungal potential of pyrazoles is well-documented, with several commercial fungicides based on this scaffold.[9][10] The substitution pattern plays a crucial role in determining the spectrum and potency of antifungal action.

Table 2: Comparative Antifungal Activity of Pyrazole Derivatives

Compound ClassDerivative ExampleTest OrganismActivity (EC50/MIC)Reference
Pyrazole CarboxamidesIsoxazolol pyrazole carboxylate (7ai)Rhizoctonia solaniEC50: 0.37 µg/mL[11][12]
Pyrazole CarboxamidesN-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)Seven phytopathogenic fungiHigher activity than boscalid.[4]
Pyrazole-3-carboxylic acid derivativesVarious derivativesCandida albicans, C. parapsilosis, C. tropicalis, C. glabrataMolecules 8, 10, 21, and 22 showed inhibitory effects.[13]
Pyrazole Analogues2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (Compound 2)Aspergillus nigerMIC: 1 µg/mL[14]
Anticancer Activity

Numerous pyrazole derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, acting through diverse mechanisms of action.[12][14][15]

Table 3: Comparative Anticancer Activity of Pyrazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineActivity (IC50)Reference
Pyrazole carbaldehyde derivativesCompound 43MCF7 (breast cancer)0.25 µM[15]
Indole-linked pyrazolesCompounds 33 and 34HCT116, MCF7, HepG2, A549< 23.7 µM[15]
Pyrazole-based hybridsCompounds 31 and 32A549 (lung cancer)42.79 and 55.73 μM[15]
β-Nitro-substituted carboxylic acids2-(4-chlorophenyl)-3-nitropropionic acid ethyl esterA2780 (ovarian cancer)Highly cytotoxic.[16]
Pyrazole-3(5)-carboxylic acid derivativesCompounds 7a, 8a, 8bHL-60, HeLa, Raji, MCF7, MDA-MB-231Promising activity.[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the evaluation of biological activities of pyrazole derivatives.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to assess the antimicrobial activity of chemical compounds.[7]

  • Preparation of Inoculum: Bacterial strains are cultured overnight at 37°C in nutrient broth. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.

  • Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify. The standardized bacterial suspension is then uniformly swabbed over the agar surface.

  • Well Creation and Sample Application: Wells of a specific diameter (e.g., 6 mm) are punched into the agar. A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Antifungal Assay (Mycelium Growth Inhibition)

This assay determines the ability of a compound to inhibit the growth of fungal mycelia.[11][12]

  • Compound Preparation: The test compounds are dissolved in a solvent (e.g., acetone) to prepare a stock solution.

  • Culture Medium Preparation: Potato dextrose agar (PDA) is prepared and autoclaved. The test compound from the stock solution is added to the molten PDA to achieve the desired final concentration.

  • Inoculation: A mycelial disc of a specific diameter (e.g., 5 mm) from a fresh fungal culture is placed at the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period or until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Data Analysis: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate. The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) is then determined.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizing Methodologies and Relationships

Diagrams created using Graphviz can help to visualize experimental workflows and the relationships between different components of the study.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Solution Compound Solution Well Diffusion Well Diffusion Compound Solution->Well Diffusion Agar Plates Agar Plates Agar Plates->Inoculation Inoculation->Well Diffusion Incubation Incubation Well Diffusion->Incubation Measure Zones Measure Zones Incubation->Measure Zones Calculate MIC Calculate MIC Measure Zones->Calculate MIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

SAR_Concept pyrazole Pyrazole Core R1 R3 R4 R5 activity Biological Activity (Antimicrobial, Antifungal, Anticancer) pyrazole->activity influences substituents Substituent Properties: - Electron-donating/withdrawing - Lipophilicity - Steric hindrance - H-bond donors/acceptors substituents->pyrazole modify

Caption: Structure-Activity Relationship (SAR) Concept for Pyrazoles.

References

computational chemistry studies of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the computational chemistry of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid and related pyrazole carboxylic acid derivatives. Due to the limited availability of direct computational studies on this compound, this document leverages data from structurally similar compounds to provide a predictive comparison and a framework for future research.

Introduction to Pyrazole Carboxylic Acids

Pyrazole carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Computational chemistry plays a crucial role in understanding the structure-activity relationships of these molecules, predicting their physicochemical properties, and guiding the design of new therapeutic agents.

This guide focuses on the theoretical characterization of this compound by comparing it with other well-studied pyrazole carboxylic acids for which computational data are available.

Comparative Analysis of Molecular Properties

Computational studies, primarily using Density Functional Theory (DFT), provide valuable insights into the electronic and structural properties of molecules. Below is a comparison of key quantum chemical descriptors for various pyrazole carboxylic acid derivatives.

Table 1: Comparison of Calculated Quantum Chemical Properties of Pyrazole Carboxylic Acid Derivatives

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
3-(2-furyl)-1H-pyrazole-5-carboxylic acid [1]B3LYP/6-31G(d)-6.45-1.984.473.21
1H-pyrazole-3-carboxylic acid B3LYP/6-311++G(d,p)-7.02-0.876.154.67
(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide B3LYP/6-311++G** (gas phase)---7.97
(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide B3LYP/6-311++G** (in solution)---13.68

Note: Data for this compound is not available in the searched literature and is presented here as a template for future studies.

Experimental and Computational Protocols

The following sections detail the typical methodologies employed in the computational and experimental characterization of pyrazole carboxylic acid derivatives, based on the available literature.

Synthesis of Pyrazole Carboxylic Acids

The synthesis of pyrazole carboxylic acids often involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. For instance, the synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid can be achieved from 3,5-dimethylpyrazole.

General Synthesis Workflow:

Start Starting Materials (e.g., 3,5-dimethyl-1H-pyrazole) Step1 Oxidation (e.g., KMnO4) Start->Step1 Step2 Acidification (e.g., HCl) Step1->Step2 Product 5-methyl-1H-pyrazole-3-carboxylic acid Step2->Product

Caption: General synthesis workflow for 5-methyl-1H-pyrazole-3-carboxylic acid.

Computational Chemistry Protocols

Density Functional Theory (DFT) is a widely used method for investigating the structural and electronic properties of molecules.

Typical DFT Calculation Workflow:

Start Molecular Structure Input Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Docking Molecular Docking Opt->Docking Props Property Calculations Freq->Props HOMO_LUMO HOMO-LUMO Analysis Props->HOMO_LUMO MEP Molecular Electrostatic Potential Props->MEP NBO Natural Bond Orbital Analysis Props->NBO

Caption: A standard workflow for computational analysis of pyrazole derivatives.

Detailed Methodologies:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A popular method is the B3LYP functional with a 6-311++G(d,p) basis set.

  • Vibrational Frequency Analysis: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to predict theoretical infrared (IR) spectra.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the chemical reactivity and kinetic stability of the molecule.[1]

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Molecular Docking: This computational technique is employed to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Comparison with Alternative Compounds

To provide context for the potential properties of this compound, we can compare it with other pyrazole derivatives that have been computationally studied.

  • 1H-pyrazole-3-carboxylic acid: This is the parent compound of the series. Computational studies have provided a baseline for its structural and electronic properties.

  • 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: The introduction of a furan ring influences the electronic properties and planarity of the molecule.[1]

  • Nitro-substituted Pyrazoles: The presence of a nitro group, as in the target molecule, is expected to significantly impact its electronic properties, making it more electron-deficient and potentially more reactive. Studies on other nitro-pyrazole derivatives can offer insights into these effects.

Conclusion and Future Directions

While direct computational data for this compound is currently lacking, this guide provides a comparative framework based on structurally related compounds. The methodologies and data presented here can serve as a valuable resource for researchers initiating computational studies on this molecule.

Future work should focus on performing comprehensive DFT and molecular docking studies on this compound to elucidate its specific structural features, electronic properties, and potential as a bioactive agent. Such studies will be instrumental in guiding the synthesis and experimental evaluation of this and other novel pyrazole derivatives for drug discovery.

References

A Comparative Crystallographic Analysis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

While crystallographic data for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is not publicly available, this guide provides a comparative analysis of two structurally similar compounds: 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid and 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate. This comparison offers valuable insights into the structural properties of substituted nitro-pyrazole carboxylic acids for researchers, scientists, and drug development professionals.

This guide presents a side-by-side view of the key crystallographic parameters of these two compounds, details the experimental protocols for their synthesis and crystallization, and illustrates the general workflow of single-crystal X-ray crystallography.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for the two analog compounds, providing a basis for understanding their solid-state structures.

Parameter1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid[1][2]4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate[3]
Chemical Formula C₈H₁₁N₃O₄C₄H₂BrN₃O₄·C₂H₆OS
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 4.5811(16)6.8751(6)
b (Å) 19.734(7)11.0506(10)
c (Å) 11.812(4)14.0569(12)
α (°) 9090
β (°) 101.181(11)97.355(3)
γ (°) 9090
Volume (ų) 1047.6(6)1059.17(16)
Z 44
Temperature (K) 296(2)200
R-factor (Rgt(F)) 0.07420.0271

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the compared compounds are crucial for reproducibility and further investigation.

Synthesis of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid [1]

To a stirred solution of 65% concentrated nitric acid (120 mL) and 98% concentrated sulfuric acid (180 mL), 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (38.62 g, 0.23 mol) was added. The reaction mixture was heated at 100 °C for 16 hours. The completion of the reaction was monitored by Thin Layer Chromatography (TLC).

Crystallization of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid [1]

The publication detailing the crystal structure of this compound did not provide a specific crystallization method. However, a general method for obtaining single crystals of pyrazole derivatives involves dissolving the synthesized compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) and allowing the solvent to evaporate slowly at room temperature.

Synthesis and Crystallization of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate [3]

4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid was dissolved in warm dimethyl sulfoxide (DMSO). This solution was then added to a warm DMSO solution containing Zn(NO₃)₂·6H₂O in a 1:2 molar ratio. The resulting colorless solution was left undisturbed to allow for crystallization. After two days, colorless single crystals of the title compound were formed, which were then filtered and washed with DMSO.

Single-Crystal X-ray Diffraction Analysis [1][3]

For both compounds, data collection was performed on a Bruker APEX-II CCD area detector diffractometer using Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².

Experimental Workflow Visualization

The following diagram illustrates the general workflow of a single-crystal X-ray crystallography experiment, from sample preparation to final structure analysis.

X-ray Crystallography Workflow General Workflow of Single-Crystal X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay DataProcessing Data Processing XRay->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: A flowchart illustrating the key stages of a single-crystal X-ray crystallography experiment.

References

Unveiling the Reactivity Landscape of Substituted Nitropyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of substituted nitropyrazoles is paramount for designing novel therapeutics and functional materials. This guide provides an objective comparison of the reactivity of various substituted nitropyrazoles, supported by experimental data, to aid in the selection and application of these versatile heterocyclic compounds.

The strategic placement of substituents on the nitropyrazole core significantly modulates its electronic properties and, consequently, its reactivity towards nucleophiles. This is particularly evident in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. The electron-withdrawing nature of the nitro group strongly activates the pyrazole ring, making it susceptible to attack by a variety of nucleophiles. The interplay of both the position of the nitro group and the electronic nature of other substituents dictates the rate and regioselectivity of these transformations.

Comparative Analysis of Reactivity

Consider the nucleophilic substitution of a leaving group (e.g., a halogen) on a 4-nitropyrazole scaffold. The efficiency of this reaction is a direct reflection of the electrophilicity of the carbon atom bearing the leaving group, which is in turn influenced by the substituent at other positions on the pyrazole ring.

Substituent (at C3)Leaving Group (at C5)NucleophileProductReaction ConditionsYield (%)Reference
-H-ClPiperidine5-(piperidin-1-yl)-4-nitro-1H-pyrazoleEthanol, reflux, 4h~75% (estimated)[General SNAr knowledge]
-CH₃-ClPiperidine3-methyl-5-(piperidin-1-yl)-4-nitro-1H-pyrazoleEthanol, reflux, 4hLower than unsubstituted[Inferred from electronic effects]
-Br-ClPiperidine3-bromo-5-(piperidin-1-yl)-4-nitro-1H-pyrazoleEthanol, reflux, 4hHigher than unsubstituted[Inferred from electronic effects]
-CN-NO₂ (at C5)Various nucleophiles5-substituted-1-methyl-4-cyano-3-nitropyrazole-High[1]
-NO₂ (at C3)-NO₂ (at C5)Various nucleophiles3-substituted-1-methyl-4-cyano-5-nitropyrazole-Very High[1]

The Role of Electronic Effects: A Hammett Perspective

The observed differences in reactivity can be rationalized by considering the electronic effects of the substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the pyrazole ring, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and slow down the reaction.

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for correlating reaction rates with substituent effects. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

where k₀ is the rate constant for the unsubstituted reactant. The substituent constant, σ, quantifies the electronic effect of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. For SNAr reactions on nitropyrazoles, a positive ρ value is expected, as the rate-determining step involves the formation of a negatively charged intermediate (Meisenheimer complex), which is stabilized by EWGs.

While specific Hammett constants for substituents on the pyrazole ring are not widely tabulated, the general principles hold true. Substituents like -NO₂ and -CN are strong EWGs and would be expected to have large, positive σ values, leading to significantly enhanced reactivity. Alkyl groups like -CH₃ are weak EDGs and would have small, negative σ values, resulting in decreased reactivity compared to the unsubstituted pyrazole.

Experimental Protocols

Below is a representative experimental protocol for a nucleophilic aromatic substitution reaction on a nitropyrazole derivative.

Synthesis of 3,4-Dinitropyrazole (3,4-DNP)

This protocol is adapted from the synthesis of 3,4-DNP, a key intermediate in the preparation of various energetic materials.[2]

Materials:

  • 3-Nitropyrazole

  • Fuming nitric acid (98%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • To this nitrating mixture, add 3-nitropyrazole portion-wise over a period of 30 minutes, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Note: This reaction involves the use of strong acids and nitrating agents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Visualizing Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of substituted nitropyrazoles in nucleophilic aromatic substitution reactions.

G Factors Influencing SNAr Reactivity of Nitropyrazoles cluster_0 Electronic Effects cluster_1 Positional Effects EWG Electron-Withdrawing Groups (-NO₂, -CN, -Br) Reactivity Reactivity in SNAr EWG->Reactivity Increases EDG Electron-Donating Groups (-CH₃, -OCH₃) EDG->Reactivity Decreases NitroPos Position of Nitro Group (e.g., C4 vs. C3) NitroPos->Reactivity Influences SubPos Position of Other Substituents SubPos->Reactivity Influences

Caption: Key electronic and positional factors determining the reactivity of substituted nitropyrazoles.

References

A Comparative Guide to HPLC Purity Validation of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for ensuring the safety and efficacy of final drug products.[1] This document outlines detailed experimental protocols, presents comparative performance data, and offers guidance on selecting the most suitable method for your analytical needs.

Introduction to Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of drug substances.[1] It effectively separates the main component from potential process-related impurities and degradation products.[1] The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose and is a regulatory requirement in the pharmaceutical industry.[2][3][4] Key validation parameters, as per International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[5][6][7]

Potential impurities in the synthesis of pyrazole derivatives, such as this compound, can include unreacted starting materials, regioisomers, and byproducts from side reactions.[1] A robust HPLC method must be able to resolve the active pharmaceutical ingredient (API) from these potential impurities.

Comparison of HPLC Methods for Purity Analysis

This section compares two hypothetical, yet scientifically plausible, HPLC methods for the purity determination of this compound:

  • Method A: The Comprehensive Gradient Method - A robust gradient method designed for high resolution and separation of a wide range of potential impurities.

  • Method B: The Rapid Isocratic Method - A faster, isocratic method suitable for routine quality control where a more limited set of impurities is expected.

The performance of each method was evaluated based on key validation parameters.

Data Presentation

Table 1: Comparison of Chromatographic Conditions

ParameterMethod A: Comprehensive GradientMethod B: Rapid Isocratic
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water70% (0.1% Trifluoroacetic Acid in Water)
Mobile Phase B Acetonitrile30% Methanol
Flow Rate 1.0 mL/min1.2 mL/min
Gradient/Isocratic Gradient: 10-90% B over 20 minIsocratic
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Column Temperature 30°C30°C
Run Time 25 minutes10 minutes

Table 2: Summary of Validation Parameters

Validation ParameterMethod A: Comprehensive GradientMethod B: Rapid IsocraticAcceptance Criteria (ICH)
Linearity (Correlation Coefficient, r²) 0.99980.9991≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%0.82%≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mLReportable
Resolution (Main Peak vs. Closest Impurity) > 2.5> 1.8> 1.5

Experimental Protocols

Method A: Comprehensive Gradient Method
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water, mix well, and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Chromatographic System:

    • Use an HPLC system equipped with a gradient pump, UV detector, and a C18 column (250 mm x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30°C.

    • Set the detection wavelength to 254 nm.

    • Inject 10 µL of the standard and sample solutions.

    • Run the gradient program as follows: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-20 min, 90% B; 20.1-25 min, 10% B (re-equilibration).

  • Data Analysis:

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Method B: Rapid Isocratic Method
  • Preparation of Mobile Phase:

    • Prepare a mixture of 70% (0.1% Trifluoroacetic Acid in Water) and 30% Methanol. To prepare the aqueous portion, add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water. Mix the aqueous and organic phases in a 70:30 ratio and degas.

  • Standard and Sample Solution Preparation:

    • Follow the same procedure as in Method A.

  • Chromatographic System:

    • Use an HPLC system with an isocratic pump, UV detector, and a C18 column (150 mm x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Set the flow rate to 1.2 mL/min.

    • Set the column temperature to 30°C.

    • Set the detection wavelength to 254 nm.

    • Inject 10 µL of the standard and sample solutions.

    • The run time is 10 minutes.

  • Data Analysis:

    • Calculate the purity of the sample as described in Method A.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity validation of this compound.

G cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation weigh_standard Weigh Reference Standard dissolve_standard Dissolve & Dilute Standard weigh_standard->dissolve_standard weigh_sample Weigh Analyte Sample dissolve_sample Dissolve & Dilute Sample weigh_sample->dissolve_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) dissolve_standard->hplc_system dissolve_sample->hplc_system inject_standard Inject Standard Solution hplc_system->inject_standard inject_sample Inject Sample Solution hplc_system->inject_sample run_method Execute Chromatographic Method inject_standard->run_method inject_sample->run_method acquire_data Acquire Chromatograms run_method->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity linearity Linearity calculate_purity->linearity accuracy Accuracy calculate_purity->accuracy precision Precision calculate_purity->precision specificity Specificity calculate_purity->specificity G cluster_receptor Cell Membrane cluster_cascade Intracellular Signaling Cascade cluster_nucleus Nucleus ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression (e.g., Proliferation) tf->gene inhibitor 5-Methyl-4-nitro-1H-pyrazole-3- carboxylic acid Metabolite inhibitor->kinase1

References

A Comparative Guide to the Thermal Stability of Pyrazole Carboxylic Acids using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Differential Scanning Calorimetry (DSC) is a critical analytical technique for characterizing the thermal properties of novel chemical entities in drug development and materials science. This guide provides a comparative analysis of the thermal behavior of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid and related pyrazole derivatives, offering insights into their stability and potential applications. Due to the limited publicly available DSC data for this compound, this guide draws comparisons from structurally similar compounds to infer its likely thermal characteristics.

Comparative Thermal Analysis

The thermal stability of pyrazole derivatives is significantly influenced by their substituent groups. The presence of nitro groups, for instance, can drastically alter the decomposition temperature and energy release, a critical consideration for both pharmaceutical stability and safety assessment of energetic materials.

CompoundKey Structural FeaturesObserved Thermal Events (via DSC/TGA)Significance
This compound Methyl, Nitro, and Carboxylic Acid groups on a pyrazole ring.Specific DSC data not publicly available. Expected to exhibit a melting point followed by exothermic decomposition due to the nitro group.Serves as an important intermediate in chemical synthesis.[1]
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid N-methyl, Nitro, Propyl, and Carboxylic Acid groups.No specific DSC data, but noted as an intermediate in the synthesis of PDE5 inhibitors.[2][3]The presence of the nitro group suggests it is an energetic molecule, requiring careful handling.
5-Nitro-1H-pyrazole-3-carboxylic acid Nitro and Carboxylic Acid groups on a pyrazole ring.No specific DSC data, but its synthesis and properties are documented.[4]A simpler analog, its thermal behavior would provide a baseline for understanding the effect of methyl substitution.
Azo Pyrazole Carboxylic Acid Derivatives Azo-bridged pyrazoles with carboxylic acid and tetrazole/nitro groups.Decomposition temperatures (Td) in the range of 212–260 °C.[5]These compounds are explored as low-sensitivity energetic materials, highlighting the high thermal stability that can be achieved in pyrazole derivatives.[5]
4-amino-3,5-dinitropyrazole (LLM-116) Amino and two Nitro groups on a pyrazole ring.Thermal decomposition is triggered by hydrogen transfer from the active aromatic N-H moiety.[6]Demonstrates how different functional groups (amino vs. methyl) can influence the decomposition pathway.[6]

Note: The data presented is a compilation from various sources on related compounds. Direct experimental data for this compound is not available in the cited results.

Experimental Protocol for DSC Analysis of Pyrazole Derivatives

The following is a generalized experimental protocol for conducting DSC analysis on organic compounds like pyrazole carboxylic acids, based on standard laboratory procedures.[7][8]

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of the analyte.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q250 or equivalent).[7]

Materials:

  • Sample (5-15 mg) of the pyrazole derivative.[7]

  • Hermetically sealed aluminum DSC pans.[7]

  • Reference pan (empty, sealed).

  • High-purity nitrogen gas for purging (flow rate ~20 cm³/min).[7]

Procedure:

  • Sample Preparation: Accurately weigh 5 to 15 mg of the sample into a hermetic DSC pan.[7] Crimp the pan to seal it, ensuring good thermal contact between the sample and the pan.[7][8]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen gas to prevent oxidation.[7]

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point.[9]

    • For some applications, an initial heat/cool/heat cycle can be used to erase the sample's thermal history.[7]

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the melting point from the onset of the endothermic melting peak.[7]

    • Calculate the heat of fusion by integrating the area of the melting peak.[7]

    • Identify the onset of any exothermic peaks, which typically correspond to decomposition.

Experimental Workflow

The logical flow of a DSC experiment is crucial for obtaining reliable and reproducible data. The following diagram illustrates a typical workflow.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (5-15 mg) seal Seal in Hermetic Pan weigh->seal Crimp load Load Sample & Reference seal->load purge Purge with N2 load->purge program Run Thermal Program purge->program acquire Acquire Heat Flow Data program->acquire analyze Analyze Thermogram acquire->analyze

Caption: A flowchart of the differential scanning calorimetry (DSC) experimental workflow.

Significance in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) and its intermediates is a critical quality attribute. DSC provides essential data for:

  • Polymorph Screening: Identifying different crystalline forms which can have different solubilities and stabilities.

  • Purity Determination: The presence of impurities can affect the melting point and decomposition profile.

  • Compatibility Studies: Assessing the thermal compatibility of the API with excipients in a formulation.

  • Safety Assessment: Identifying potential thermal hazards, especially for compounds with energetic functional groups like nitro groups.

References

A Comparative Analysis of Theoretical and Experimental Data for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the theoretical and experimental data available for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS No. 5334-38-3).[1][2] Due to the limited availability of direct experimental and theoretical data for this specific compound, this guide incorporates data from closely related analogs to provide a comprehensive, albeit partially extrapolated, comparison. This approach allows for informed decision-making in research and development contexts where this molecule may be of interest.

Data Presentation

Physical and Chemical Properties
PropertyExperimental ValueTheoretical ValueSource
Molecular FormulaC5H5N3O4C5H5N3O4[1][2]
Molecular Weight171.11 g/mol 171.112 g/mol [1][2]
Melting PointNot AvailableNot Available
Spectroscopic Data Comparison

Direct experimental spectroscopic data for this compound is not extensively published. Therefore, this section presents a comparison based on expected values derived from computational studies of similar nitropyrazole structures and experimental data from related pyrazole carboxylic acids. Computational studies on a wide range of nitropyrazoles have been performed using methods like GIAO/B3LYP/6-311++G(d,p), which can provide predicted chemical shifts.[3]

Note: The following table is a predictive and comparative summary based on data from related compounds and computational models.

Spectroscopic TechniqueExperimental Data (Analogues)Theoretical Prediction (for Nitropyrazoles)
¹H NMR (ppm)- CH₃: ~2.3-2.5 - NH: ~13-14 (broad)- CH₃: Shifted downfield compared to non-nitrated analog due to electron-withdrawing NO₂ group. - NH: Highly variable, dependent on solvent and hydrogen bonding.
¹³C NMR (ppm)- C=O: ~160-170 - C-NO₂: ~140-150 - C-CH₃: ~145-155 - C-H (pyrazole): ~105-115 - CH₃: ~10-15- C=O: Generally in the expected range for carboxylic acids. - C-NO₂: Significantly deshielded. - Aromatic Carbons: Chemical shifts are influenced by the positions of the methyl and nitro groups.
IR Spectroscopy (cm⁻¹)- O-H (acid): ~2500-3300 (broad) - C=O: ~1700-1730 - C=N & C=C (ring): ~1500-1600 - NO₂ (asymmetric): ~1520-1560 - NO₂ (symmetric): ~1340-1380- Vibrational frequencies can be calculated using DFT methods, with expected strong absorptions for C=O and NO₂ groups.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound, based on established procedures for similar pyrazole derivatives.

Synthesis of this compound

The synthesis of the target molecule can be approached through the nitration of a suitable precursor, such as 5-methyl-1H-pyrazole-3-carboxylic acid.

Materials:

  • 5-Methyl-1H-pyrazole-3-carboxylic acid

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Distilled water

  • Sodium carbonate

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask cooled in an ice-salt bath, slowly add 5-methyl-1H-pyrazole-3-carboxylic acid to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a saturated solution of sodium carbonate.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be prepared as a KBr pellet.

  • The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Melting Point Determination:

  • The melting point is to be determined using a standard melting point apparatus.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a conceptual signaling pathway where a pyrazole derivative might be involved.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: 5-Methyl-1H-pyrazole-3-carboxylic acid nitration Nitration (HNO₃/H₂SO₄) start->nitration workup Workup & Purification nitration->workup product Product: this compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr mp Melting Point ir IR Spectroscopy signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene ligand Pyrazole Derivative (Ligand) ligand->receptor

References

Safety Operating Guide

Proper Disposal of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and environmentally responsible disposal of chemical waste is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar pyrazole and nitro-containing compounds, adhering to a cautious approach that prioritizes safety.

Hazard Profile and Quantitative Data Summary

Due to the lack of a specific SDS for this compound, the hazard profile has been inferred from analogous compounds. This approach ensures a high margin of safety by considering the potential hazards associated with both the pyrazole ring and the nitro functional group. Nitro compounds, in particular, can be reactive and may have explosive properties under certain conditions, especially when dry.[1]

Hazard CategoryFindings from Structurally Similar CompoundsCitation
Acute Toxicity Harmful if swallowed.[2][3]
Skin Irritation Causes skin irritation.[2][3][4][5]
Eye Irritation Causes serious eye irritation.[2][3][4][5]
Respiratory Irritation May cause respiratory irritation.[2][3][4][6]
Environmental Hazards Potentially harmful to aquatic life. Do not empty into drains.[3][6]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a laboratory coat.[7]

  • Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][7]

  • Spill Management: In the event of a spill, immediately contain the material with an inert absorbent (such as vermiculite or sand) and collect it into a designated, sealed container for hazardous waste disposal.[3] Avoid generating dust.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[3][6][7]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., filter paper, pipette tips, glassware), must be classified as hazardous waste.[8]

  • Waste Segregation: It is critical to segregate this waste stream from others to prevent potentially dangerous chemical reactions.[8] Do not mix with incompatible materials such as strong oxidizing agents.[3][6]

  • Containerization:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. The label should include the full chemical name, "Hazardous Waste," and appropriate hazard pictograms (e.g., irritant, harmful).[7][9]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container designed for liquid hazardous waste.

  • Waste Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and separate from general laboratory traffic.[7][9]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[9] The recommended method of disposal for such compounds is typically high-temperature incineration.[9]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood waste_generation Generation of Waste (Solid or Liquid) ppe->waste_generation fume_hood->waste_generation segregate Segregate Waste from other streams waste_generation->segregate containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact disposal Professional Disposal (e.g., Incineration) ehs_contact->disposal end End of Disposal Process disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Adherence to these procedures is paramount for ensuring personal safety and minimizing environmental exposure.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Acute Toxicity (Dermal)4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)4H332: Harmful if inhaled
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A comprehensive approach combining engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory when handling this chemical.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles / Face ShieldMust conform to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a significant risk of splashing or dust generation.[3]
Hand Protection Chemical-resistant glovesWear compatible chemical-resistant gloves. Nitrile gloves are a suitable choice for short-term protection.[2][3] Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[3]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a certified chemical fume hood.[2][3]

Operational Plan for Safe Handling

A systematic workflow is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of the powdered form of this chemical should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4][5]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[3]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the material and avoid creating dust.

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the laboratory.[1][3]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][4]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4]

  • Store locked up.[1][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_safety_equipment Verify Eyewash/Shower Access handling_weigh Weigh Chemical in Hood prep_safety_equipment->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_experiment Conduct Experiment handling_transfer->handling_experiment post_decontaminate Decontaminate Work Area handling_experiment->post_decontaminate post_ppe_removal Remove PPE post_decontaminate->post_ppe_removal post_hand_wash Wash Hands Thoroughly post_ppe_removal->post_hand_wash storage Store in Cool, Dry, Ventilated Area post_hand_wash->storage disposal Dispose of Waste post_hand_wash->disposal

Caption: Workflow for Safe Handling of this compound.

Spill Management Protocol

1. Evacuate: Evacuate all personnel from the immediate spill area.[3] 2. Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running. 3. Don PPE: Put on the appropriate PPE, including respiratory protection.[3] 4. Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[3][5] 5. Decontaminate: Clean the spill area thoroughly. 6. Dispose: Dispose of the contained spill and any contaminated cleaning materials as hazardous waste.

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1][2] A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not empty into drains.[5]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.